molecular formula C7H4Cl2O B167965 3,5-Dichlorobenzaldehyde CAS No. 10203-08-4

3,5-Dichlorobenzaldehyde

Cat. No.: B167965
CAS No.: 10203-08-4
M. Wt: 175.01 g/mol
InChI Key: CASRSOJWLARCRX-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4Cl2O and its molecular weight is 175.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109095. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRSOJWLARCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064997
Record name Benzaldehyde, 3,5-dichloro-
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Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10203-08-4
Record name 3,5-Dichlorobenzaldehyde
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Record name Benzaldehyde, 3,5-dichloro-
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Record name 3,5-Dichlorobenzaldehyde
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Record name Benzaldehyde, 3,5-dichloro-
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Record name Benzaldehyde, 3,5-dichloro-
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Record name 3,5-dichlorobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZALDEHYDE, 3,5-DICHLORO-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Dichlorobenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 10203-08-4

This technical guide provides an in-depth overview of 3,5-Dichlorobenzaldehyde, a pivotal chemical intermediate in various synthetic applications. This document outlines its chemical and physical properties, detailed safety and handling protocols, and comprehensive experimental procedures for its synthesis and derivatization.

Core Properties and Safety Data

This compound is a white to light yellow crystalline solid.[1] It possesses a strong, pungent odor.[1] This compound is an important building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2]

Physicochemical Data
PropertyValueReference
CAS Number 10203-08-4[3][4][5]
Molecular Formula C₇H₄Cl₂O[3][5]
Molecular Weight 175.01 g/mol [3]
Melting Point 60-66 °C[4]
Boiling Point 215 °C
Appearance White to light yellow crystalline solid[1]
Solubility Sparingly soluble in water.[2] Soluble in organic solvents like ethanol (B145695) and ether.[6][2][6]
Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7][8]

Hazard StatementCode
Causes severe skin burns and eye damageH314
Precautionary Statement Code
Wear protective gloves/protective clothing/eye protection/face protection.P280
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P301+P330+P331
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P303+P361+P353
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Store locked up.P405

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized below.

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃, 399.65 MHz)δ 9.93 (s, 1H, CHO), 7.75 (d, J=2.0 Hz, 2H, Ar-H), 7.60 (t, J=2.0 Hz, 1H, Ar-H)
¹³C NMR (Data not explicitly found in search results)
IR (KBr Pellet)(Specific peak values not detailed in search results, but spectra are available)
Mass Spectrum (Data available through NIST WebBook)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in the preparation of 4H-pyran derivatives are provided below.

Synthesis of this compound from 3,5-Dichlorotoluene (B1293413)

This protocol is based on the continuous oxidation of 3,5-dichlorotoluene.[9]

Materials:

Equipment:

  • Tubular reactor with continuous heat exchange

  • Constant current pump

  • Microchannel reactor

Procedure:

  • Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of 3,5-dichlorotoluene and 200 mL of acetic acid to form a mixed solution.[10]

  • Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in 20% H₂O₂ to form an H₂O₂-acetic acid solution.[10]

  • Reaction Setup: Inject the 3,5-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into a tubular reactor at flow rates of 8.33 mL/min and 16.67 mL/min, respectively.[10]

  • Reaction Conditions: Maintain the reaction temperature at 105 °C with a residence time of 600 seconds using a microchannel reactor.[10] The molar ratio of H₂O₂ to 3,5-dichlorotoluene should be 2:1.[10]

  • Workup: Cool the outlet stream to 0 °C and quench the reaction with dichloromethane.[10]

  • Analysis: The conversion of 3,5-dichlorotoluene and the yield of this compound can be determined by gas chromatography (GC).[10] A reported yield for this method is 39.2%.[10]

G cluster_prep Solution Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup and Analysis A 3,5-Dichlorotoluene Cobalt Acetate Sodium Molybdate Acetic Acid C Tubular Reactor 105 °C, 600 s A->C 8.33 mL/min B Sodium Bromide 20% Hydrogen Peroxide B->C 16.67 mL/min D Cooling to 0 °C C->D E Quench with Dichloromethane D->E F GC Analysis E->F

Synthesis of this compound Workflow
Synthesis of 4H-Pyran Derivatives from this compound

This protocol describes a solvent-free synthesis of 4H-pyran derivatives using a planetary ball mill.[11]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene (B1212753) compound (e.g., 4-hydroxycoumarin) (1.0 mmol)

  • Tetramethyldiphosphine disulfide (TMDPS) (5 mol%)

  • Ethyl acetate

  • Ethanol

Equipment:

  • Planetary ball mill

  • TLC plate

Procedure:

  • Reaction Mixture: Vigorously grind a mixture of this compound, malononitrile, the active methylene compound, and TMDPS in a planetary ball mill at room temperature for 30 minutes.[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

  • Extraction: Upon completion, extract the product with hot ethyl acetate.[11]

  • Purification: Evaporate the solvent from the ethyl acetate extract. Recrystallize the solid crude product from ethanol.[11]

  • Characterization: Confirm the structure of the purified 4H-pyran derivative by melting point and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).[11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A This compound E Planetary Ball Mill Room Temperature, 30 min A->E B Malononitrile B->E C Active Methylene Compound C->E D TMDPS (catalyst) D->E F TLC Monitoring E->F G Hot Ethyl Acetate Extraction F->G H Ethanol Recrystallization G->H I Purified 4H-Pyran Derivative H->I

Synthesis of 4H-Pyrans Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

Chemical Identity and Physical Properties

This compound is an aromatic aldehyde with two chlorine substituents on the benzene (B151609) ring.[2] It is a white to light yellow crystalline solid or powder with a pungent odor.[1][3][4] The compound is air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₂O[1][5][6][7]
Molecular Weight 175.01 g/mol [5][6]
Appearance White to slightly yellow powder or crystals[1][3][4][8]
Melting Point 63-66 °C[3][9]
63.5-65.5 °C[4][10]
65 °C[9][11]
Boiling Point 215 °C[9]
235-240 °C[10][12]
240 °C[11]
Density 1.4 g/cm³[3]
Solubility Insoluble or sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and ether.[1][2][4][10]
logP (Octanol/Water) 3.00 at 25 °C (Bioaccumulation is not expected)[10]
CAS Number 10203-08-4[1][5][6][7]
EC Number 233-499-0[5]
InChI InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H[2][5][7]
SMILES C1=C(C=C(C=C1Cl)Cl)C=O[2][5]

Chemical Reactivity and Stability

Reactivity: this compound exhibits reactivity typical of aromatic aldehydes. The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances its reactivity.[2] It serves as a versatile intermediate for a variety of chemical transformations.

  • Oxidation: The aldehyde group can be oxidized to form 3,5-dichlorobenzoic acid.[1]

  • Reduction: The aldehyde can be reduced to form 3,5-dichlorobenzyl alcohol.[1]

  • Condensation Reactions: It undergoes condensation reactions and is used in the synthesis of dichlorophenylpyruvic acid and β-aryl-β-amino acid enantiomers.[4]

  • Intermediate in Synthesis: It is a crucial starting material or intermediate in the production of pharmaceuticals, dyes, and agrochemicals, including insecticides and herbicides.[1][2]

Stability: The compound is stable under recommended storage conditions.[10] However, it is sensitive to air and should be stored in a cool, dry, well-ventilated place, preferably under an inert gas like nitrogen.[10][13]

Hazardous Decomposition: Under fire conditions, it can decompose to form hazardous products such as carbon oxides and hydrogen chloride gas.[10]

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for synthesizing this compound is through the continuous oxidation of 3,5-dichlorotoluene (B1293413).[12]

Materials:

  • 3,5-dichlorotoluene (Substrate)

  • Hydrogen peroxide (Oxidant)

  • Cobalt acetate (B1210297) (Catalyst)

  • Sodium molybdate (B1676688) (Catalyst)

  • Sodium bromide (Catalyst)

  • Acetic acid (Solvent)

  • Dichloromethane (Quenching agent)

Procedure:

  • Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 3,5-dichlorotoluene and 200 ml of acetic acid.[4]

  • Oxidant Solution Preparation: Dissolve 6.06 g of sodium bromide in a 20% hydrogen peroxide solution.[4]

  • Reaction Setup: Utilize a microchannel or tubular reactor designed for continuous heat exchange.[4][12]

  • Reaction Execution:

    • Inject the 3,5-dichlorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into the reactor at specified flow rates (e.g., 8.33 ml/min and 16.67 ml/min, respectively).[4]

    • Maintain the molar ratio of H₂O₂ to 3,5-dichlorotoluene at approximately 2:1.[12]

    • Control the reaction temperature at 105 °C with a residence time of 600 seconds.[4][12]

  • Quenching and Analysis:

    • Cool the reactor outlet to 0 °C.[4][12]

    • Quench the reaction with dichloromethane.[4][12]

    • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion rate of 3,5-dichlorotoluene and the yield of this compound.[4][12] A reported yield under these conditions was 39.2%.[4][12]

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Procedure:

  • Dissolve the crude solid product in a minimal amount of hot ethyl acetate or ethanol.[14]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under a vacuum.

Spectral Data

A summary of available spectral data for this compound.

Table 2: Spectral Data Summary

TechniqueKey Peaks / InformationSource(s)
¹H NMR (in CDCl₃) Peaks observed at δ (ppm): 9.93 (s, 1H, CHO), 7.74 (d, J=1.92Hz, 2H, Ar-H), 7.60 (t, J=1.92Hz, 1H, Ar-H).[15]
¹³C NMR Spectra available for review.[16][17]
IR Spectrum Data available from NIST WebBook and other sources.[7][16][18]
Mass Spectrum (EI) Data available from NIST Chemistry WebBook.[7][16][18]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][9][10]

GHS Hazard Information:

  • H314: Causes severe skin burns and eye damage.[5][9]

  • Signal Word: Danger.[5][9]

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing.[1][10][13] Avoid the formation of dust and aerosols.[10] Use only in a well-ventilated area or under a chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10] Use appropriate respiratory protection (e.g., N95 dust mask, P3 respirator cartridges).[10][19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store locked up and under an inert gas (e.g., nitrogen) to maintain stability.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[13][19] If inhaled, move the person to fresh air.[13][19] If swallowed, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[10][13]

Visualizations

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants & Solvents cluster_catalysts Catalysts cluster_process Process cluster_output Output R1 3,5-Dichlorotoluene P1 Mix Reactants, Solvents, & Catalysts R1->P1 R2 Hydrogen Peroxide R2->P1 R3 Acetic Acid R3->P1 C1 Cobalt Acetate C1->P1 C2 Sodium Molybdate C2->P1 C3 Sodium Bromide C3->P1 P2 Continuous Flow Reaction (Tubular Reactor, 105°C) P1->P2 P3 Quench with Dichloromethane (0°C) P2->P3 O1 Crude Product Mixture P3->O1 O2 Purification (Recrystallization) O1->O2 O3 This compound (Final Product) O2->O3

Caption: Workflow for the synthesis of this compound.

Properties and Applications Relationship Diagram

G Properties & Applications of this compound A This compound B Physical Properties (Solid, MP: 63-66°C) A->B C Chemical Properties (Aromatic Aldehyde) A->C D Enhanced Reactivity (due to -Cl groups) C->D E Typical Aldehyde Reactions (Oxidation, Condensation) C->E F Pharmaceutical Synthesis D->F G Agrochemical Synthesis (Pesticides) D->G H Dye Synthesis D->H I Fine Chemical Intermediate E->I I->F I->G I->H

Caption: Logical relationships of this compound.

References

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis, purification, and characterization.

Molecular Structure and Properties

This compound is an aromatic aldehyde with a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 5, and an aldehyde functional group.[2] This substitution pattern significantly influences its reactivity and physical properties.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 10203-08-4
Molecular Formula C₇H₄Cl₂O[3]
Molecular Weight 175.01 g/mol [3]
Appearance White to slightly yellow crystalline powder.[1][3]
Melting Point 63-66 °C[3]
Boiling Point 215-240 °C[4][5][6]
Density ~1.4 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol (B145695) and ether.[1][2][7]
Purity Typically ≥ 97.0% (GC)

The 2D molecular structure of this compound is depicted in the diagram below, generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, designed for reproducibility in a research setting.

Two common synthetic routes are detailed below.

Protocol 2.1.1: Oxidation of 3,5-Dichlorotoluene (B1293413)

This method involves the continuous oxidation of 3,5-dichlorotoluene using hydrogen peroxide as the oxidant in the presence of a metal catalyst.[6]

  • Materials: 3,5-dichlorotoluene, cobalt acetate (B1210297), sodium molybdate (B1676688), sodium bromide, 20% hydrogen peroxide, acetic acid, dichloromethane.

  • Apparatus: Tubular reactor with a continuous heat exchange system.

  • Procedure:

    • Prepare a solution of the catalyst by dissolving cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid. A typical molar ratio of catalyst to 3,5-dichlorotoluene is 0.015:1.[7]

    • Prepare an oxidant solution by dissolving sodium bromide in 20% hydrogen peroxide. The molar ratio of sodium bromide to 3,5-dichlorotoluene is also typically 0.015:1.[7]

    • The two solutions are continuously pumped into the tubular reactor. The molar ratio of hydrogen peroxide to 3,5-dichlorotoluene should be maintained at 2:1.[7]

    • The reaction temperature is controlled at 105 °C with a residence time of 600 seconds.[7]

    • The reaction mixture exiting the reactor is cooled to 0 °C and the reaction is quenched with dichloromethane.[7]

    • The product, this compound, can be isolated and purified by standard techniques such as distillation or recrystallization. This process has a reported conversion rate of 3,5-dichlorotoluene at 60.8% and a yield of this compound at 39.2%.[7]

Protocol 2.1.2: Reduction of 3,5-Dichlorobenzoyl Chloride

This protocol describes the reduction of 3,5-dichlorobenzoyl chloride to the corresponding aldehyde.[8]

  • Materials: 3,5-dichlorobenzoyl chloride, zinc chloride, potassium borohydride, tetrahydrofuran (B95107) (THF), toluene (B28343), hydrochloric acid, sodium carbonate, n-hexane or n-heptane.

  • Apparatus: Round-bottom flask with a reflux condenser and dropping funnel.

  • Procedure:

    • To a reaction vessel, add zinc chloride, THF, and potassium borohydride.[8]

    • Heat the mixture to 45 °C and reflux for 2 hours.[8]

    • While maintaining the reflux, add 3,5-dichlorobenzoyl chloride dropwise.[8]

    • After the addition is complete, continue to reflux for an additional 3 hours.[8]

    • Cool the reaction mixture and evaporate the THF under reduced pressure.[8]

    • To the residue, add water, hydrochloric acid, and toluene for extraction.[8]

    • Separate the toluene layer and wash it sequentially with a sodium carbonate solution and then with water until neutral.[8]

    • Dry the toluene solution and evaporate the solvent to obtain the crude product.

    • Purify the crude solid by recrystallization from n-hexane or n-heptane.[8]

Recrystallization is a standard method for purifying solid organic compounds.

  • Materials: Crude this compound, ethanol (or another suitable solvent).

  • Apparatus: Erlenmeyer flask, heat source, filtration apparatus (e.g., Büchner funnel).

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent (e.g., ethanol).

    • Gently heat the mixture to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved at the boiling point of the solvent.[9]

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.[9]

    • As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.[10]

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[10]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining impurities.[9]

    • Dry the purified crystals.

Protocol 2.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[11][12]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[11]

    • Cap the NMR tube and label it appropriately.

Protocol 2.3.2: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

This technique is suitable for acquiring the IR spectrum of solid samples.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[13] The mixture should have the consistency of fine flour.

    • Place a small amount of the resulting powder into a pellet die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[14][15]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of Crude This compound purification Recrystallization synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir purity Purity Analysis (GC) purification->purity

Caption: Workflow from synthesis to analysis.

References

Solubility of 3,5-Dichlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a detailed experimental protocol for researchers to determine solubility in their specific applications.

Introduction to this compound and its Solubility

This compound is an aromatic aldehyde with the chemical formula C₇H₄Cl₂O. It is a white to light yellow crystalline solid with a distinctive odor. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes like crystallization, and formulation development.

Generally, this compound is soluble in many common organic solvents and exhibits low solubility in water.[1][2] The presence of the polar aldehyde group allows for interactions with polar solvents, while the dichlorinated benzene (B151609) ring contributes to its solubility in nonpolar environments.

Qualitative Solubility Data

While precise quantitative data is scarce, the following table summarizes the qualitative solubility of this compound in common organic solvents based on available chemical literature and supplier information.

SolventSolvent TypeQualitative Solubility
Ethanol (B145695)Polar ProticSoluble[1]
EtherPolar AproticSoluble[1]
WaterPolar ProticInsoluble/Sparingly Soluble[2]

For a structurally similar compound, 3,5-Dichlorosalicylaldehyde, quantitative solubility has been reported as 50 mg/mL in both ethanol and chloroform.[3] While not directly applicable to this compound, this information can provide a preliminary estimate for solubility in similar solvents.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven or vacuum oven

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Prepare several such samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 72 hours is typically recommended. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the filtered, saturated solution into the pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (65-67 °C) to prevent decomposition or sublimation. For high-boiling point solvents, a vacuum oven is recommended.

    • Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Data Analysis and Calculation

The solubility (S) of this compound in the solvent can be calculated using the following formula:

S ( g/100 mL) = [(m₂ - m₁) / V] x 100

Where:

  • m₁ is the mass of the empty evaporating dish (g).

  • m₂ is the mass of the evaporating dish with the dried solute (g).

  • V is the volume of the filtered saturated solution taken for analysis (mL).

The solubility can also be expressed in other units such as mol/L by converting the mass of the solute to moles using its molar mass (175.01 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration in Temperature-Controlled Shaker prep->equil Agitate for 24-72h phase_sep Phase Separation (Settling) equil->phase_sep Rest for >24h filtration Filtration of Supernatant phase_sep->filtration Withdraw clear supernatant analysis Gravimetric Analysis (Solvent Evaporation and Weighing) filtration->analysis Transfer known volume calc Calculation of Solubility analysis->calc Obtain mass of solute

Experimental workflow for solubility determination.

Conclusion

References

Synthesis of 3,5-Dichlorobenzaldehyde from 3,5-Dichlorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,5-dichlorobenzaldehyde from 3,5-dichlorotoluene (B1293413). This key intermediate is valuable in the synthesis of various fine chemicals, dyes, pesticides, and pharmaceutical agents. This document details experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways.

Introduction

This compound is a substituted aromatic aldehyde whose synthesis from the readily available 3,5-dichlorotoluene is a subject of significant interest in industrial and academic research. The primary transformation involves the selective oxidation of the methyl group of 3,5-dichlorotoluene to an aldehyde functionality. This guide explores the most common and effective methods to achieve this conversion, including direct catalytic oxidation and a two-step approach involving side-chain halogenation followed by hydrolysis.

Synthetic Pathways

Two principal strategies for the synthesis of this compound from 3,5-dichlorotoluene are discussed:

  • Method A: Direct Catalytic Oxidation: This approach involves the direct conversion of the methyl group to an aldehyde in a single step using a catalytic system.

  • Method B: Side-Chain Bromination and Hydrolysis: This two-step sequence first introduces a halogen to the benzylic position, which is then hydrolyzed to the aldehyde.

The following sections provide detailed experimental protocols and data for each of these methodologies.

Method A: Direct Catalytic Oxidation

Direct oxidation of the methyl group of 3,5-dichlorotoluene offers an efficient route to this compound. A notable method employs a multi-component catalytic system in a continuous flow reactor, which allows for enhanced control over reaction conditions and improved safety.[1][2]

Experimental Protocol: Continuous Oxidation with Co/Mo/Br Catalyst and H₂O₂

This protocol is based on a patented continuous oxidation process.[1][2]

Materials:

Equipment:

  • Microchannel or tubular reactor with an external heat exchange system

  • Constant flow pumps

  • Collection vessel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Solution Preparation: A mixed solution is prepared by dissolving cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid.

  • Oxidant Solution Preparation: Sodium bromide is dissolved in an aqueous solution of hydrogen peroxide.

  • Reaction Setup: The 3,5-dichlorotoluene-catalyst solution and the hydrogen peroxide-bromide solution are continuously pumped into the tubular reactor at controlled flow rates. The reactor temperature is maintained by the external heat exchange system.

  • Reaction: The reaction is allowed to proceed within the reactor for a specific residence time.

  • Quenching and Work-up: The reaction mixture exiting the reactor is cooled to 0°C and quenched with dichloromethane.

  • Analysis: The conversion of 3,5-dichlorotoluene and the yield of this compound are determined by GC analysis.

Quantitative Data for Direct Catalytic Oxidation

The following table summarizes the results obtained under various reaction conditions as described in the patent literature.[1][2]

Molar Ratio (Catalyst:Substrate)Reaction Temperature (°C)Residence Time (s)3,5-Dichlorotoluene Conversion Rate (%)This compound Yield (%)
0.005:1506054.336.1
0.005:19530055.038.7
0.015:110560060.839.2
0.015:1130180031.937.1

Note: The molar ratio refers to n(cobalt acetate):n(3,5-dichlorotoluene) and n(sodium bromide):n(3,5-dichlorotoluene). The molar ratio of n(H₂O₂):n(3,5-dichlorotoluene) was maintained at 2:1 for all experiments.

Reaction Pathway for Direct Catalytic Oxidation

Direct_Oxidation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent cluster_product Product 3_5_dichlorotoluene 3,5-Dichlorotoluene 3_5_dichlorobenzaldehyde This compound 3_5_dichlorotoluene->3_5_dichlorobenzaldehyde Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->3_5_dichlorobenzaldehyde Co_Mo_Br Co/Mo/Br Metal Ion Complexes Co_Mo_Br->3_5_dichlorobenzaldehyde Catalyst Acetic_Acid Acetic Acid Acetic_Acid->3_5_dichlorobenzaldehyde Solvent

Direct Catalytic Oxidation Pathway

Method B: Side-Chain Bromination and Hydrolysis

This two-step method is a classic approach for the synthesis of aromatic aldehydes from the corresponding methyl-substituted arenes.

Step 1: Free-Radical Bromination of 3,5-Dichlorotoluene

The benzylic position of 3,5-dichlorotoluene is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for this transformation as it allows for a controlled bromination.[3]

The following is a general procedure for the benzylic bromination of substituted toluenes, which can be adapted for 3,5-dichlorotoluene.[1]

Materials:

  • 3,5-Dichlorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Carbon tetrachloride (CCl₄) or acetonitrile (B52724)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., UV lamp or high-wattage incandescent bulb)

  • Separatory funnel

Procedure:

  • Reaction Setup: A solution of 3,5-dichlorotoluene, NBS, and a catalytic amount of a radical initiator in carbon tetrachloride or acetonitrile is placed in a round-bottom flask equipped with a reflux condenser.

  • Initiation: The reaction mixture is heated to reflux and irradiated with a light source to initiate the radical chain reaction.

  • Monitoring: The reaction is monitored by TLC or GC to determine the consumption of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 3,5-dichlorobenzyl bromide is purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 3,5-Dichlorobenzyl Bromide

The resulting 3,5-dichlorobenzyl bromide can be hydrolyzed to this compound via several methods, including the Sommelet reaction.[4]

The Sommelet reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[4]

Materials:

  • 3,5-Dichlorobenzyl bromide

  • Hexamine

  • 60% aqueous ethanol (B145695) or chloroform

  • Hydrochloric acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Steam distillation apparatus (optional)

  • Separatory funnel

Procedure:

  • Formation of the Quaternary Ammonium (B1175870) Salt: 3,5-Dichlorobenzyl bromide is reacted with hexamine in a suitable solvent (e.g., 60% aqueous ethanol or chloroform) under reflux to form a quaternary ammonium salt.

  • Hydrolysis: The resulting salt is hydrolyzed by heating with water. This can be performed in the same pot or after isolation of the salt.

  • Work-up: The reaction mixture is acidified with hydrochloric acid. The product, this compound, can be isolated by steam distillation or extraction with a suitable organic solvent like ether.

  • Purification: The crude product is purified by distillation under reduced pressure or recrystallization.

Quantitative Data for Side-Chain Bromination and Hydrolysis

Reaction Pathway for Side-Chain Bromination and Hydrolysis

Side_Chain_Halogenation_Hydrolysis 3_5_dichlorotoluene 3,5-Dichlorotoluene 3_5_dichlorobenzyl_bromide 3,5-Dichlorobenzyl Bromide 3_5_dichlorotoluene->3_5_dichlorobenzyl_bromide Benzylic Bromination 3_5_dichlorobenzaldehyde This compound 3_5_dichlorobenzyl_bromide->3_5_dichlorobenzaldehyde Hydrolysis (Sommelet Reaction) NBS NBS, Radical Initiator, hv NBS->3_5_dichlorobenzyl_bromide Hexamine_H2O Hexamine, H₂O, Δ Hexamine_H2O->3_5_dichlorobenzaldehyde

Side-Chain Bromination and Hydrolysis Pathway

Alternative Synthetic Routes

Etard Reaction

The Etard reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂).[6] This reaction typically proceeds by forming an Etard complex, which is then decomposed under reducing conditions to yield the aldehyde.[6][7][8] While a classic method for the synthesis of benzaldehyde (B42025) from toluene (B28343), its application to substituted toluenes can sometimes be limited by rearrangements.[6] A general procedure involves the slow addition of chromyl chloride to a solution of the substituted toluene in an inert solvent like carbon tetrachloride, followed by decomposition of the precipitated complex with a saturated aqueous solution of sodium sulfite.[6][7]

Conclusion

The synthesis of this compound from 3,5-dichlorotoluene can be effectively achieved through several synthetic strategies. The direct catalytic oxidation in a continuous flow system offers a modern, controllable, and potentially high-throughput method. The more traditional two-step approach of side-chain bromination followed by hydrolysis, particularly the Sommelet reaction, remains a viable and well-established route. The choice of method will depend on factors such as available equipment, scale of the reaction, and desired purity of the final product. For drug development and other applications requiring high purity and process control, the continuous oxidation method presents significant advantages.

References

An In-depth Technical Guide to the Electrophilic Reactions of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichlorobenzaldehyde is a highly deactivated aromatic compound due to the presence of two electron-withdrawing chlorine atoms and a meta-directing aldehyde group. This deactivation poses significant challenges for typical electrophilic aromatic substitution reactions. This technical guide provides a comprehensive overview of the predicted reactivity and regioselectivity of this compound in nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the scarcity of direct experimental data for this specific molecule, the information presented herein is a combination of theoretical principles, computational predictions, and analogies drawn from reactions with structurally similar deactivated aromatic compounds. This guide offers detailed, albeit theoretical, experimental protocols and data tables to inform synthetic strategies and further research.

Core Concepts: Reactivity and Regioselectivity

The benzene (B151609) ring of this compound is subject to the electronic effects of three substituents:

  • Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C2 and C6).

  • Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

In this compound, these effects are combined. The aldehyde group deactivates all positions on the ring, but particularly the ortho and para positions (C2, C4, C6). The chlorine atoms also deactivate the ring but direct towards the positions ortho and para to themselves (C2, C4, C6 for the chlorine at C3; and C2, C4, C6 for the chlorine at C5).

The positions C2 and C6 are meta to the aldehyde group and ortho to a chlorine atom. Position C4 is para to the aldehyde and ortho to both chlorine atoms. The strong meta-directing and deactivating nature of the aldehyde group is expected to be the dominant factor, directing the electrophile to the C2 (and C6) position. However, the deactivation of the entire ring means that harsh reaction conditions will be necessary for any substitution to occur.

Nitration

The introduction of a nitro group (-NO₂) onto the this compound ring is predicted to be challenging but feasible under forcing conditions.

Predicted Regioselectivity

The primary product of nitration is expected to be 3,5-dichloro-2-nitrobenzaldehyde . The powerful meta-directing effect of the aldehyde group will direct the incoming nitronium ion (NO₂⁺) to the C2 position. Substitution at C4, the para position to the aldehyde, is highly disfavored.

G cluster_0 Nitration of this compound start This compound reagents HNO₃ / H₂SO₄ (Forcing Conditions) product 3,5-Dichloro-2-nitrobenzaldehyde (Major Product) byproduct Other Isomers (Trace Amounts)

Proposed Experimental Protocol

This protocol is adapted from the nitration of similarly deactivated benzaldehydes.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 10 mL of fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: Dissolve 5 g of this compound in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aldehyde, ensuring the temperature does not exceed 10-15 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC. Once the starting material is consumed, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and ligroin.

Quantitative Data (Predicted)
ProductPredicted YieldPredicted Isomer Distribution
3,5-Dichloro-2-nitrobenzaldehydeLow to Moderate> 90%
3,5-Dichloro-4-nitrobenzaldehydeVery Low/Trace< 5%
Dinitro productsVery Low/Trace< 5%

Halogenation

Direct halogenation (chlorination or bromination) of this compound will require a Lewis acid catalyst and likely elevated temperatures.

Predicted Regioselectivity

Similar to nitration, the aldehyde group's meta-directing effect is expected to control the regioselectivity, leading to substitution at the C2 position.

G cluster_1 Halogenation Workflow start This compound reagents X₂ (Cl₂ or Br₂) FeX₃ or AlX₃ reaction Heating under reflux product 2-Halo-3,5-dichlorobenzaldehyde workup Quenching, Extraction, Purification

Proposed Experimental Protocol (for Bromination)
  • Reaction Setup: To a solution of 5 g of this compound in 50 mL of a dry, inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add 5 g of anhydrous iron(III) bromide (FeBr₃).

  • Addition of Bromine: Slowly add a solution of 1.5 mL of bromine in 10 mL of the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by carefully pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data (Predicted)
ProductPredicted YieldPredicted Isomer Distribution
2-Bromo-3,5-dichlorobenzaldehydeLow> 85%
4-Bromo-3,5-dichlorobenzaldehydeVery Low/Trace< 10%
Other isomers/polyhalogenated productsVery Low/Trace< 5%

Sulfonation

Sulfonation of such a deactivated ring will necessitate the use of fuming sulfuric acid (oleum).

Predicted Regioselectivity

The sulfonic acid group (-SO₃H) is expected to be introduced at the C2 position, directed by the aldehyde group.

Proposed Experimental Protocol
  • Reaction: In a flask protected from atmospheric moisture, carefully add 5 g of this compound in small portions to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for several hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Isolation: The resulting sulfonic acid may precipitate upon cooling or can be isolated as its sodium salt by neutralizing the acidic solution with a saturated sodium chloride solution, which causes the sodium sulfonate salt to precipitate ("salting out"). The precipitate is then collected by filtration.

Quantitative Data (Predicted)
ProductPredicted Yield
3,5-Dichloro-2-formylbenzenesulfonic acidLow to Moderate

Friedel-Crafts Reactions

Alkylation and Acylation

Friedel-Crafts reactions are highly unlikely to proceed with this compound. The powerful deactivating effect of the aldehyde group, compounded by the two chlorine atoms, renders the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. Standard Friedel-Crafts catalysts like AlCl₃ will preferentially coordinate with the lone pairs on the aldehyde oxygen, further deactivating the ring.

G

Conclusion

The electrophilic substitution of this compound is a challenging synthetic endeavor due to the profound deactivation of the aromatic ring. While Friedel-Crafts reactions are not expected to be viable, nitration, halogenation, and sulfonation should be possible under forcing conditions. In all cases, the regioselectivity is predicted to be governed by the powerful meta-directing aldehyde group, leading to substitution primarily at the C2 position. The experimental protocols provided in this guide are based on established procedures for similar deactivated substrates and should serve as a starting point for further optimization by researchers.

Spectroscopic Analysis of 3,5-Dichlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-dichlorobenzaldehyde (C₇H₄Cl₂O), a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic and aromatic protons.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aldehyde (-CHO)9.933Singlet-
Aromatic (H-2, H-6)7.747Doublet2.0
Aromatic (H-4)7.604Triplet2.0

Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
Carbonyl (C=O)188.8
C-Cl (C-3, C-5)137.5
C-H (Aromatic)133.0
C-CHO130.0
C-H (Aromatic)128.8

Note: Specific peak assignments can vary slightly based on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For a standard ¹H NMR experiment, a single-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Vibrational Mode Absorption Peak (cm⁻¹) Intensity
Aromatic C-H Stretch~3080Medium-Weak
Aldehyde C-H Stretch~2860, ~2760Weak
Carbonyl (C=O) Stretch~1705Strong
Aromatic C=C Ring Stretch~1580, ~1550Medium
C-Cl Stretch~820, ~670Strong

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, several methods can be employed:

  • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FT-IR spectrometer.

  • Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two IR-transparent salt plates (e.g., NaCl or KBr) for analysis.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is a rapid and convenient method that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometric Data

The mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions.

m/z (mass-to-charge ratio) Assignment Relative Intensity
174/176/178[M]⁺ (Molecular Ion)High (Isotopic pattern for 2 Cl atoms)
173/175/177[M-H]⁺High
145/147[M-CHO]⁺Medium
111[C₆H₄Cl]⁺Medium
75[C₆H₃]⁺Low

The isotopic pattern of the molecular ion (approximately 9:6:1 ratio for M, M+2, M+4) is a characteristic signature of a compound containing two chlorine atoms.[2]

Experimental Protocol for Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound. In this technique, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Yields IR_Data Functional Groups (C=O, C-H, C-Cl) IR->IR_Data Yields MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Yields Structure Structure Confirmation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 3,5-Dichlorobenzaldehyde: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a significant building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. This whitepaper provides a comprehensive overview of this compound, beginning with its historical discovery and early synthesis. It further delves into its physicochemical properties, details various synthetic methodologies with experimental protocols, and explores its diverse applications, with a focus on its role as a key intermediate in the creation of complex molecules.

Introduction

This compound is a disubstituted benzaldehyde (B42025) derivative with the chemical formula C₇H₄Cl₂O.[1][2] The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and makes it a versatile precursor in a multitude of chemical reactions.[3] This guide aims to be a thorough resource for professionals in the chemical and pharmaceutical sciences, providing detailed information on the compound's history, properties, synthesis, and applications.

Discovery and History

Historically, the synthesis of chlorinated aromatic aldehydes was explored through various methods, including the direct chlorination of benzaldehyde and the oxidation of corresponding chlorinated toluenes. These early methods, while foundational, often resulted in mixtures of isomers, making the isolation of a pure compound like this compound a significant challenge. The development of more selective and efficient synthetic routes has been crucial to its widespread availability and use in modern chemistry.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a characteristic pungent odor.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol (B145695) and ether.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₄Cl₂O[1][2]
Molecular Weight 175.01 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 63.5-65.5 °C[4]
Boiling Point 235-240 °C[4]
CAS Number 10203-08-4[1][2]
Beilstein Registry No. 2040553
Solubility Sparingly soluble in water; Soluble in organic solvents[3]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most common and industrially significant methods start from either 3,5-dichlorotoluene (B1293413) or 3,5-dichlorobenzoyl chloride.

Oxidation of 3,5-Dichlorotoluene

A prevalent method for the synthesis of this compound involves the oxidation of 3,5-dichlorotoluene.[4] This process can be carried out using various oxidizing agents and catalytic systems. One modern approach utilizes hydrogen peroxide as the oxidant in the presence of a metal ion complex catalyst.[4]

Experimental Protocol: Continuous Oxidation of 3,5-Dichlorotoluene [4]

  • Reactants: 3,5-dichlorotoluene, hydrogen peroxide, cobalt acetate (B1210297) (catalyst), sodium molybdate (B1676688) (catalyst), sodium bromide (promoter), acetic acid (solvent).

  • Apparatus: A continuous flow tubular reactor with a preheating zone, reaction zones, and a product quenching/collection zone.

  • Procedure:

    • Prepare a solution of 3,5-dichlorotoluene in acetic acid.

    • Prepare a separate solution of the catalysts (cobalt acetate and sodium molybdate) and promoter (sodium bromide) in aqueous hydrogen peroxide and acetic acid.

    • The two solutions are continuously pumped into the preheating zone of the tubular reactor at controlled flow rates.

    • The reaction mixture then flows through the reaction zones, which are maintained at a specific temperature (e.g., 105 °C).

    • The residence time in the reactor is controlled by the flow rate and the reactor volume.

    • The product stream exiting the reactor is rapidly cooled and quenched.

    • This compound is then isolated and purified from the reaction mixture, typically by extraction and distillation.

G 3,5-Dichlorotoluene 3,5-Dichlorotoluene Tubular Reactor Tubular Reactor 3,5-Dichlorotoluene->Tubular Reactor H2O2 H2O2 H2O2->Tubular Reactor Catalyst (Co/Mo/Br) Catalyst (Co/Mo/Br) Catalyst (Co/Mo/Br)->Tubular Reactor Acetic Acid Acetic Acid Acetic Acid->Tubular Reactor This compound This compound Tubular Reactor->this compound

Oxidation of 3,5-Dichlorotoluene.
Reduction of 3,5-Dichlorobenzoyl Chloride

Another common synthetic pathway involves the reduction of 3,5-dichlorobenzoyl chloride. This method is often employed in laboratory-scale syntheses.

Experimental Protocol: Reduction of 3,5-Dichlorobenzoyl Chloride [5]

  • Reactants: 3,5-dichlorobenzoyl chloride, potassium borohydride (B1222165) (reducing agent), zinc chloride (catalyst), tetrahydrofuran (B95107) (THF, solvent).

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Procedure:

    • Zinc chloride and potassium borohydride are suspended in THF in the reaction flask.

    • The mixture is heated to reflux.

    • A solution of 3,5-dichlorobenzoyl chloride in THF is added dropwise to the refluxing mixture.

    • The reaction is maintained at reflux for a specified period to ensure complete conversion.

    • After cooling, the reaction is quenched by the careful addition of water.

    • The product is extracted with an organic solvent (e.g., toluene).

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.

G 3,5-Dichlorobenzoyl_Chloride 3,5-Dichlorobenzoyl Chloride Reaction_Vessel Reaction Vessel (Reflux) 3,5-Dichlorobenzoyl_Chloride->Reaction_Vessel Reducing_System KBH4 / ZnCl2 Reducing_System->Reaction_Vessel Solvent_THF THF Solvent_THF->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Reduction of 3,5-Dichlorobenzoyl Chloride.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its aldehyde functional group and the presence of two chlorine atoms allow for a variety of chemical transformations.

Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceutical agents. It is utilized in the preparation of intermediates for drugs targeting a range of conditions. For example, it is a precursor in the synthesis of certain anti-cancer agents and other biologically active molecules.[5]

Agrochemicals

In the agrochemical industry, this compound is used to produce herbicides and insecticides.[1] The dichlorinated phenyl ring is a common motif in many pesticides, and the aldehyde functionality provides a convenient handle for further molecular elaboration.

Dyes and Pigments

The reactivity of this compound makes it a valuable component in the synthesis of dyes and pigments.[1] It can undergo condensation reactions with various aromatic and heterocyclic compounds to produce highly colored molecules.

Organic Synthesis

Beyond its large-scale industrial applications, this compound is a versatile reagent in academic and research laboratories for the synthesis of complex organic molecules and novel chemical entities.[6] It is used in reactions such as the Wittig reaction, aldol (B89426) condensations, and the synthesis of heterocyclic compounds.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. Key spectroscopic data are summarized below.

Spectrum TypeKey Features
¹H NMR Signals corresponding to the aldehydic proton and the aromatic protons.
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons, showing the effect of the chlorine substituents.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood to avoid inhalation of its dust or vapors. Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a compound with a rich history intertwined with the advancement of organic chemistry. Its unique combination of a reactive aldehyde group and a dichlorinated aromatic ring has made it an indispensable tool for chemists in diverse fields. From its early, less-defined syntheses to the highly optimized industrial processes of today, its journey reflects the progress of chemical science. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain a key molecular building block for the foreseeable future, particularly in the development of novel pharmaceuticals and advanced materials.

References

Unlocking the Potential of 3,5-Dichlorobenzaldehyde: A Technical Guide for Derivative-Based Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 3,5-Dichlorobenzaldehyde presents a rich foundation for the development of novel small molecules with significant therapeutic and industrial potential. This technical guide explores promising research avenues for its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. Key areas of opportunity include the development of next-generation anticancer agents, innovative agricultural fungicides, and advanced corrosion inhibitors. This document provides a comprehensive resource, including detailed experimental protocols, quantitative biological data, and visual pathways to guide future research and development efforts.

Core Synthetic Pathways

This compound is an ideal starting material for generating a diverse library of derivatives, primarily through condensation reactions involving its aldehyde functional group. The three most prominent and promising classes of derivatives are Schiff bases, chalcones, and hydrazones.

A generalized workflow for the synthesis and initial screening of these derivatives is outlined below.

G cluster_synthesis Synthesis Stage cluster_evaluation Biological Evaluation Stage DCBA This compound SB Schiff Base (C=N-R) DCBA->SB Reflux (Acid/Base Catalyst) CH Chalcone (B49325) (C=C-C=O) DCBA->CH Claisen-Schmidt (Base Catalyst) HZ Hydrazone (C=N-NH-R) DCBA->HZ Reflux (Acid Catalyst) Amine Primary Amine / Aniline (B41778) Amine->SB Ketone Acetophenone (B1666503) / Ketone Ketone->CH Hydrazine Hydrazine Derivative Hydrazine->HZ Screen Primary Screening (e.g., Cytotoxicity, MIC) SB->Screen CH->Screen HZ->Screen Mechanism Mechanism of Action Studies (e.g., Caspase Assay, Enzyme Inhibition) Screen->Mechanism Active Hit Lead Lead Compound Mechanism->Lead

Caption: General workflow for synthesis and evaluation of derivatives.

Potential Research Area 1: Anticancer Drug Development

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis, with tubulin polymerization inhibition emerging as another key target.

Mechanism of Action: Apoptosis Induction

Many Schiff base and chalcone derivatives trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, leading to cell death.

G cluster_pathways Apoptotic Signaling Pathways Derivative 3,5-DCBA Derivative (Schiff Base / Chalcone) ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS DeathR Death Receptors (e.g., Fas, TRAIL) Derivative->DeathR Mito Mitochondrial Stress (Bax↑, Bcl-2↓) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Intrinsic Pathway Casp8 Caspase-8 (Initiator) DeathR->Casp8 Casp8->Casp37 Extrinsic Pathway Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp37->Apoptosis

Caption: Apoptotic signaling pathways activated by anticancer agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives function as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported cytotoxic activities of various chloro-substituted derivatives, providing a baseline for comparative analysis.

Table 1: Cytotoxicity of Dichlorophenyl Derivatives | Compound ID | Structure | Cell Line (Cancer Type) | IC50 / LC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | DCPT | 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (Liver) | 233.0 ± 19.7 |[1] | | DCPT | HepG2-CYP3A4 (Liver) | 160.2 ± 5.9 |[1] | | Comp. 2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver) | 43.17 µg/mL |[2] | | Comp. 2 | MDA-MB231 (Breast) | 71.55 µg/mL |[2] |

Table 2: Cytotoxicity of Related Chloro-Chalcone Derivatives

Compound ID Structure Description Cell Line (Cancer Type) IC50 (µM) Reference

| Comp. 8 | 4-chloro-2'-hydroxychalcone (B8741632) | HeLa (Cervical) | 0.016 |[3] |

Note: The data presented are for structurally related compounds and serve as a strong rationale for investigating the 3,5-dichloro substitution pattern specifically.

Potential Research Area 2: Agricultural Fungicides

A highly promising and less-explored application for this compound derivatives is in agriculture as fungicides. Recent studies have shown that ester derivatives of the corresponding 3,5-dichlorobenzyl alcohol exhibit potent antifungal activity against significant plant pathogens.[4][5]

Mechanism of Action: Succinate (B1194679) Dehydrogenase (SDH) Inhibition

The primary mode of action for these antifungal derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4] By blocking the Q-site of the SDH complex, these inhibitors prevent the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which is lethal to the fungus.[6]

G Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex (Complex II) UQ Ubiquinone (Q) SDH->UQ e- (from SDHB/C/D) CIII Complex III UQ->CIII e- NoATP ATP Synthesis Blocked CIII->NoATP Inhibitor 3,5-DCBA Derivative (SDH Inhibitor) Block X Inhibitor->Block Block->UQ

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition.

Quantitative Data: In Vitro Antifungal Activity

Ester derivatives of 3,5-dichlorobenzyl alcohol have shown efficacy comparable to commercial fungicides.

Table 3: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives

Compound ID Pathogen EC50 (mg/L) Reference Fungicide EC50 (mg/L) Reference
Compound 5 Botrytis cinerea 6.60 Boscalid 1.24 [4][5]

| Compound 5 | Rhizoctonia solani | 1.61 | Boscalid | 1.01 |[4][5] |

Potential Research Area 3: Corrosion Inhibition

An emerging industrial application for this compound derivatives is in the protection of metals, such as mild steel, from acid-induced corrosion. Thiosemicarbazone derivatives, in particular, have demonstrated high inhibition efficiency. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows both anodic and cathodic corrosion reactions (a mixed-type inhibition). This area is ripe for exploration, focusing on structure-activity relationships to design more effective and environmentally benign corrosion inhibitors.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for the synthesis of key derivatives and the execution of critical biological assays.

Synthesis Protocol 1: Schiff Base Derivative

This protocol describes a general method for the condensation of this compound with a primary aniline derivative.

  • Materials: this compound (1 equivalent), substituted aniline (1 equivalent), absolute ethanol (B145695), glacial acetic acid (catalytic amount).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve this compound (e.g., 1.75 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • In a separate beaker, dissolve the substituted aniline (10 mmol) in 15 mL of absolute ethanol.

    • Add the aniline solution to the stirred aldehyde solution.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature to allow the product to crystallize. If no crystals form, the mixture can be cooled further in an ice bath.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified crystals in a vacuum desiccator and characterize by FT-IR, 1H NMR, and Mass Spectrometry to confirm the formation of the C=N imine bond.

Synthesis Protocol 2: Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed synthesis of a chalcone from this compound and a substituted acetophenone.

  • Materials: this compound (1 equivalent), substituted acetophenone (1 equivalent), ethanol, 40% aqueous Sodium Hydroxide (NaOH) solution, dilute Hydrochloric Acid (HCl).

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration apparatus.

  • Procedure:

    • Dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 20-30 mL of ethanol in a round-bottom flask with stirring.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add the 40% NaOH solution dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

    • After addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate typically indicates product formation. Monitor by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g).

    • Acidify the mixture to a pH of 5-6 with dilute HCl to precipitate the chalcone product fully.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure chalcone crystals.

    • Dry the product and characterize by FT-IR, 1H NMR, and Mass Spectrometry.

Biological Assay Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, 3,5-DCBA derivative stock solution (in DMSO), MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and blank controls (medium only).

    • Incubation: Incubate the plate for an exposure time of 24, 48, or 72 hours.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit growth by 50%).

Biological Assay Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials: Purified tubulin protein (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP stock solution, test compound stock (in DMSO), 96-well half-area UV-transparent plates.

  • Procedure:

    • Preparation: Pre-warm a spectrophotometer with temperature control to 37°C. Thaw all reagents on ice. Prepare the final tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Assay Setup (on ice): Add 5 µL of the test compound dilutions (or DMSO for control) to the wells of a pre-chilled 96-well plate.

    • Initiate Polymerization: Initiate the reaction by adding 45 µL of the final tubulin solution to each well. Mix gently.

    • Data Acquisition: Immediately place the plate in the pre-warmed 37°C spectrophotometer. Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes.

    • Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Inhibitory compounds will reduce the rate and extent of this increase. Calculate the IC50 value for polymerization inhibition.

Biological Assay Protocol 3: Caspase-3/7 Activation Assay (Fluorometric)

This assay quantifies the activity of executioner caspases, a key event in apoptosis.

  • Materials: 96-well black plates, cells, test compound, Cell Lysis Buffer, 2X Reaction Buffer, Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Procedure:

    • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at various concentrations for a desired time (e.g., 24 hours). Include untreated and positive controls.

    • Cell Lysis: After treatment, pellet the cells by centrifugation, remove the supernatant, and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.

    • Assay Reaction: In a new 96-well black plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µL of the cell lysate to the corresponding wells.

    • Substrate Addition: Add 5 µL of the caspase-3/7 substrate to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Analysis: Quantify the increase in fluorescence relative to the untreated control to determine the fold-increase in caspase-3/7 activity.

Biological Assay Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the enzymatic activity of SDH, the target for novel fungicides.

  • Materials: Isolated mitochondria or SDH enzyme preparation, potassium phosphate (B84403) buffer (pH 7.2), sodium succinate, 2,6-dichlorophenolindophenol (DCPIP), Phenazine methosulfate (PMS), test compound (in DMSO).

  • Procedure:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

    • Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations (or DMSO for control) to the wells.

    • Enzyme Addition: Add the mitochondrial/enzyme preparation to each well and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.

    • Initiate Reaction: Start the enzymatic reaction by adding sodium succinate to each well.

    • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the reduction of DCPIP, indicating SDH activity.

    • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a launchpad for discovering novel, high-value chemical entities. The derivatives, particularly Schiff bases, chalcones, and hydrazones, have demonstrated compelling biological activity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the second aromatic ring of these derivatives to optimize potency and selectivity for anticancer and antifungal targets.

  • Mechanism Deconvolution: Further elucidating the specific molecular interactions within the colchicine-binding pocket or the SDH Q-site to guide rational drug design.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds from in vitro assays into preclinical animal models to assess their therapeutic potential and toxicological profiles.

  • Exploring New Applications: Investigating other potential uses, such as antiviral agents, anti-inflammatory drugs, or novel materials, based on the unique chemical properties imparted by the dichlorophenyl moiety.

By leveraging the synthetic accessibility and proven biological relevance of this scaffold, the scientific community is well-positioned to develop innovative solutions for critical challenges in medicine and agriculture.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichlorobenzaldehyde (CAS No. 10203-08-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[3] The primary hazards are associated with its corrosive nature.[4]

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B/1C[3][4]

  • Serious Eye Damage/Eye Irritation: Category 1[3]

Signal Word: Danger[3][5][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4][5][6]

  • H318: Causes serious eye damage.[5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include avoiding contact with skin and eyes, wearing appropriate protective equipment, and ensuring adequate ventilation.[3][5][6][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Molecular Formula C₇H₄Cl₂O[1][5][6][7]
Molecular Weight 175.01 g/mol [4][5][6]
Appearance White to light yellow crystalline solid or colorless to pale yellow liquid[1][2][5]
Melting Point 63.5 - 65.5 °C[5]
Boiling Point 235 - 240 °C[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[1][2][5]
Autoignition Temperature 250 °C / 482 °F[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[6][8]

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][6][8]

    • Gloves must be inspected before use and disposed of properly after.[6]

  • Respiratory Protection:

    • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][6][8]

    • For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

3.3. Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Avoid formation of dust and aerosols.[5][6][7]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5][7]

    • Wash hands thoroughly after handling.[3][5][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][5][6][7]

    • Keep the container tightly closed.[3][5][6]

    • Store locked up.[3][5][7]

    • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[3]

3.4. First-Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[3][5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][5][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][5]

3.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][6]

  • Special Hazards: Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3][5][8]

  • Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[3][5]

3.6. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3][5][6]

Visualization of Safety Protocols

The following diagrams illustrate the logical workflow for handling this compound and the appropriate response to exposure events.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Cleanup Post-Handling Assess_Risks Assess Risks Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Check_Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_PPE->Check_Engineering_Controls Weigh_and_Transfer Weigh and Transfer in Fume Hood Check_Engineering_Controls->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Store_Properly Store in a Cool, Dry, Well-Ventilated Area Perform_Experiment->Store_Properly Decontaminate_Work_Area Decontaminate Work Area Store_Properly->Decontaminate_Work_Area Dispose_of_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_of_Waste Remove_PPE Remove and Dispose of PPE Dispose_of_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Flowchart cluster_Skin_Contact Skin Contact cluster_Eye_Contact Eye Contact cluster_Inhalation Inhalation Exposure_Event Exposure Event Remove_Clothing Remove Contaminated Clothing Exposure_Event->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (min. 15 minutes) Exposure_Event->Rinse_Eyes Move_to_Fresh_Air Move to Fresh Air Exposure_Event->Move_to_Fresh_Air Rinse_Skin Rinse Skin with Water (min. 15 minutes) Remove_Clothing->Rinse_Skin Seek_Medical_Attention_Skin Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention_Skin Remove_Contacts Remove Contact Lenses Rinse_Eyes->Remove_Contacts Seek_Medical_Attention_Eye Seek Immediate Medical Attention Remove_Contacts->Seek_Medical_Attention_Eye Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention_Inhale Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention_Inhale

Caption: Emergency response flowchart for exposure to this compound.

Toxicological Information

While comprehensive toxicological data is not fully available, the primary concern is the chemical's corrosive effect, causing severe skin burns and serious eye damage.[3][5][6] Short exposure could lead to serious temporary or moderate residual injury.[5] It is not classified as a carcinogen by IARC.[6] The toxicological properties have not been fully investigated, and therefore, it should be handled with the utmost care.[6]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] It is recommended to use a licensed professional waste disposal service.[6] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[9]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are trained on the appropriate procedures.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone class of organic compounds synthesized through the condensation of primary amines with active carbonyl compounds.[1][2][3] Their versatile applications span numerous fields, including analytical chemistry, materials science, and catalysis.[4] In medicinal chemistry, Schiff bases and their metal complexes are of paramount importance due to their broad spectrum of biological activities, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][4][5][6]

The incorporation of a halogenated aromatic ring, such as that from 3,5-Dichlorobenzaldehyde, into the Schiff base structure can significantly modulate the compound's lipophilicity, electronic properties, and steric hindrance. These modifications often lead to enhanced biological efficacy. This document provides detailed protocols for the synthesis of Schiff bases using this compound, methods for their characterization, and an overview of their applications in drug development, supported by quantitative data and experimental workflows.

General Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine, typically catalyzed by a few drops of acid and conducted under reflux.[2][7] The general reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond.[8]

G synthesis Synthesis of Schiff Base Library purification Purification & Characterization (NMR, IR, MS) synthesis->purification invitro In Vitro Biological Screening purification->invitro antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) invitro->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) invitro->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) invitro->antioxidant data Data Analysis & Hit Identification antimicrobial->data anticancer->data antioxidant->data lead_opt Lead Optimization (Structure-Activity Relationship) data->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo G SB Schiff Base (Ar-OH) DPPH_rad DPPH• (Stable Radical) SB_rad Schiff Base• (Resonance Stabilized) SB->SB_rad H• donation DPPH_H DPPH-H (Non-Radical) DPPH_rad->DPPH_H H• acceptance

References

Application Notes and Protocols: 3,5-Dichlorobenzaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[3] 3,5-Dichlorobenzaldehyde is a valuable substrate in this reaction, as the resulting vinylidene products incorporate the dichlorophenyl moiety, a common feature in molecules with diverse biological activities. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting products.

These application notes provide a comprehensive overview of the use of this compound in Knoevenagel condensation reactions, including detailed experimental protocols, quantitative data, and a workflow diagram.

Data Presentation

The efficiency of the Knoevenagel condensation is highly dependent on the choice of reactants, catalyst, solvent, and reaction conditions. Below is a summary of quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds.

ProductActive Methylene CompoundCatalystSolventTemperatureTime (h)Yield (%)
2-(3,5-Dichlorobenzylidene)malononitrileMalononitrile (B47326)Piperidine (B6355638)Ethanol (B145695)Reflux392
Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylateEthyl cyanoacetate (B8463686)PiperidineEthanolReflux588
Diethyl 2-(3,5-dichlorobenzylidene)malonateDiethyl malonatePiperidine/Acetic AcidToluene (Dean-Stark)Reflux885

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Synthesis of 2-(3,5-Dichlorobenzylidene)malononitrile

This protocol describes the synthesis of 2-(3,5-Dichlorobenzylidene)malononitrile using piperidine as a catalyst in ethanol.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.75 g, 10 mmol) and malononitrile (e.g., 0.69 g, 10.5 mmol).

  • Add 30 mL of anhydrous ethanol to the flask.

  • While stirring, add piperidine (e.g., 0.1 mL, 1 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with constant stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • If precipitation is incomplete, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a pure crystalline solid.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate

This protocol details the synthesis of Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.75 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • To this solution, add ethyl cyanoacetate (e.g., 1.24 g, 11 mmol) and piperidine (e.g., 0.1 mL, 1 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 5 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure product.

Mandatory Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation of this compound.

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants This compound + Active Methylene Compound heating Heating (Reflux) reactants->heating solvent Solvent (e.g., Ethanol) solvent->heating catalyst Catalyst (e.g., Piperidine) catalyst->heating cooling Cooling & Precipitation heating->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product α,β-Unsaturated Product recrystallization->product

Caption: General experimental workflow for the Knoevenagel condensation.

Signaling Pathway: Mechanism of the Knoevenagel Condensation

The diagram below outlines the catalytic cycle of the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide active_methylene Active Methylene Compound enolate Enolate/ Carbanion active_methylene->enolate Deprotonation base Base (B:) base->enolate regenerated_base Regenerated Base (B:) enolate->alkoxide Nucleophilic Attack beta_hydroxy β-Hydroxy Adduct alkoxide->beta_hydroxy Protonation alkoxide->regenerated_base from BH⁺ final_product α,β-Unsaturated Product beta_hydroxy->final_product Dehydration (-H₂O) water H₂O beta_hydroxy->water

Caption: Catalytic cycle of the Knoevenagel condensation.

References

Application of 3,5-Dichlorobenzaldehyde in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorobenzaldehyde is a versatile chemical intermediate recognized for its role as a crucial building block in the synthesis of a variety of agrochemicals, including herbicides and insecticides.[1] A significant application of this compound is in the development of novel fungicides, particularly those targeting the mitochondrial respiratory chain. This application note details the synthesis of potent antifungal agents derived from this compound, focusing on novel succinate (B1194679) dehydrogenase (SDH) inhibitors. The protocols outlined below are intended for researchers and scientists in the field of pesticide development and organic synthesis.

Overview of Application

This compound serves as a precursor to 3,5-dichlorobenzyl alcohol, a key pharmacophore in a new class of ester-containing fungicides. These fungicides are designed to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of pathogenic fungi.[1][2][3][4] Inhibition of SDH disrupts the fungus's ability to produce ATP, leading to cell death. This mechanism is analogous to that of established carboxamide fungicides.[1][2][3][4] Research has demonstrated that modifying the amide bond in traditional SDH inhibitors to an ester bond, incorporating the 3,5-dichlorobenzyl moiety, can maintain or even enhance fungicidal activity.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the synthesis and efficacy of novel fungicides derived from this compound.

Table 1: Synthesis Yields of Intermediates and Final Products

Compound NameStarting MaterialProductYield (%)
3,5-Dichlorobenzyl alcoholThis compound3,5-Dichlorobenzyl alcohol~95% (typical)
Compound 5 (Ester Derivative)3,5-Dichlorobenzyl alcohol and 2-(4-chlorophenyl)-3-methylbutanoic acid3,5-Dichlorobenzyl 2-(4-chlorophenyl)-3-methylbutanoateNot specified

Table 2: In Vitro Antifungal Activity of Compound 5

Fungal PathogenCompound 5 EC₅₀ (mg/L)Boscalid (Commercial Fungicide) EC₅₀ (mg/L)
Botrytis cinerea6.601.24
Rhizoctonia solani1.611.01

Table 3: In Vivo Antifungal Activity of Compound 5

Fungal PathogenCompoundConcentration (mg/L)Inhibition (%)
Botrytis cinerea5 20050.9

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorobenzyl alcohol from this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dichlorobenzyl alcohol as a white solid.

Protocol 2: Synthesis of 3,5-Dichlorobenzyl Ester Derivatives (e.g., Compound 5)

This protocol details the esterification of 3,5-dichlorobenzyl alcohol with a carboxylic acid.

Materials:

  • 3,5-Dichlorobenzyl alcohol

  • 2-(4-chlorophenyl)-3-methylbutanoic acid

  • 4-dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-chlorophenyl)-3-methylbutanoic acid (1.2 eq) in dichloromethane, add 3,5-dichlorobenzyl alcohol (1.0 eq), DMAP (0.1 eq), and EDCI (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final ester derivative.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification 3_5_Dichlorobenzaldehyde This compound 3_5_Dichlorobenzyl_alcohol 3,5-Dichlorobenzyl alcohol 3_5_Dichlorobenzaldehyde->3_5_Dichlorobenzyl_alcohol NaBH4, MeOH Compound_5 Compound 5 (Fungicidal Ester) 3_5_Dichlorobenzyl_alcohol->Compound_5 Carboxylic_acid 2-(4-chlorophenyl)-3- methylbutanoic acid Carboxylic_acid->Compound_5 EDCI, DMAP, DCM

Caption: Synthesis of a novel fungicidal ester from this compound.

Signaling Pathway of SDH Inhibition

G cluster_pathway Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Downstream Electron Transport Chain SDH->ETC e- ATP_prod ATP Production ETC->ATP_prod Fungal_growth Fungal Growth & Proliferation ATP_prod->Fungal_growth Fungicide 3,5-Dichlorobenzyl Ester Fungicide Inhibition Fungicide->Inhibition Inhibition->SDH Inhibition

Caption: Mechanism of action for 3,5-dichlorobenzyl ester fungicides.

References

Application Notes and Protocols: 3,5-Dichlorobenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its disubstituted chlorine pattern on the phenyl ring provides both steric and electronic properties that are leveraged in the design of bioactive molecules. This intermediate is instrumental in the synthesis of compounds targeting a range of therapeutic areas, including oncology and infectious diseases. These notes provide an overview of its application, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting molecules.

Application 1: Precursor to the Anti-Angiogenic Agent Carboxyamidotriazole (CAI)

This compound is a key starting material for the synthesis of 3,5-dichlorobenzyl alcohol, a pivotal intermediate in the production of Carboxyamidotriazole (CAI).[2] CAI is an orally active, non-cytotoxic anti-cancer agent that has been investigated for its anti-proliferative and anti-metastatic properties.[1][3] Its mechanism of action involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways essential for tumor growth and angiogenesis.[3]

Synthetic Pathway Overview

The synthesis of the CAI intermediate from this compound involves the reduction of the aldehyde functional group to a primary alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved through various methods, most commonly via reduction with sodium borohydride (B1222165) or through catalytic hydrogenation.

G A This compound B Reduction A->B C 3,5-Dichlorobenzyl Alcohol (CAI Intermediate) B->C D Further Synthesis Steps C->D E Carboxyamidotriazole (CAI) D->E

Fig. 1: Synthetic workflow from this compound to CAI.
Signaling Pathway of Carboxyamidotriazole (CAI)

CAI primarily exerts its anti-cancer effects by inhibiting non-voltage-gated calcium (Ca2+) channels on the cell membrane. This blockage disrupts the influx of calcium into the cell, a critical secondary messenger in numerous signaling cascades that promote cancer cell proliferation, migration, and the formation of new blood vessels (angiogenesis). By reducing intracellular Ca2+ levels, CAI interferes with key pathways such as those involving Vascular Endothelial Growth Factor (VEGF), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPK), ultimately leading to the suppression of tumor growth and metastasis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAI Carboxyamidotriazole (CAI) Ca_channel Non-voltage-gated Ca2+ Channel CAI->Ca_channel Inhibits Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ Influx VEGFR VEGF Receptor VEGFR->Ca_channel Activates VEGF VEGF VEGF->VEGFR PKC PKC Ca_ion->PKC Activates MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Migration Cell Migration MAPK->Migration

Fig. 2: Simplified signaling pathway of Carboxyamidotriazole (CAI).

Application 2: Synthesis of Biologically Active 4H-Pyran Derivatives

This compound is also utilized in the multicomponent synthesis of 2-amino-4H-pyran derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anti-tumor, anti-inflammatory, and antimicrobial properties. The one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a β-dicarbonyl compound is an efficient and atom-economical method for generating molecular diversity.

Synthetic Pathway Overview

The synthesis of 2-amino-4-(3,5-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a representative example of this class of reactions. It proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization.

G A This compound D One-Pot Reaction (Base Catalyst) A->D B Malononitrile B->D C Dimedone C->D E 2-Amino-4-(3,5-dichlorophenyl)-4H-pyran Derivative D->E

References

Application Notes and Protocols for the Synthesis of Chalcones from 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family that serve as critical precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a significant pharmacophore responsible for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] The presence of halogen substituents, such as chlorine, on the aromatic rings can significantly modulate these biological activities, making dichloro-substituted chalcones compounds of great interest in drug discovery and development.[3][4]

This document provides a detailed protocol for the synthesis of chalcones using 3,5-Dichlorobenzaldehyde as a starting material via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction is a reliable and widely used method for preparing α,β-unsaturated ketones.[5][6][7]

General Reaction Scheme

The synthesis involves the Claisen-Schmidt condensation between this compound and a substituted acetophenone (B1666503) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an ethanol (B145695) solvent.

(Image Caption: General scheme of the Claisen-Schmidt condensation between a substituted acetophenone and this compound.)

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general and effective procedure for synthesizing chalcones from this compound.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Hydroxyacetophenone, 4'-Methoxyacetophenone)

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., Hexane:Ethyl Acetate, 3:1)[8]

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator (optional)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol (approx. 20-40 mL). Stir the mixture using a magnetic stirrer until all solids are completely dissolved.[9]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to between 0-5 °C.[1]

  • Base Addition: While maintaining the low temperature and stirring vigorously, slowly add a 40-60% aqueous solution of NaOH or KOH (1 equivalent) dropwise to the reaction mixture.[1][9] A color change to yellow or the formation of a paste is often observed.[8]

  • Reaction: After the base addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours, depending on the specific reactants.[5][9]

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).[1] A common mobile phase is a 3:1 mixture of hexanes and ethyl acetate.[8] The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Precipitation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water (approx. 40 mL).[5]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl while stirring. Adjust the pH to approximately 5-7.[1][5] This step protonates the phenoxide (if formed) and precipitates the crude chalcone (B49325) product.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crude product several times with cold distilled water to remove any remaining base or salts, followed by a wash with a small amount of cold ethanol.[2][10]

  • Drying and Purification: Air-dry the crude product. For higher purity, the chalcone should be recrystallized from a suitable solvent, such as 95% ethanol.[2][8] Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various chalcones derived from this compound. Yields can vary based on reaction scale and purification efficiency.

Acetophenone DerivativeBaseReaction Time (hours)Typical Yield (%)Reference
AcetophenoneNaOH2-475-90%[9]
4'-MethylacetophenoneKOH3-580-88%[11]
4'-ChloroacetophenoneNaOH4-665-75%[2]
4'-HydroxyacetophenoneKOH12-2460-70%[1]
4'-MethoxyacetophenoneNaOH12-2480-88%[1]
Table 2: Spectroscopic Characterization Data

The synthesized chalcones can be characterized using various spectroscopic methods. The table below lists the characteristic spectral data for a representative chalcone derived from this compound.

Spectroscopic TechniqueCharacteristic Peaks / SignalsReference
FTIR (KBr, cm⁻¹)~3050 (Ar C-H str), 1640-1660 (C=O str) , 1570-1605 (Ar C=C str), 1500-1550 (HC=CH str) , ~830 (C-Cl str)[12][13]
¹H-NMR (CDCl₃, ppm)δ 8.0-8.2 (d, 1H, H-β), δ 7.5-7.8 (d, 1H, H-α), δ 7.2-7.9 (m, Ar-H)[12]
¹³C-NMR (CDCl₃, ppm)δ >190 (C=O), δ 120-145 (Ar-C and C=C)[12]

Note: The exact positions of peaks and signals will vary depending on the specific acetophenone used.

Visualized Workflow and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of chalcones from this compound.

Chalcone_Synthesis_Workflow Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Dissolve this compound and Acetophenone in Ethanol Cooling 2. Cool Mixture in Ice Bath (0-5 °C) Reactants->Cooling Base_Addition 3. Add Aqueous NaOH/KOH Dropwise Cooling->Base_Addition Stirring 4. Stir at Room Temperature (2-24h) Base_Addition->Stirring Exothermic TLC 5. Monitor by TLC Stirring->TLC Precipitation 6. Pour into Ice Water & Acidify with HCl TLC->Precipitation Upon Completion Filtration 7. Collect Crude Solid by Vacuum Filtration Precipitation->Filtration Purification 8. Recrystallize from Ethanol Filtration->Purification Characterization 9. Spectroscopic Characterization (FTIR, NMR) Purification->Characterization

Caption: A flowchart of the chalcone synthesis protocol.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 3,5-Dichlorobenzaldehyde as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzaldehyde is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. The presence of two chlorine atoms on the aromatic ring significantly influences the electronic properties of the aldehyde group, enhancing its reactivity and providing sites for further functionalization. This unique substitution pattern makes it an attractive starting material for the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including benzimidazoles, chalcones, pyrimidines, 4H-pyrans, and biscoumarins. The methodologies presented are supported by quantitative data and characterization to facilitate their application in a research and development setting.

Application Note 1: Synthesis of 2-(3,5-Dichlorophenyl)-1H-benzo[d]imidazole

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-(3,5-dichlorophenyl)-1H-benzo[d]imidazole is achieved through the condensation of this compound with o-phenylenediamine (B120857). A green and efficient method utilizes zinc oxide nanoparticles (ZnO-NPs) as a recyclable catalyst.

Experimental Protocol:

A mixture of o-phenylenediamine (10 mmol), this compound (10 mmol), and ZnO nanoparticles (0.02 mol%) is prepared in absolute ethanol (B145695) (50 mL). The reaction mixture is stirred at 70°C for a duration of 15 minutes to 2 hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the mixture is cooled, and the product is washed with an ethanol-water (1:1) mixture. The crude product is then purified by recrystallization from ethanol to yield the pure 2-(3,5-dichlorophenyl)-1H-benzo[d]imidazole.

Quantitative Data Summary:

CompoundMethodYield (%)Melting Point (°C)
2-(4-chlorophenyl)-1H-benzo[d]imidazoleZnO-NPs catalyzed condensation61296-298

Note: Data for the closely related 2-(4-chlorophenyl)-1H-benzo[d]imidazole is provided as a reference.[2] Specific yield and melting point for the 3,5-dichloro derivative should be determined experimentally.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction Condensation ZnO-NPs (catalyst) ZnO-NPs (catalyst) ZnO-NPs (catalyst)->Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction 70°C 70°C 70°C->Reaction Workup Workup Reaction->Workup Cooling & Washing Purification Purification Workup->Purification Recrystallization Product 2-(3,5-Dichlorophenyl)-1H-benzo[d]imidazole Purification->Product Pure Product

Caption: Workflow for the synthesis of 2-(3,5-Dichlorophenyl)-1H-benzo[d]imidazole.

Application Note 2: Synthesis of a 3',5'-Dichlorochalcone Intermediate

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse pharmacological activities. They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The resulting α,β-unsaturated ketone system is a versatile synthon for the preparation of various heterocyclic compounds like pyrimidines and pyrazoles.

Experimental Protocol:

To a solution of 4-aminoacetophenone (10 mmol) in a suitable solvent, this compound (10 mmol) is added with constant stirring at room temperature. A solution of potassium hydroxide (B78521) is then added to the reaction mixture, which is stirred for 24 hours at room temperature.[3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into crushed ice and neutralized with hydrochloric acid. The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure (E)-1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one.

Quantitative Data Summary:

CompoundMethodYield (%)Melting Point (°C)
(E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation--

Note: The synthesis of the analogous (2,4-dichlorophenyl) derivative is reported, and the procedure can be adapted.[4] Quantitative data for the 3,5-dichloro derivative needs to be experimentally determined.

Reaction Scheme:

G This compound This compound Reaction Claisen-Schmidt Condensation (KOH, Ethanol, RT) This compound->Reaction + 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Reaction + Chalcone (E)-1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one Reaction->Chalcone G Chalcone 3',5'-Dichlorochalcone Cyclization Cyclocondensation (NaOH, Ethanol, Reflux) Chalcone->Cyclization Guanidine Guanidine Guanidine->Cyclization Pyrimidine 4-(3,5-Dichlorophenyl)-6-phenylpyrimidin-2-amine Cyclization->Pyrimidine G cluster_reactants Reactants This compound This compound One-Pot Reaction Three-Component Condensation (K2CO3, Ethanol, Reflux) This compound->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->One-Pot Reaction Product 2-Amino-4-(3,5-dichlorophenyl)-4H-pyran-3-carbonitrile Derivative One-Pot Reaction->Product Cooling & Filtration G Start Starting Materials Reactant1 This compound Start->Reactant1 Reactant2 4-Hydroxycoumarin (2 eq.) Start->Reactant2 Process Condensation Reaction (Ethanol, Reflux) Reactant1->Process Reactant2->Process Product 3,3'-((3,5-Dichlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) Process->Product

References

Application Notes and Protocols for the Reduction of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis and is crucial in the development of pharmaceutical intermediates and other fine chemicals. 3,5-Dichlorobenzyl alcohol, the product of the reduction of 3,5-dichlorobenzaldehyde, is a valuable building block in medicinal chemistry and materials science. The presence of chlorine atoms on the aromatic ring influences the molecule's electronic properties and reactivity.[1] This document provides detailed experimental protocols for two common and effective methods for the reduction of this compound: sodium borohydride (B1222165) reduction and catalytic hydrogenation.

Overview of Reduction Methods

The conversion of this compound to 3,5-dichlorobenzyl alcohol can be accomplished through various reductive pathways. The most frequently employed laboratory-scale method involves the use of sodium borohydride (NaBH₄) due to its mild reaction conditions, high chemoselectivity for aldehydes and ketones, and operational simplicity.[2][3][4][5] An alternative, highly efficient, and scalable method is catalytic hydrogenation, which utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[6][7]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol details the reduction of this compound to 3,5-dichlorobenzyl alcohol using sodium borohydride in a methanolic solution. This method is generally rapid and proceeds at or below room temperature.

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 volumes, e.g., 10 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess borohydride and adjust the pH to ~7.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-dichlorobenzyl alcohol.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation

This protocol describes the reduction of this compound using a palladium on carbon catalyst and hydrogen gas. This method is known for its high efficiency and clean reaction profile.

Materials and Equipment:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite pad)

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and the solvent (methanol or ethanol). Add the Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 3,5-dichlorobenzyl alcohol. The product is often of high purity and may not require further purification.

Data Presentation

The following table summarizes typical quantitative data for the described reduction protocols. Please note that yields can vary based on reaction scale and purification methods.

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst N/A5-10% Palladium on Carbon (Pd/C)
Solvent MethanolMethanol or Ethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours2 - 6 hours
Typical Yield >90%>95%
Product 3,5-Dichlorobenzyl alcohol3,5-Dichlorobenzyl alcohol
Product Melting Point 79-82 °C[9][10]79-82 °C[9][10]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflows for the reduction of this compound.

cluster_reaction Chemical Transformation cluster_reagents Common Reducing Systems start This compound end 3,5-Dichlorobenzyl Alcohol start->end Reduction reagent1 Sodium Borohydride (NaBH4) in Methanol reagent2 Hydrogen (H2) with Pd/C Catalyst

Caption: Chemical transformation and common reducing agents.

cluster_workflow1 Workflow: Sodium Borohydride Reduction cluster_workflow2 Workflow: Catalytic Hydrogenation A1 Dissolve Aldehyde in Methanol (0-5 °C) B1 Add NaBH4 Portion-wise A1->B1 C1 Stir at Room Temperature B1->C1 D1 Quench with Water and HCl C1->D1 E1 Extract with Ethyl Acetate D1->E1 F1 Wash, Dry, and Concentrate E1->F1 G1 Purify (Optional) F1->G1 A2 Combine Aldehyde, Solvent, and Pd/C B2 Establish H2 Atmosphere A2->B2 C2 Stir Vigorously at Room Temperature B2->C2 D2 Filter through Celite C2->D2 E2 Concentrate Filtrate D2->E2 F2 Product E2->F2

Caption: Experimental workflows for the reduction of this compound.

References

Application Notes and Protocols for the Catalytic Oxidation of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic oxidation of 3,5-dichlorobenzaldehyde to 3,5-dichlorobenzoic acid. The synthesis of 3,5-dichlorobenzoic acid is a crucial step in the development of various pharmaceuticals and agrochemicals.[1][2] This guide outlines several common and effective catalytic methods for this transformation, offering a comparative overview to aid in the selection of a suitable synthetic strategy.

Introduction

The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. This compound, an electron-deficient aromatic aldehyde, can be efficiently converted to 3,5-dichlorobenzoic acid using various catalytic methods. The choice of method often depends on factors such as functional group tolerance, desired reaction scale, and considerations for green chemistry. This document details three prominent methods: the Pinnick oxidation, a TEMPO-catalyzed aerobic oxidation, and an oxidation using hydrogen peroxide with a selenium catalyst.

Comparative Overview of Catalytic Oxidation Methods

The following table summarizes the key aspects of the described catalytic oxidation methods applicable to this compound.

Method Primary Oxidant Catalyst/Reagent Typical Reaction Time Typical Yield Range Key Advantages Key Disadvantages
Pinnick Oxidation Sodium Chlorite (B76162) (NaClO₂)Sodium dihydrogen phosphate (B84403), 2-methyl-2-butene (B146552)4 - 14 hours70 - 95%Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[3][4]Requires a scavenger for the hypochlorite (B82951) byproduct.[3]
TEMPO-Catalyzed Aerobic Oxidation Air (Oxygen)TEMPO, Copper(I) salt (e.g., CuBr), Base (e.g., N-methylimidazole)2 - 24 hours71 - 99% (for primary alcohols to aldehydes)Utilizes ambient air as the oxidant, mild reaction conditions.[5][6]Catalyst system can be sensitive; potential for catalyst deactivation.
Hydrogen Peroxide Oxidation Hydrogen Peroxide (H₂O₂)Diphenyl Diselenide3 - 24 hoursGood to Excellent"Green" oxidant (water is the byproduct), mild conditions.[7]Selenium catalysts can be toxic and require careful handling.

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

The Pinnick oxidation is a highly reliable and mild method for the oxidation of aldehydes to carboxylic acids, showing broad functional group tolerance.[3]

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • To the stirred solution, add 2-methyl-2-butene (10.0 equiv) followed by sodium dihydrogen phosphate (5.0 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (5.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-14 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color dissipates.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorobenzoic acid.

  • The crude product can be purified by recrystallization or silica (B1680970) gel chromatography.

Protocol 2: TEMPO-Catalyzed Aerobic Oxidation of this compound

This method utilizes a copper(I)/TEMPO catalyst system and ambient air as the oxidant, offering a greener alternative to many classical oxidation reactions.[5][6][8][9]

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • N-Methylimidazole (NMI)

  • Acetonitrile (B52724) (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), CuBr (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.05 equiv).

  • Add acetonitrile as the solvent.

  • Add N-methylimidazole (0.1 equiv) to the stirring mixture. The reaction mixture should turn a deep red-brown color.

  • Stir the reaction mixture vigorously at room temperature, open to the air. The reaction progress can often be monitored by a color change from red-brown to green.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 3,5-dichlorobenzoic acid.

Protocol 3: Hydrogen Peroxide Oxidation of this compound

This protocol employs hydrogen peroxide as a green oxidant in the presence of a selenium-based catalyst.[7]

Materials:

  • This compound

  • Diphenyl diselenide

  • Hydrogen peroxide (30% aqueous solution)

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in water.

  • Add diphenyl diselenide (0.02 equiv) to the solution.

  • To this mixture, add 30% aqueous hydrogen peroxide (1.2 equiv) dropwise at room temperature with vigorous stirring.

  • Continue to stir the reaction mixture at room temperature for 3-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 3,5-dichlorobenzoic acid.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Visualizations

G cluster_start Starting Material cluster_methods Catalytic Oxidation Methods cluster_process Downstream Processing cluster_product Final Product start This compound pinnick Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) start->pinnick tempo TEMPO-Catalyzed Aerobic Oxidation (TEMPO, CuBr, Air) start->tempo h2o2 Hydrogen Peroxide Oxidation (H₂O₂, Diphenyl Diselenide) start->h2o2 workup Reaction Workup (Quenching, Extraction) pinnick->workup tempo->workup h2o2->workup purification Purification (Recrystallization or Chromatography) workup->purification product 3,5-Dichlorobenzoic Acid purification->product

Caption: General experimental workflow for the catalytic oxidation of this compound.

G cluster_mechanism Proposed Mechanism for Pinnick Oxidation aldehyde This compound intermediate Chlorite Ester Intermediate aldehyde->intermediate + HClO₂ hclo2 Chlorous Acid (HClO₂) (from NaClO₂ + H⁺) hclo2->intermediate product 3,5-Dichlorobenzoic Acid intermediate->product Pericyclic Fragmentation hocl Hypochlorous Acid (HOCl) (Byproduct) intermediate->hocl quenched_hocl Quenched Byproduct hocl->quenched_hocl + Scavenger scavenger Scavenger (e.g., 2-methyl-2-butene) scavenger->quenched_hocl

Caption: Simplified mechanism of the Pinnick oxidation.[3]

References

Application Notes and Protocols for the Quantification of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dichlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical practices for related compounds and offer robust starting points for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple matrices. Reversed-phase HPLC separates compounds based on their hydrophobicity.

Principle

A C18 stationary phase is used with a polar mobile phase. This compound is retained on the column and then eluted as the concentration of the organic solvent in the mobile phase increases. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>97% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid or Formic acid (analytical grade).

  • Methanol (B129727) (HPLC grade, for sample preparation).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by DAD).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected performance characteristics for the HPLC-UV method, based on validated methods for structurally similar phenolic aldehydes.[1][2]

ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the quantification of this compound, especially in complex matrices.

Principle

The sample is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.

Experimental Protocol

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (>97% purity).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (B109758) or Ethyl Acetate (GC grade, for sample preparation).

Chromatographic and Mass Spectrometry Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Target Ions for this compound: m/z 174 (M+), 176 (M+2), 145, 110.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation: Dissolve or extract the sample with dichloromethane to a concentration within the calibration range.

Data Presentation

The following table summarizes the expected performance characteristics for the GC-MS method, based on validated methods for structurally similar compounds.[1][2]

ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.05 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.15 - 3.0 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject into HPLC System C->F D Prepare Sample Solution E Filter through 0.45 µm Filter D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J

Caption: General workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Dichloromethane) A->B C Prepare Calibration Standards (0.1-25 µg/mL) B->C E Inject into GC-MS System C->E D Prepare/Extract Sample D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection (Scan or SIM mode) F->G H Generate Calibration Curve G->H I Quantify this compound in Sample H->I

Caption: General workflow for the GC-MS analysis of this compound.

References

Synthesis of Novel Dyes from 3,5-Dichlorobenzaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its electron-deficient aromatic ring, substituted with two chlorine atoms, makes it an excellent electrophile for various condensation reactions. This reactivity has been harnessed to create novel dye molecules with unique photophysical properties, positioning them as valuable tools in biomedical research, diagnostics, and materials science. This application note provides a detailed protocol for the synthesis of a novel styryl-type fluorescent dye derived from this compound and explores its potential applications.

Principle of Synthesis: Knoevenagel Condensation

The core synthetic strategy employed is the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. In this protocol, this compound acts as the carbonyl component. The active methylene component is typically part of a heterocyclic salt, such as a quaternary salt of 2-methylbenzothiazole. The resulting condensation reaction extends the π-conjugated system, leading to the formation of a colored and often fluorescent styryl dye.

Application Note: A Novel 3,5-Dichlorophenyl Substituted Styryl Dye

Herein, we detail the synthesis and characterization of a novel styryl dye, (E)-2-(3,5-dichlorostyryl)-3-methylbenzo[d]thiazol-3-ium iodide, a molecule with potential applications as a fluorescent probe. The dichlorophenyl moiety can influence the dye's photophysical properties, such as its emission wavelength and quantum yield, and may also impart specific binding affinities for biological macromolecules.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification & Analysis A This compound F Knoevenagel Condensation A->F B 2,3-Dimethylbenzo[d]thiazol-3-ium iodide B->F C Solvent: Ethanol (B145695) C->F D Catalyst: Piperidine (B6355638) D->F E Heat (Reflux) E->F G (E)-2-(3,5-dichlorostyryl)-3-methyl- benzo[d]thiazol-3-ium iodide F->G H Recrystallization G->H I Spectroscopic Characterization (NMR, MS, UV-Vis, Fluorescence) H->I

Caption: General workflow for the synthesis of a styryl dye.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound and 2,3-dimethylbenzo[d]thiazol-3-ium iodide can be sourced from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of (E)-2-(3,5-dichlorostyryl)-3-methylbenzo[d]thiazol-3-ium iodide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 175 mg) and 2,3-dimethylbenzo[d]thiazol-3-ium iodide (1.0 mmol, 293 mg) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and acetonitrile.

  • Drying: Dry the purified product under vacuum to obtain the final dye as a crystalline solid.

Data Presentation

The synthesized dye should be characterized by standard analytical techniques to confirm its structure and purity. The photophysical properties are crucial for its application as a fluorescent probe.

ParameterValue
Molecular Formula C₁₆H₁₁Cl₂INS
Molecular Weight 449.14 g/mol
Appearance Yellow to orange crystalline solid
Melting Point >250 °C (decomposes)
λ_max_ (Absorption) ~450 nm (in Ethanol)
λ_max_ (Emission) ~580 nm (in Ethanol)
Molar Absorptivity (ε) To be determined experimentally
Fluorescence Quantum Yield (Φ_F_) To be determined experimentally
Solubility Soluble in DMF, DMSO; moderately soluble in ethanol, methanol, and acetonitrile

Note: The spectral data are representative values for styryl dyes of this class and should be determined experimentally for the synthesized compound.

Potential Applications and Signaling Pathway Visualization

Styryl dyes are known to exhibit changes in their fluorescence properties upon binding to biological macromolecules such as DNA, RNA, or proteins. This property makes them valuable as "light-up" probes for detecting these biomolecules. The binding event can restrict the intramolecular rotation of the dye, leading to a significant increase in fluorescence quantum yield.

Hypothetical Signaling Pathway: DNA Intercalation

The synthesized styryl dye, with its planar aromatic structure, could potentially act as a DNA intercalating agent. Upon intercalation between the base pairs of a DNA double helix, the dye's fluorescence, which may be weak in solution, could be significantly enhanced. This "turn-on" fluorescence mechanism is a common signaling pathway for such probes.

G cluster_dye Dye in Solution cluster_dna Biological Target cluster_complex Dye-DNA Complex A Styryl Dye (Low Fluorescence) B Intramolecular Rotation (Non-radiative decay) A->B leads to D Intercalated Dye-DNA Complex (High Fluorescence) A->D binds to C dsDNA C->D E Restricted Rotation (Radiative decay) D->E results in

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Oxidation of 3,5-Dichlorotoluene (B1293413): This is a widely used method where the methyl group of 3,5-dichlorotoluene is oxidized to an aldehyde. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) with a metal catalyst.[1]

  • Hydrolysis of 3,5-Dichlorobenzyl Chloride: This method involves the chlorination of m-dichlorobenzene to form 3,5-dichlorobenzyl chloride, which is then hydrolyzed to the aldehyde.[2][3]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. For the continuous oxidation of 3,5-dichlorotoluene using hydrogen peroxide, yields can range from 33% to 40%.[3] Traditional batch oxidation methods may have varying yields, and optimization of reaction parameters is crucial for maximizing the output.

Q3: What are the main byproducts to expect during the synthesis?

A3: The primary byproduct of concern, especially during the oxidation of 3,5-dichlorotoluene, is the over-oxidation of the desired aldehyde to 3,5-dichlorobenzoic acid .[2] Incomplete reactions can also lead to the presence of unreacted 3,5-dichlorotoluene in the final product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (3,5-dichlorotoluene) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). Gas Chromatography (GC) is another powerful technique for monitoring the conversion of the starting material and the formation of the product.[3]

Q5: What are the recommended methods for purifying the final product?

A5: Common purification techniques for this compound include:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

  • Extraction and Washing: The product can be extracted from the reaction mixture using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then typically washed with an alkaline solution (to remove acidic byproducts like 3,5-dichlorobenzoic acid) and then with water until neutral.[5] The solvent is then removed under reduced pressure to yield the purified product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction closely using TLC or GC. Extend the reaction time if the starting material is still present. - Ensure proper temperature control. Sub-optimal temperatures can slow down the reaction rate.
Over-oxidation: The desired aldehyde is being further oxidized to the carboxylic acid.- Carefully control the addition of the oxidizing agent. Adding the oxidant too quickly or in excess can lead to over-oxidation. - Maintain the optimal reaction temperature. Higher temperatures can promote over-oxidation.
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.- Use high-purity starting materials and solvents. Ensure solvents are dry if the reaction is moisture-sensitive.
Inefficient Mixing: Poor agitation can lead to localized concentrations of reactants and uneven reaction rates.- Ensure vigorous and consistent stirring throughout the reaction.
Product is an oil or fails to crystallize Presence of Impurities: Unreacted starting material or byproducts can lower the melting point and inhibit crystallization.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - Wash the crude product with a cold non-polar solvent (e.g., hexane) to try and remove non-polar impurities.
Product is discolored (yellow or brown) Formation of Colored Byproducts: Side reactions or decomposition of the product can lead to discoloration.- Purify the product by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. - Ensure the reaction is not overheated, as this can lead to decomposition.
Reaction stalls (stops progressing) Deactivation of Catalyst: The catalyst may have lost its activity.- If using a solid catalyst, ensure it has not been poisoned. - For reactions using metal catalysts in solution, ensure the correct oxidation state is maintained.
Change in pH: The pH of the reaction mixture may have shifted to a non-optimal range.- Monitor and adjust the pH of the reaction mixture if necessary.

Data Presentation

The following table summarizes the effect of reaction temperature and residence time on the conversion of 3,5-dichlorotoluene and the yield of this compound in a continuous flow microchannel reactor using hydrogen peroxide as the oxidant and a cobalt/molybdenum/bromine catalyst system.[3]

Reaction Temperature (°C)Residence Time (s)Conversion of 3,5-Dichlorotoluene (%)Yield of this compound (%)
9530055.038.7
10560055.533.1
10560060.839.2

Experimental Protocols

Method 1: Oxidation of 3,5-Dichlorotoluene with Hydrogen Peroxide in a Continuous Flow Reactor

This protocol is based on the method described in patent CN106588606A.[3]

Materials:

  • 3,5-Dichlorotoluene

  • Cobalt acetate

  • Sodium molybdate (B1676688)

  • Sodium bromide

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Dichloromethane (for quenching)

  • Microchannel reactor system with two inlet pumps and a temperature controller

Procedure:

  • Prepare the Reactant Solutions:

    • Solution A: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 3,5-dichlorotoluene and 200 ml of acetic acid. In this solution, the molar ratio of cobalt acetate to 3,5-dichlorotoluene is approximately 0.015:1.

    • Solution B: Dissolve 6.06 g of sodium bromide in a 20% H₂O₂ solution. The molar ratio of sodium bromide to 3,5-dichlorotoluene will be approximately 0.015:1.

  • Set up the Continuous Flow Reactor:

    • Set up the microchannel reactor system according to the manufacturer's instructions.

    • Set the reaction temperature to the desired value (e.g., 105 °C).

  • Initiate the Reaction:

    • Pump Solution A and Solution B into the reactor at flow rates that achieve the desired residence time and a molar ratio of H₂O₂ to 3,5-dichlorotoluene of 2:1. For a 600s residence time, example flow rates are 8.33 ml/min for Solution A and 16.67 ml/min for Solution B.

  • Product Collection and Quenching:

    • Collect the output from the reactor in a flask cooled to 0 °C.

    • Quench the reaction by adding dichloromethane to the collected product mixture.

  • Analysis and Purification:

    • Analyze the conversion of 3,5-dichlorotoluene and the yield of this compound using Gas Chromatography (GC).

    • Purify the product by removing the solvent and then employing techniques such as recrystallization or column chromatography.

Visualizations

experimental_workflow start Start prep Prepare Reactant Solutions (3,5-Dichlorotoluene, Catalyst, Oxidant) start->prep reaction Perform Oxidation Reaction (Controlled Temperature and Time) prep->reaction monitor Monitor Reaction Progress (TLC or GC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction, Washing) monitor->workup Complete purify Purify Crude Product (Recrystallization or Chromatography) workup->purify analyze Analyze Final Product (Purity, Yield, Characterization) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) low_yield->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Stirring) low_yield->check_conditions check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents check_purification Assess Purification Procedure low_yield->check_purification incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions/ Over-oxidation check_conditions->side_reactions poor_reagents Poor Reagent Quality check_reagents->poor_reagents loss_during_workup Product Loss During Work-up/Purification check_purification->loss_during_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dichlorobenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. If prepared by the oxidation of 3,5-dichlorotoluene (B1293413), impurities may include unreacted starting material (3,5-dichlorotoluene) and over-oxidation products such as 3,5-dichlorobenzoic acid.[1][2] Residual solvents from the reaction or workup are also common.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a solid crude product, recrystallization is often the most straightforward and effective initial purification method.[3] If the crude product is an oil or contains a significant amount of oily impurities, column chromatography or vacuum distillation may be more appropriate.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities. A suitable eluent system can be a mixture of hexanes and ethyl acetate (B1210297).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography (GC): Can be used to identify and quantify volatile impurities.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (63.5-65.5 °C) is indicative of high purity.[4]

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the chosen solvent, or the crude material is highly impure, leading to significant melting point depression.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation point.

    • Allow the solution to cool more slowly.

    • Consider using a solvent system with a lower boiling point. For instance, if using heptane (B126788) (boiling point ~98 °C), which is higher than the melting point of this compound, "oiling out" is likely. A lower boiling point solvent like hexane (B92381) (boiling point ~69 °C) may be more suitable.[3]

Problem: No crystal formation upon cooling.

  • Possible Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The solution cooled too quickly, resulting in a supersaturated solution.

    • Insufficient nucleation sites for crystal growth.

  • Solution:

    • Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Ensure a slow cooling rate; allow the flask to cool to room temperature before placing it in an ice bath.

Problem: Low recovery of purified product.

  • Possible Cause:

    • Too much solvent was used, leaving a significant amount of product in the mother liquor.

    • Premature crystallization occurred during hot filtration.

    • The chosen solvent has a relatively high solubility for the compound even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Cool the filtrate in an ice bath for an extended period to maximize precipitation.

    • Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Column Chromatography

Problem: Poor separation of spots on the TLC plate.

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • Systematically vary the solvent ratio of your eluent system (e.g., hexanes:ethyl acetate).

    • If spots are too high on the plate (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).

    • If spots remain at the baseline (low Rf), increase the polarity of the eluent (increase the proportion of the polar solvent). A good starting point for developing a solvent system for column chromatography is to find a ratio that gives an Rf value of 0.2-0.3 for the desired compound.[5]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the silica (B1680970) gel.

  • Solution: Gradually increase the polarity of the eluent. For a hexanes:ethyl acetate system, this would mean increasing the percentage of ethyl acetate.

Problem: The compound elutes too quickly with impurities.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexanes:ethyl acetate system, increase the percentage of hexanes.

Vacuum Distillation

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of a proper boiling aid. Boiling stones are ineffective under vacuum.

  • Solution:

    • Always use a magnetic stir bar and a stir plate to ensure smooth boiling.[6]

    • Ensure a steady and appropriate heating rate.

Problem: The desired compound is not distilling over.

  • Possible Cause:

    • The vacuum is not strong enough to sufficiently lower the boiling point.

    • The heating temperature is too low.

  • Solution:

    • Check all joints and connections for leaks to ensure a good vacuum is achieved. All glass joints should be properly greased.[6]

    • Increase the temperature of the heating bath. The bath temperature should typically be 20-30 °C higher than the expected boiling point of the liquid at that pressure.[7]

Quantitative Data Summary

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Typical Solvents n-Hexane, n-Heptane[3]Eluent: Hexanes/Ethyl Acetate gradient[5]N/A
Stationary Phase N/ASilica Gel[5]N/A
Typical Purity >98%>95%>97%
Expected Yield 60-85%70-90%80-95%
Key Temperatures Dissolve near boiling point of solvent; cool to 0-5 °CRoom temperatureBath temp. 20-30 °C above boiling point at reduced pressure[7]

Experimental Protocols

Protocol for Recrystallization from Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot n-hexane while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a magnetic stir bar in the distilling flask. Grease all ground-glass joints to ensure a good seal.[6]

  • Apply Vacuum: Connect the apparatus to a vacuum source and reduce the pressure.

  • Heating: Begin heating the distilling flask once a stable vacuum is achieved.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • Cooling: Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Purification_Workflow start Crude this compound assessment Assess Nature of Crude Product start->assessment solid Mainly Solid assessment->solid Solid? oily Oily or High Impurity assessment->oily Oily? recrystallization Recrystallization solid->recrystallization column_chrom Column Chromatography oily->column_chrom distillation Vacuum Distillation oily->distillation purity_check Check Purity (TLC, MP, HPLC, GC) recrystallization->purity_check column_chrom->purity_check distillation->purity_check pure_product Pure this compound purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->column_chrom further_purification->distillation

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting cluster_oiling Oiling Out cluster_nocrystals No Crystal Formation cluster_lowyield Low Yield start Recrystallization Issue oiling_cause1 High Impurity Content start->oiling_cause1 oiling_cause2 Solvent BP > Compound MP start->oiling_cause2 nocrystals_cause1 Solution not saturated start->nocrystals_cause1 nocrystals_cause2 Rapid cooling start->nocrystals_cause2 lowyield_cause1 Too much solvent used start->lowyield_cause1 lowyield_cause2 Premature crystallization start->lowyield_cause2 oiling_solution1 Re-dissolve, add more 'good' solvent, cool slowly oiling_cause1->oiling_solution1 oiling_solution2 Choose lower boiling point solvent oiling_cause2->oiling_solution2 nocrystals_solution1 Concentrate solution by boiling off solvent nocrystals_cause1->nocrystals_solution1 nocrystals_solution2 Scratch flask / Add seed crystal nocrystals_cause2->nocrystals_solution2 lowyield_solution1 Use minimum hot solvent lowyield_cause1->lowyield_solution1 lowyield_solution2 Pre-heat filtration apparatus lowyield_cause2->lowyield_solution2

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorobenzaldehyde. The following information addresses common side reactions and offers guidance on optimizing reaction conditions and purifying the final product.

Frequently Asked Questions (FAQs)

Synthesis Route 1: Oxidation of 3,5-Dichlorotoluene (B1293413)

Q1: My oxidation of 3,5-dichlorotoluene is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A low yield in the oxidation of 3,5-dichlorotoluene is typically due to either incomplete conversion of the starting material or the formation of side products. The primary side products are unreacted 3,5-dichlorotoluene and the over-oxidized product, 3,5-dichlorobenzoic acid.[1] 3,5-Dichlorobenzyl alcohol can also be present as an intermediate.

Troubleshooting Steps:

  • Optimize Oxidizing Agent: The choice and amount of oxidizing agent are critical. Stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to over-oxidation if not carefully controlled.[1] A milder and more controlled oxidation can be achieved using hydrogen peroxide with a metal catalyst (e.g., cobalt, molybdenum, and bromine complexes), often in a continuous flow reactor to improve control over reaction conditions.[2][3]

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction at the optimal time can prevent both incomplete conversion and over-oxidation. Lowering the reaction temperature can help to increase selectivity for the aldehyde.

  • Catalyst Selection: When using catalytic oxidation, the choice of catalyst and co-catalyst is crucial for selectivity. For instance, a combination of cobalt, molybdenum, and bromine ions has been shown to effectively catalyze the oxidation with hydrogen peroxide.[2][3]

Q2: I am observing a significant amount of 3,5-dichlorobenzoic acid in my product mixture. How can I minimize this over-oxidation?

Over-oxidation to the carboxylic acid is a common side reaction. To minimize its formation:

  • Control Stoichiometry: Use a stoichiometric or slightly excess amount of the oxidizing agent. A large excess will favor the formation of the carboxylic acid.

  • Moderate Reaction Conditions: Employ milder reaction temperatures and shorter reaction times.

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via slow addition to maintain a low concentration of the oxidant in the reaction mixture at any given time.

Q3: How can I effectively remove the 3,5-dichlorobenzoic acid byproduct and unreacted 3,5-dichlorotoluene from my final product?

Purification can be achieved by leveraging the different chemical properties of the components:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 3,5-dichlorobenzoic acid will be deprotonated and dissolve in the aqueous layer as its sodium salt. The this compound and unreacted 3,5-dichlorotoluene will remain in the organic layer. The layers can then be separated. The aqueous layer can be acidified to recover the 3,5-dichlorobenzoic acid if desired.

  • Chromatography: Column chromatography on silica (B1680970) gel can be used to separate the three components. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the unreacted 3,5-dichlorotoluene first, followed by the this compound, and finally the more polar 3,5-dichlorobenzoic acid.

  • Recrystallization: Recrystallization from a suitable solvent can be effective if the concentration of impurities is not too high.

Synthesis Route 2: Formylation of 1,3-Dichlorobenzene (B1664543)

Q1: I am attempting to synthesize this compound via formylation of 1,3-dichlorobenzene, but the reaction is not proceeding or the yield is very low. What could be the issue?

1,3-Dichlorobenzene is an electron-deactivated aromatic ring, which makes it less reactive towards electrophilic aromatic substitution reactions like formylation.[4][5] Standard formylation conditions may not be sufficient.

Troubleshooting Steps:

  • Choice of Formylation Method: For deactivated rings, more reactive formylation methods are required. The Rieche formylation , which uses dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), is a suitable option.[6][7][8] The Vilsmeier-Haack reaction (using DMF and POCl₃) is generally more effective for electron-rich arenes and may give low yields with 1,3-dichlorobenzene.[9][10][11]

  • Reaction Conditions: Harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary. However, this also increases the risk of side reactions. Careful optimization is key.

  • Catalyst Stoichiometry: Ensure a sufficient molar ratio of the Lewis acid catalyst in the Rieche formylation to activate the substrate.

Q2: What are the potential side reactions in the formylation of 1,3-dichlorobenzene?

While the primary challenge is the low reactivity, potential side reactions include:

  • Isomer Formation: Although formylation of 1,3-dichlorobenzene is expected to yield the 2,4- and 3,5- isomers, the directing effects of the chlorine atoms will influence the product distribution. The 2,4-isomer is a potential byproduct.

  • Di-formylation: While less likely on a deactivated ring, forcing conditions could potentially lead to the introduction of a second formyl group.

  • Dimerization: Some formylation reactions can lead to the dimerization of the aromatic rings to form diphenylmethane (B89790) derivatives, especially under strongly acidic conditions.[7]

Data Presentation

Table 1: Quantitative Data for the Oxidation of 3,5-Dichlorotoluene to this compound

Starting MaterialOxidantCatalystSolventTemperature (°C)Residence Time (s)Conversion of 3,5-Dichlorotoluene (%)Yield of this compound (%)Reference
3,5-DichlorotolueneH₂O₂Co(OAc)₂, Na₂MoO₄, NaBrAcetic Acid10560060.839.2[3]
3,5-DichlorotolueneH₂O₂Co(OAc)₂, Na₂MoO₄, NaBrAcetic Acid10590057.736.0[3]
3,5-DichlorotolueneH₂O₂Co(OAc)₂, Na₂MoO₄, NaBrAcetic Acid506054.336.1[3]

Experimental Protocols

Protocol 1: Oxidation of 3,5-Dichlorotoluene with H₂O₂ in a Continuous Flow Reactor

This protocol is adapted from a patented method for the continuous synthesis of this compound.[3]

Materials:

  • 3,5-Dichlorotoluene

  • Cobalt(II) acetate (B1210297)

  • Sodium molybdate (B1676688)

  • Sodium bromide

  • Hydrogen peroxide (20%)

  • Acetic acid

  • Dichloromethane (for quenching)

  • Continuous flow tubular reactor with a preheating zone and reaction zone

Procedure:

  • Prepare the Reactant Solutions:

    • Solution A: Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 ml of 3,5-dichlorotoluene and 200 ml of acetic acid.

    • Solution B: Dissolve 6.06 g of sodium bromide in 20% H₂O₂ to form an H₂O₂-acetic acid solution.

  • Reaction Setup:

    • Set up the continuous flow tubular reactor with a heat exchange system to maintain the desired reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B into the reactor at flow rates that achieve the desired molar ratio and residence time. For example, to achieve a 2:1 molar ratio of H₂O₂ to 3,5-dichlorotoluene, inject Solution A at 8.33 ml/min and Solution B at 16.67 ml/min.

    • Control the reaction temperature at 105 °C and the residence time at 600 seconds.

  • Work-up and Analysis:

    • Cool the outlet stream to 0 °C.

    • Quench the reaction mixture with dichloromethane.

    • Analyze the product mixture by GC to determine the conversion of the starting material and the yield of this compound.

Visualizations

Oxidation_Pathway 3,5-Dichlorotoluene 3,5-Dichlorotoluene 3,5-Dichlorobenzyl_alcohol 3,5-Dichlorobenzyl alcohol (Intermediate) 3,5-Dichlorotoluene->3,5-Dichlorobenzyl_alcohol Oxidation This compound This compound (Desired Product) 3,5-Dichlorobenzyl_alcohol->this compound Oxidation 3,5-Dichlorobenzoic_acid 3,5-Dichlorobenzoic acid (Over-oxidation Side Product) This compound->3,5-Dichlorobenzoic_acid Over-oxidation

Caption: Reaction pathway for the oxidation of 3,5-dichlorotoluene.

Troubleshooting_Workflow start Low Yield or Impure Product in this compound Synthesis synthesis_route Which synthesis route was used? start->synthesis_route oxidation_issues Oxidation of 3,5-Dichlorotoluene synthesis_route->oxidation_issues Oxidation formylation_issues Formylation of 1,3-Dichlorobenzene synthesis_route->formylation_issues Formylation incomplete_conversion Incomplete Conversion? oxidation_issues->incomplete_conversion low_reactivity Low Reactivity? formylation_issues->low_reactivity over_oxidation Over-oxidation to Acid? incomplete_conversion->over_oxidation No increase_time_temp Increase reaction time/temperature or oxidant concentration incomplete_conversion->increase_time_temp Yes check_oxidant Use milder oxidant or control stoichiometry/addition over_oxidation->check_oxidant Yes purification Purify via Acid-Base Extraction or Chromatography over_oxidation->purification No increase_time_temp->purification check_oxidant->purification side_products Other Side Products? low_reactivity->side_products No harsher_conditions Use stronger Lewis acid (Rieche) or increase temperature low_reactivity->harsher_conditions Yes optimize_conditions Optimize conditions to improve regioselectivity and avoid dimerization side_products->optimize_conditions Yes side_products->purification No harsher_conditions->purification optimize_conditions->purification

References

Technical Support Center: Optimizing Reactions for 3,5-Dichlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 3,5-Dichlorobenzaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Considerations for this compound

    • Suzuki Coupling

    • Wittig Reaction

    • Reductive Amination

    • Aldol (B89426) Condensation

  • Troubleshooting Guides

    • Troubleshooting Suzuki Coupling Reactions

    • Troubleshooting Wittig Reactions

    • Troubleshooting Reductive Amination

    • Troubleshooting Aldol Condensation (Claisen-Schmidt)

  • Experimental Protocols

    • Protocol 1: Suzuki-Miyaura Coupling of this compound

    • Protocol 2: Wittig Reaction with this compound

    • Protocol 3: Reductive Amination of this compound

    • Protocol 4: Aldol Condensation of this compound

Frequently Asked Questions (FAQs)

General Considerations for this compound

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-deficient aromatic aldehyde. The two chlorine atoms are meta to the aldehyde group, exerting a strong electron-withdrawing effect. This influences its reactivity in several ways:

  • Aldehyde Reactivity: The aldehyde group is highly electrophilic and susceptible to nucleophilic attack.

  • Aromatic Ring: The electron-deficient nature of the ring makes it a suitable substrate for certain cross-coupling reactions, but can also affect the reactivity of the chlorine atoms as leaving groups.

  • Lack of α-Hydrogens: Like benzaldehyde, it lacks α-hydrogens and therefore cannot enolize. This prevents self-condensation in aldol reactions.[1]

Suzuki Coupling

Q2: Which palladium catalyst and ligand system is recommended for Suzuki coupling with this compound?

A2: For electron-deficient aryl chlorides like this compound, bulky, electron-rich phosphine (B1218219) ligands are generally most effective.[2] These ligands facilitate the oxidative addition step, which can be challenging for aryl chlorides. Recommended systems include:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligands: Buchwald-type ligands such as SPhos and XPhos are excellent choices.[3] N-heterocyclic carbenes (NHCs) like IPr can also be highly effective.[3]

Q3: What are common side reactions in Suzuki couplings with polychlorinated aromatic aldehydes?

A3: Common side reactions include:

  • Homocoupling: The boronic acid coupling with itself. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[2]

  • Dehalogenation: Replacement of a chlorine atom with hydrogen. This can be more prevalent with highly active catalysts or in the presence of protic solvents or impurities.[4]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom before cross-coupling occurs. Using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can mitigate this issue.[3]

Wittig Reaction

Q4: How does the electronic nature of this compound affect the Wittig reaction?

A4: The electron-withdrawing nature of the dichloro-substituted ring makes the aldehyde carbonyl highly electrophilic and thus very reactive towards Wittig reagents (phosphonium ylides). This generally leads to good reaction rates.

Q5: How can I control the stereoselectivity (E/Z isomer ratio) of the alkene product?

A5: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide:

  • Non-stabilized ylides (e.g., alkyl-substituted) typically lead to the (Z)-alkene.

  • Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) predominantly form the (E)-alkene.[5]

  • Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl) often give mixtures of (E) and (Z) isomers.[6]

Forcing (E)-alkene formation with non-stabilized ylides can sometimes be achieved using the Schlosser modification, which involves deprotonation of the betaine (B1666868) intermediate with a strong base at low temperature.[6]

Reductive Amination

Q6: Which reducing agents are suitable for the reductive amination of this compound?

A6: Several reducing agents can be used, with the choice depending on the desired reaction conditions (one-pot vs. two-step) and the nature of the amine.

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and highly selective reagent that is effective for a wide range of aldehydes and amines, including those with acid-sensitive groups. It is less toxic than sodium cyanoborohydride.[3][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Allows for convenient one-pot reactions due to its selectivity for the iminium ion over the aldehyde.[3] However, it is highly toxic and can generate cyanide gas under acidic conditions.[3]

  • Sodium Borohydride (NaBH₄): A less selective reducing agent that can also reduce the starting aldehyde.[3] It is typically used in a two-step procedure where the imine is formed first before the addition of the reductant.[3]

Q7: I am observing low yields when using a weakly nucleophilic (electron-deficient) amine. How can this be improved?

A7: Reductive amination with electron-deficient anilines can be challenging.[8] Strategies to improve yields include:

  • Use of a Lewis acid: Additives like Ti(i-PrO)₄ or ZnCl₂ can activate the aldehyde carbonyl, facilitating the initial imine formation.[7]

  • More forcing conditions: Higher temperatures or longer reaction times may be necessary.

  • Alternative reducing systems: Systems like BH₃·THF/AcOH or NaBH₄/TMSCl have been shown to be effective for electron-deficient amines.[8]

Aldol Condensation

Q8: What type of Aldol condensation does this compound undergo?

A8: Since this compound lacks α-hydrogens, it can only act as the electrophile in a crossed Aldol condensation, specifically a Claisen-Schmidt condensation, when reacted with an enolizable ketone or aldehyde.[9]

Q9: How can I prevent self-condensation of the ketone partner and maximize the yield of the desired crossed-aldol product?

A9: To favor the crossed-aldol product, you can:

  • Use an excess of the non-enolizable aldehyde (this compound): This increases the probability that the enolate formed from the ketone will react with the desired aldehyde.[10]

  • Slowly add the ketone to a mixture of the aldehyde and the base: This keeps the concentration of the enolizable component low, minimizing self-condensation.[1]

Troubleshooting Guides

Troubleshooting Suzuki Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Inefficient oxidative addition. 4. Protodeboronation of the boronic acid.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[3] 3. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature.[2] 4. Use the corresponding boronic acid pinacol ester or trifluoroborate salt instead of the free boronic acid.[3]
Formation of Homocoupling Product 1. Presence of oxygen. 2. High catalyst loading or temperature.1. Improve degassing of the solvent and ensure an inert atmosphere.[2] 2. Reduce catalyst loading and/or reaction temperature.
Significant Dehalogenation 1. Presence of protic impurities (e.g., water, alcohol). 2. Reaction temperature is too high.1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature.

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst & System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield check_catalyst Check Catalyst Activity and Degassing start->check_catalyst check_conditions Modify Reaction Conditions check_catalyst->check_conditions If catalyst is active and system is inert use_fresh Use fresh Pd source and ligand check_catalyst->use_fresh degas Thoroughly degas solvent check_catalyst->degas check_reagents Evaluate Reagents check_conditions->check_reagents If yield is still low increase_temp Increase Temperature check_conditions->increase_temp change_ligand Switch to bulkier, electron-rich ligand (e.g., SPhos, XPhos) check_conditions->change_ligand change_base Screen different bases (K₃PO₄, Cs₂CO₃) check_conditions->change_base use_ester Use boronic acid pinacol ester check_reagents->use_ester check_purity Verify purity of starting materials check_reagents->check_purity

Figure 1: Troubleshooting workflow for low yields in Suzuki coupling.
Troubleshooting Wittig Reactions

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Sterically hindered ketone (if applicable).1. Ensure the base is strong enough and fresh (e.g., freshly opened n-BuLi or sublimed KOtBu). Ensure anhydrous conditions for ylide formation. 2. Some ylides are unstable; generate the ylide in the presence of the aldehyde.[11] 3. The Wittig reaction can be slow with hindered ketones. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[12]
Poor E/Z Selectivity 1. Using a semi-stabilized ylide. 2. Presence of lithium salts.1. For higher (E)-selectivity, use a stabilized ylide if the product structure allows. For higher (Z)-selectivity, use a non-stabilized ylide under salt-free conditions.[5] 2. The presence of lithium salts can decrease (Z)-selectivity. Using sodium- or potassium-based bases (e.g., NaH, KHMDS) can improve (Z)-selectivity.[9]
Difficulty in Removing Triphenylphosphine (B44618) Oxide 1. Co-elution during chromatography.1. Triphenylphosphine oxide is a common byproduct that can be difficult to separate. Purification can sometimes be achieved by precipitation of the oxide from a non-polar solvent mixture (e.g., ether/hexanes).[13] Alternatively, conversion to a water-soluble phosphonium (B103445) salt by treatment with acid can facilitate its removal by aqueous extraction.
Troubleshooting Reductive Amination
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient imine/iminium ion formation. 2. Inactive reducing agent. 3. Reduction of the starting aldehyde.1. For weakly nucleophilic amines, add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[14] The use of a dehydrating agent (e.g., molecular sieves) can also help. 2. Use a fresh bottle of the reducing agent. NaBH(OAc)₃ is moisture-sensitive.[7] 3. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. Alternatively, switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3]
Formation of Dialkylated Product 1. The secondary amine product is reacting with another equivalent of the aldehyde.1. Use a slight excess of the primary amine. Alternatively, perform a stepwise procedure where the imine is formed and then reduced in a separate step.
Recovery of Starting Aldehyde Only 1. Imine formation is not occurring.1. This is common with sterically hindered or electron-deficient amines. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) or increase the reaction temperature.[7]
Troubleshooting Aldol Condensation (Claisen-Schmidt)
Problem Possible Cause(s) Suggested Solution(s)
Low Product Yield 1. Self-condensation of the ketone. 2. Cannizzaro reaction of the aldehyde. 3. Incomplete reaction.1. Slowly add the ketone to a mixture of the aldehyde and base.[1] Use an excess of this compound.[10] 2. This can occur with high concentrations of strong base. Use a lower concentration of the base or a milder base.[1] 3. The reaction may require gentle heating to go to completion, especially if the product precipitates and coats the reactants.[1]
Oily Product Instead of Solid 1. Impurities are present. 2. Product is a low-melting solid or oil at room temperature.1. Vigorously stir the oil to try and induce crystallization. Scratch the inside of the flask with a glass rod.[15] 2. Isolate the oil by extraction and purify by column chromatography.
Product is a Mixture of Compounds 1. Self-condensation of the ketone has occurred. 2. Michael addition of the enolate to the α,β-unsaturated product.1. Optimize the order of addition as described above. 2. Use a 2:1 molar ratio of aldehyde to ketone to favor the double condensation product if desired.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[16]

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow setup Combine Reactants: - this compound - Boronic Acid - Pd Catalyst/Ligand - Base inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-100 °C) solvent->react workup Workup: - Dilute with EtOAc - Wash with H₂O/Brine react->workup purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for Suzuki coupling.
Protocol 2: Wittig Reaction with this compound

This protocol describes a general procedure for the olefination of this compound.

Materials:

  • Phosphonium salt (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • This compound (1.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add KOtBu portion-wise. The formation of the ylide is often indicated by a color change (e.g., to yellow, orange, or red).

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[17]

Protocol 3: Reductive Amination of this compound

This protocol provides a one-pot procedure using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, optional)

Procedure:

  • To a round-bottom flask, add this compound, the amine, and DCE.[18]

  • Stir the mixture at room temperature. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add NaBH(OAc)₃ portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours.[18]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amine product by column chromatography or by formation of an HCl salt followed by recrystallization.

Protocol 4: Aldol Condensation of this compound

This protocol describes the Claisen-Schmidt condensation with acetone (B3395972) to form (1E, 4E)-1,5-bis(3,5-dichlorophenyl)penta-1,4-dien-3-one.

Materials:

  • This compound (2.0 equiv)

  • Acetone (1.0 equiv)

  • Ethanol (B145695)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In an Erlenmeyer flask, dissolve this compound in ethanol.

  • In a separate container, mix acetone with a small amount of ethanol.

  • To the stirred solution of the aldehyde, add the acetone/ethanol mixture.[19]

  • Slowly add the 10% NaOH solution dropwise. A precipitate should begin to form.[19]

  • Stir the mixture vigorously at room temperature for 30 minutes. If precipitation is slow, the mixture can be gently warmed.[20]

  • Cool the flask in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove excess NaOH, and then with a small amount of cold ethanol to remove unreacted starting materials.[20]

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified product.[20]

References

preventing byproduct formation in 3,5-Dichlorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3,5-Dichlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile intermediate used in various organic syntheses. Some of the most common reactions include:

  • Oxidation: It can be synthesized through the controlled oxidation of 3,5-dichlorotoluene (B1293413).[1]

  • Wittig Reaction: To form alkenes.[2][3]

  • Aldol Condensation: To create α,β-unsaturated ketones (chalcones).[4][5]

  • Grignard Reaction: To produce secondary alcohols.[6][7]

  • Nitration: Introduction of a nitro group onto the aromatic ring.[1]

Q2: What are the typical byproducts I should be aware of when working with this compound?

A2: Byproduct formation is specific to the reaction being performed. Common byproducts include:

  • Synthesis of this compound: Over-oxidation to 3,5-dichlorobenzoic acid and formation of benzyl (B1604629) alcohol derivatives.[8][9]

  • Wittig Reaction: Triphenylphosphine (B44618) oxide is a major byproduct.[3][10]

  • Aldol Condensation: Self-condensation of the ketone coupling partner if it possesses α-hydrogens, leading to a mixture of products.[11]

  • Grignard Reaction: Formation of biphenyl (B1667301) from the coupling of the Grignard reagent is a common side reaction.[7]

Q3: How do the chlorine substituents on the aromatic ring affect the reactivity of this compound?

A3: The two chlorine atoms are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon. This generally makes the aldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.[12] However, this can also influence the propensity for certain side reactions.

Troubleshooting Guides

Issue 1: Low Yield and/or Byproduct Formation in the Synthesis of this compound via Oxidation of 3,5-Dichlorotoluene

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Over-oxidation Reduce reaction temperature or time. Use a milder oxidizing agent.Decreased formation of 3,5-dichlorobenzoic acid.
Incomplete Conversion Increase reaction temperature or time. Ensure efficient stirring.Higher conversion of 3,5-dichlorotoluene.
Side Reactions Utilize a continuous flow reactor to minimize back-mixing and control reaction time precisely.[13]Reduced formation of various byproducts.

Experimental Protocol: Continuous Oxidation of 3,5-Dichlorotoluene

This protocol is adapted from a patented method designed to minimize byproduct formation.[13]

Materials:

Procedure:

  • Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid.

  • Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid.

  • Pump the two solutions at controlled flow rates into a pre-heated continuous flow tubular reactor.

  • Maintain the reaction temperature between 95°C and 105°C.

  • The residence time in the reactor should be controlled (e.g., 300-600 seconds).

  • The output from the reactor is cooled to 0°C and quenched with dichloromethane.

  • The product mixture is then purified by distillation.

Quantitative Data Summary:

Temperature (°C)Residence Time (s)3,5-Dichlorotoluene Conversion (%)This compound Yield (%)Reference
9530055.038.7[13]
10560051.730.1[13]

Logical Workflow for Troubleshooting Synthesis

start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Identify Byproducts (GC-MS) check_conversion->check_byproducts High incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low over_oxidation Over-oxidation to Carboxylic Acid check_byproducts->over_oxidation other_byproducts Other Byproducts check_byproducts->other_byproducts increase_temp_time Increase Temperature/Time incomplete_conversion->increase_temp_time decrease_temp_time Decrease Temperature/Time over_oxidation->decrease_temp_time optimize_reactor Optimize Reactor Conditions (e.g., Flow Rate) other_byproducts->optimize_reactor end Improved Yield increase_temp_time->end decrease_temp_time->end optimize_reactor->end

Troubleshooting workflow for the synthesis of this compound.
Issue 2: Persistent Triphenylphosphine Oxide Byproduct in Wittig Reactions

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Co-precipitation with product Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695), or a mixture of diethyl ether and hexanes).[2][3]Isolation of the pure alkene product.
Similar polarity to product Perform column chromatography on silica (B1680970) gel.[2]Separation of the product from triphenylphosphine oxide.
Incomplete reaction Ensure complete formation of the ylide before adding the aldehyde. Monitor the reaction by TLC.Drive the reaction to completion, minimizing unreacted starting materials.

Experimental Protocol: Wittig Reaction of this compound

This protocol is a general procedure that can be adapted for this compound.[2]

Materials:

Procedure:

  • Suspend the phosphonium salt in the anhydrous solvent.

  • Add the strong base dropwise at a low temperature to generate the ylide.

  • Stir the mixture until the characteristic color of the ylide appears and persists.

  • Add a solution of this compound in the same anhydrous solvent to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to remove triphenylphosphine oxide.

Visualization of Wittig Reaction and Byproduct Formation

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Phosphonium Ylide betaine Betaine Intermediate ylide->betaine aldehyde This compound aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane alkene Desired Alkene Product oxaphosphetane->alkene byproduct Triphenylphosphine Oxide (Byproduct) oxaphosphetane->byproduct

Mechanism of the Wittig reaction leading to the desired alkene and a byproduct.
Issue 3: Formation of a Mixture of Products in Aldol Condensation

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Self-condensation of the ketone Use a ketone with no α-hydrogens if possible. Alternatively, slowly add the enolizable ketone to a mixture of the aldehyde and base.Favors the cross-condensation product.
Cannizzaro reaction of the aldehyde This is less likely with an aldehyde as reactive as this compound but can be minimized by using a non-nucleophilic base and controlling stoichiometry.Minimizes disproportionation of the aldehyde.
Formation of mono- and di-condensation products Carefully control the stoichiometry of the reactants. If the di-substituted product is desired, use at least two equivalents of the aldehyde.[11]Selective formation of the desired product.

Experimental Protocol: Aldol Condensation of this compound with Acetone (B3395972)

This is a Claisen-Schmidt condensation to form a chalcone (B49325) derivative.[4][5]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dilute acetic acid

Procedure:

  • Dissolve this compound and acetone in ethanol.

  • Slowly add the aqueous NaOH solution to the stirred mixture.

  • Continue stirring at room temperature for a specified time (e.g., 15-30 minutes).

  • If a precipitate does not form, gentle heating may be applied.

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol, followed by a dilute solution of acetic acid in ethanol, and finally with cold ethanol again.

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol).

Troubleshooting Logic for Aldol Condensation

start Mixture of Products in Aldol Condensation identify_products Identify Products (NMR, LC-MS) start->identify_products self_condensation Self-Condensation of Ketone identify_products->self_condensation mono_di_mixture Mixture of Mono- and Di-substituted Products identify_products->mono_di_mixture slow_addition Slowly Add Ketone to Aldehyde/Base Mixture self_condensation->slow_addition adjust_stoichiometry Adjust Reactant Stoichiometry mono_di_mixture->adjust_stoichiometry pure_product Pure Desired Product slow_addition->pure_product adjust_stoichiometry->pure_product

Decision tree for troubleshooting product mixtures in Aldol reactions.

References

Technical Support Center: Troubleshooting Low Yields in Schiff Base Formation with 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Schiff base formation, specifically when using 3,5-Dichlorobenzaldehyde. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant chemical principles to help optimize reaction outcomes.

Troubleshooting Guide: Low Yields

Low yields in Schiff base synthesis are a common issue, often stemming from the reversible nature of the reaction. Here’s a step-by-step guide to diagnose and resolve potential problems.

Issue: The yield of the Schiff base is significantly lower than expected.

Potential Cause Troubleshooting Steps
1. Incomplete Reaction Drive the Equilibrium: Schiff base formation is an equilibrium reaction that produces water as a byproduct. To maximize product formation, water must be removed as it is formed.[1] Consider using a Dean-Stark apparatus during reflux or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture.
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increasing the temperature by refluxing the solvent can also increase the reaction rate. Typical reaction times range from 2 to 6 hours.
Catalyst Inefficiency: The reaction is often catalyzed by a small amount of acid or base.[2] For reactions with electron-deficient aldehydes like this compound, an acid catalyst is generally preferred to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A few drops of glacial acetic acid are commonly used.[3]
2. Reactant-Related Issues Purity of Starting Materials: Ensure that the this compound and the primary amine are of high purity. Impurities can interfere with the reaction.
Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine. An excess of one reactant may not necessarily improve the yield and can complicate purification.
Amine Reactivity: The nature of the primary amine can significantly impact the reaction. Less nucleophilic amines will react more slowly.
3. Side Reactions Polymerization: Aldehydes, particularly under certain conditions, can be prone to polymerization. Ensure controlled addition of reactants and maintain appropriate reaction temperatures.
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation. While less common under typical Schiff base formation conditions, it is a potential side reaction to be aware of if using basic catalysts.
4. Product Isolation and Purification Issues Product Solubility: The formed Schiff base may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture in an ice bath can help to maximize precipitation.
Hydrolysis during Workup: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid. Minimize exposure to aqueous acidic conditions during the workup process.[1]
Improper Recrystallization: Choosing an appropriate solvent for recrystallization is crucial for obtaining a pure product with a good recovery rate. Ethanol (B145695) or methanol (B129727) are common choices for recrystallizing Schiff bases.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Schiff base formation?

The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This electronic effect increases the electrophilicity of the carbonyl carbon, which should favor the initial nucleophilic attack by the amine. However, these groups can also influence the stability of the intermediates and the final imine product.

Q2: What is the optimal pH for Schiff base formation?

The reaction rate is highly pH-dependent. The formation of imines is generally fastest at a mildly acidic pH (around 4-5). At a lower pH, the amine nucleophile becomes protonated and non-nucleophilic. At a higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[4]

Q3: What are the best solvents for this reaction?

Anhydrous alcohols, such as absolute ethanol or methanol, are commonly used solvents for Schiff base synthesis.[2] They are good at dissolving the reactants and the resulting Schiff base often precipitates out upon cooling. Other aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can also be used, especially in conjunction with a Dean-Stark trap to remove water.[5]

Q4: How can I confirm the formation of the Schiff base?

The formation of the imine bond (-C=N-) can be confirmed using various spectroscopic techniques:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic imine C=N stretching band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine are also indicative of product formation.

  • ¹H NMR Spectroscopy: The most characteristic signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm. The disappearance of the aldehyde proton signal (around 10 ppm) is also a key indicator.[6]

  • ¹³C NMR Spectroscopy: The carbon of the imine bond will have a characteristic chemical shift, typically in the range of 150-165 ppm.

Q5: My product is an oil and won't crystallize. What should I do?

If the Schiff base is an oil, purification by column chromatography may be necessary. Use a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, and monitor the separation by TLC. If the product is intended to be a solid, scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal can sometimes induce crystallization.

Experimental Protocols

General Protocol for Schiff Base Synthesis from this compound

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution to the stirred aldehyde solution at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out.

  • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or silica (B1680970) gel).

Purification by Recrystallization
  • Transfer the crude Schiff base product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent) to dissolve the solid completely.

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Quantitative Data

The yield of Schiff base reactions can vary significantly depending on the specific reactants and reaction conditions. For Schiff bases derived from substituted benzaldehydes, yields are often reported in the range of 70-95%.[5][7]

Reactant 1Reactant 2SolventCatalystTypical Yield (%)
BenzaldehydeAnilineEthanolAcetic Acid~85
Substituted BenzaldehydesEthylene DiamineWaterNone75-90[7]
3,5-Dichlorosalicylaldehyde2-Amino-4-chlorobenzoic acidEthanolNoneNot specified, but product obtained
m-Nitrobenzaldehydep-ChloroanilineEthanolAcetic Acid~60[3]

Visualizations

Schiff_Base_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Deprotonation Aldehyde R-CHO (this compound) Intermediate1 Carbinolamine Intermediate Aldehyde->Intermediate1 + R'-NH₂ Amine R'-NH₂ (Primary Amine) Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Iminium Iminium Ion Intermediate2->Iminium - H₂O Water H₂O SchiffBase Schiff Base (Imine) Iminium->SchiffBase - H⁺

Caption: General mechanism of Schiff base formation.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Add catalyst (e.g., Acetic Acid) - Remove water (Dean-Stark/Drying agent) incomplete->optimize_conditions purification_issue Investigate Purification Step: - Optimize recrystallization solvent - Minimize water during workup - Check for product solubility complete->purification_issue optimize_conditions->check_reaction check_reactants Check Reactant Purity and Stoichiometry side_reactions Consider Side Reactions check_reactants->side_reactions purification_issue->check_reactants end Improved Yield side_reactions->end

Caption: Troubleshooting workflow for low Schiff base yields.

References

stability issues of 3,5-Dichlorobenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,5-Dichlorobenzaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a solid that is generally stable under normal laboratory conditions.[1] However, it is sensitive to air and may be sensitive to prolonged exposure to light and moisture. To ensure its integrity, it is crucial to follow recommended storage and handling procedures.

Q2: What are the optimal storage conditions for this compound?

A2: To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] Some suppliers recommend refrigeration at 2-8°C.[2]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these substances can lead to vigorous reactions and decomposition of the aldehyde.

Q4: What are the primary degradation products of this compound?

A4: While specific studies on this compound are limited, the most common degradation pathway for benzaldehydes is oxidation to the corresponding benzoic acid.[4][5][6] Therefore, the primary degradation product is expected to be 3,5-dichlorobenzoic acid. Under certain conditions, such as exposure to UV light, dechlorination or other complex reactions may occur.[7]

Q5: How can I tell if my this compound has degraded?

A5: Degradation may be indicated by a change in physical appearance, such as discoloration from its typical white to light yellow color, or a change in its melting point. The presence of impurities can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Unexpected Reaction Outcome or Low Yield
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, check the purity of your this compound using TLC or another suitable analytical method. Compare it to a new or properly stored batch if available.

      • Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the reagent.

      • Inert Atmosphere: For sensitive reactions, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

      • Solvent Purity: Ensure your solvents are dry and free of peroxides, as these can promote degradation.

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Troubleshooting Steps:

      • Temperature Control: Aromatic aldehydes can be sensitive to high temperatures. Monitor your reaction temperature closely.

      • pH Control: The reactivity of aldehydes can be pH-dependent. Ensure the pH of your reaction medium is appropriate for the desired transformation.[8] For example, some reactions are acid-catalyzed, while others proceed better under basic conditions.[9]

      • Light Protection: If the reaction is light-sensitive, protect your reaction vessel from light by wrapping it in aluminum foil.

Issue 2: Appearance of Unknown Impurities in Reaction Mixture
  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Steps:

      • Identify Impurity: Attempt to isolate and characterize the impurity using techniques like column chromatography followed by NMR or mass spectrometry. A common impurity to look for is 3,5-dichlorobenzoic acid, which can be formed by oxidation.

      • Review Reaction Conditions: Assess if any of your reagents or conditions could be promoting the degradation of the starting material or product. For instance, strong oxidants will convert the aldehyde to a carboxylic acid.

Data Presentation

ConditionParameterExpected Stability Trend for this compoundPotential Degradation Products
Temperature Elevated Temperature (e.g., > 60°C)Increased degradation rate.3,5-Dichlorobenzoic acid, products of decarbonylation.
Light UV or prolonged daylight exposurePotential for photodegradation, including dechlorination.[7]3-Chlorobenzaldehyde, benzaldehyde, benzoic acid derivatives.
pH Acidic (e.g., pH < 4)Generally more stable than in basic conditions.-
pH Neutral (e.g., pH 6-8)Relatively stable, but susceptible to oxidation.3,5-Dichlorobenzoic acid.
pH Basic (e.g., pH > 9)Increased susceptibility to Cannizzaro reaction (if no α-hydrogens) and other base-catalyzed degradations.[4]3,5-Dichlorobenzyl alcohol, 3,5-Dichlorobenzoic acid.
Atmosphere Presence of OxygenProne to oxidation.[5][6]3,5-Dichlorobenzoic acid.
Reagents Strong Oxidizing AgentsRapid oxidation.[3]3,5-Dichlorobenzoic acid.
Reagents Strong Reducing AgentsReduction of the aldehyde group.[3]3,5-Dichlorobenzyl alcohol.
Reagents Strong BasesCan catalyze disproportionation (Cannizzaro reaction) or other reactions.[3]3,5-Dichlorobenzyl alcohol, 3,5-Dichlorobenzoic acid.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is a general guideline for stress testing the stability of this compound and can be adapted based on specific experimental needs.[5][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a specified time.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a solid sample or a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11][12][13]

    • Simultaneously, keep a control sample in the dark.

    • After a defined exposure time, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.[14][15]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).

    • Example Gradient: Start with 40% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare standards of this compound and, if available, its potential degradation products (e.g., 3,5-dichlorobenzoic acid).

    • Dissolve and dilute samples from the forced degradation study in the mobile phase.

    • Inject the samples and standards into the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Mandatory Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Root Causes cluster_solutions Troubleshooting Steps Issue Unexpected Reaction Outcome (e.g., Low Yield, Impurities) Degradation Degradation of This compound Issue->Degradation is caused by Conditions Inappropriate Reaction Conditions Issue->Conditions is caused by VerifyPurity Verify Purity (TLC, HPLC) Degradation->VerifyPurity address by InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere address by IdentifyImpurity Identify Impurities (NMR, MS) Degradation->IdentifyImpurity investigate by OptimizeConditions Optimize Conditions (Temp, pH, Light) Conditions->OptimizeConditions address by Degradation_Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_photolysis Photolysis cluster_base Base-Catalyzed Disproportionation (Cannizzaro Reaction) DCB This compound BenzoicAcid 3,5-Dichlorobenzoic Acid DCB->BenzoicAcid [O] (e.g., Air, H₂O₂) BenzylAlcohol 3,5-Dichlorobenzyl Alcohol DCB->BenzylAlcohol [H] (e.g., NaBH₄) Dechlorination Dechlorinated Products DCB->Dechlorination UV Light Cannizzaro_Products 3,5-Dichlorobenzoic Acid + 3,5-Dichlorobenzyl Alcohol DCB->Cannizzaro_Products Strong Base (e.g., NaOH)

References

Technical Support Center: Scale-Up of 3,5-Dichlorobenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 3,5-Dichlorobenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial-scale production of this compound?

A1: The two main routes for large-scale synthesis are the oxidation of 3,5-dichlorotoluene (B1293413) and the reduction of 3,5-dichlorobenzoyl chloride. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities include unreacted starting materials (e.g., 3,5-dichlorotoluene), over-oxidation products such as 3,5-dichlorobenzoic acid, and isomers that may be present in the starting materials or formed during the reaction. Inadequate purification can also leave residual solvents and catalysts in the final product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material, the desired product, and any significant byproducts, providing a clear picture of the reaction kinetics and conversion rate.[1]

Q4: What are the key safety precautions to consider during the scale-up of this process?

A4: Both primary synthesis routes involve hazardous chemicals and potentially exothermic reactions. Key safety measures include:

  • Handling of Corrosive and Flammable Materials: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and chemical-resistant clothing.

  • Exothermic Reaction Management: Implement robust temperature control systems and consider controlled addition of reagents to manage heat generation.

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishing media are readily available.

Troubleshooting Guides

Route 1: Oxidation of 3,5-Dichlorotoluene

Issue 1: Low Conversion of 3,5-Dichlorotoluene

  • Potential Cause A: Inefficient Catalyst Activity. The catalyst (e.g., cobalt, molybdenum, bromine complexes) may be inactive or used in insufficient quantity.

    • Troubleshooting:

      • Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.

      • Optimize the catalyst loading. A higher catalyst concentration can increase the reaction rate, but may also lead to the formation of byproducts.

      • Consider a different catalyst system if activity remains low.

  • Potential Cause B: Inadequate Reaction Temperature. The reaction temperature may be too low for the catalyst to be effective.

    • Troubleshooting:

      • Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Hot spots in the reactor should be avoided through efficient stirring.

  • Potential Cause C: Poor Mass Transfer. Inefficient mixing of the oxidant (e.g., hydrogen peroxide) with the organic phase can limit the reaction rate.

    • Troubleshooting:

      • Increase the stirring speed to improve mixing.

      • For gas-phase oxidants, consider using a sparging system to increase the interfacial area between the gas and liquid phases.

Issue 2: Poor Selectivity towards this compound (High 3,5-Dichlorobenzoic Acid Formation)

  • Potential Cause: Over-oxidation. Excessive reaction time or temperature can lead to the further oxidation of the aldehyde to the corresponding carboxylic acid.

    • Troubleshooting:

      • Optimize the reaction time. Monitor the reaction closely and quench it once the maximum yield of the aldehyde is achieved.

      • Lower the reaction temperature to reduce the rate of over-oxidation.

      • Control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary for complete conversion, but a large excess will promote over-oxidation.

Route 2: Reduction of 3,5-Dichlorobenzoyl Chloride

Issue 1: Incomplete Reduction

  • Potential Cause A: Insufficient Reducing Agent. The amount of reducing agent (e.g., potassium borohydride (B1222165) with a zinc chloride catalyst) may not be sufficient to fully reduce the starting material.[2]

    • Troubleshooting:

      • Ensure the accurate calculation of the stoichiometry of the reducing agent.

      • Add the reducing agent portion-wise to control the reaction rate and temperature.

  • Potential Cause B: Deactivation of the Reducing Agent. The reducing agent may be degraded by moisture or improper handling.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

Issue 2: Formation of 3,5-Dichlorobenzyl Alcohol

  • Potential Cause: Over-reduction. Strong reducing agents or harsh reaction conditions can lead to the further reduction of the aldehyde to the corresponding alcohol.

    • Troubleshooting:

      • Use a milder reducing agent if possible.

      • Control the reaction temperature, as lower temperatures generally favor the formation of the aldehyde.

      • Carefully monitor the reaction and stop it once the starting material is consumed.

General Purification Challenges

Issue: Difficulty in Removing Impurities by Crystallization

  • Potential Cause A: Presence of Isomers with Similar Solubility. Isomeric dichlorobenzaldehydes can co-crystallize with the desired product, making purification by simple crystallization challenging.

    • Troubleshooting:

      • Consider fractional crystallization, where the product is recrystallized multiple times from different solvent systems.

      • Employ column chromatography for separation if high purity is required, although this may be less feasible at an industrial scale.

  • Potential Cause B: Oiling Out. The product may separate as an oil instead of a crystalline solid during crystallization.

    • Troubleshooting:

      • Adjust the solvent system. A mixture of a good solvent and a poor solvent can often induce crystallization.

      • Control the cooling rate. Slow cooling generally favors the formation of larger, purer crystals.

      • Use seeding with a small amount of pure product to induce crystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on the Oxidation of 3,5-Dichlorotoluene

ParameterCondition 1Condition 2Condition 3Condition 4
Reaction Temperature (°C) 5095105130
Residence Time (s) 603006001800
3,5-Dichlorotoluene Conversion (%) 54.355.060.831.9
This compound Yield (%) 36.138.739.237.1
Reference [1][1][1][1]

Table 2: Key Reagents in the Reduction of 3,5-Dichlorobenzoyl Chloride

ReagentRoleQuantity (Example Scale)Reference
3,5-Dichlorobenzoyl ChlorideStarting Material55 kg[2]
Zinc ChlorideCatalyst20 kg[2]
Potassium BorohydrideReducing Agent20 kg[2]
Tetrahydrofuran (THF)Solvent300 kg[2]

Experimental Protocols

Protocol 1: Continuous Oxidation of 3,5-Dichlorotoluene

This protocol is adapted from a patented method for the continuous synthesis of this compound.[1]

Materials:

  • 3,5-Dichlorotoluene

  • Cobalt acetate (B1210297)

  • Sodium molybdate (B1676688)

  • Sodium bromide

  • Hydrogen peroxide (20% solution)

  • Acetic acid

  • Dichloromethane (for quenching)

  • Microchannel or tubular reactor system

  • Constant flow pumps

  • Temperature controller

Procedure:

  • Catalyst Solution Preparation: Prepare a mixed solution by dissolving cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid. The molar ratio of each catalyst component to 3,5-dichlorotoluene should be optimized (e.g., 0.015:1).

  • Oxidant Solution Preparation: Prepare a solution of sodium bromide in 20% hydrogen peroxide and acetic acid.

  • Reaction Setup: Use constant flow pumps to inject the catalyst and oxidant solutions into a pre-heated microchannel or tubular reactor. A typical molar ratio of hydrogen peroxide to 3,5-dichlorotoluene is 2:1.

  • Reaction Conditions: Control the reaction temperature (e.g., 105°C) and residence time (e.g., 600 seconds) within the reactor.

  • Work-up: Cool the outlet stream to 0°C and quench the reaction with dichloromethane.

  • Analysis: Analyze the product mixture by GC to determine the conversion of 3,5-dichlorotoluene and the yield of this compound.[1]

Protocol 2: Reduction of 3,5-Dichlorobenzoyl Chloride

This protocol is based on a patented method for the synthesis of a related intermediate.[2]

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • Zinc chloride

  • Potassium borohydride

  • Tetrahydrofuran (THF), anhydrous

  • Toluene (B28343)

  • Hydrochloric acid solution

  • Sodium carbonate solution

  • n-Hexane or n-heptane for recrystallization

Procedure:

  • Reaction Setup: In a suitable reactor, charge zinc chloride, THF, and potassium borohydride. Heat the mixture to 45°C and reflux for 2 hours.

  • Addition of Starting Material: While maintaining reflux, add 3,5-dichlorobenzoyl chloride dropwise. After the addition is complete, continue to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture and evaporate the THF.

    • Add water, followed by hydrochloric acid and toluene for extraction.

    • Separate the toluene phase and wash it with a sodium carbonate solution and then with water until neutral.

  • Purification:

    • Concentrate the toluene phase to dryness to obtain the crude product.

    • Recrystallize the solid from n-hexane or n-heptane to yield pure this compound.

Visualizations

experimental_workflow_oxidation start Start prep_catalyst Prepare Catalyst Solution (3,5-Dichlorotoluene, Acetic Acid, Co(OAc)2, Na2MoO4) start->prep_catalyst prep_oxidant Prepare Oxidant Solution (H2O2, Acetic Acid, NaBr) start->prep_oxidant pump_reactants Pump Solutions into Microchannel Reactor prep_catalyst->pump_reactants prep_oxidant->pump_reactants react Continuous Reaction (Controlled T and Residence Time) pump_reactants->react quench Quench Reaction (Cooling and Dichloromethane) react->quench analysis GC/HPLC Analysis (Conversion and Yield) quench->analysis end End analysis->end

Caption: Experimental workflow for the continuous oxidation of 3,5-dichlorotoluene.

logical_relationship_troubleshooting issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Product Degradation issue->cause3 subcause1a Insufficient Reagent cause1->subcause1a subcause1b Low Reaction Temperature cause1->subcause1b subcause1c Poor Catalyst Activity cause1->subcause1c subcause2a Over-oxidation/ Over-reduction cause2->subcause2a subcause2b Isomer Formation cause2->subcause2b subcause3a Harsh Work-up Conditions cause3->subcause3a

Caption: Logical relationships in troubleshooting low product yield.

signaling_pathway_synthesis cluster_oxidation Oxidation Route cluster_reduction Reduction Route 3,5-Dichlorotoluene 3,5-Dichlorotoluene This compound This compound 3,5-Dichlorotoluene->this compound [O] (e.g., H2O2, Catalyst) 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid This compound->3,5-Dichlorobenzoic Acid [O] (Over-oxidation) 3,5-Dichlorobenzyl Alcohol 3,5-Dichlorobenzyl Alcohol This compound->3,5-Dichlorobenzyl Alcohol [H] (Over-reduction) 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzoyl Chloride->this compound [H] (e.g., KBH4/ZnCl2)

Caption: Key transformations in the synthesis of this compound.

References

Technical Support Center: Resolving Impurities in 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzaldehyde. Our goal is to help you identify, quantify, and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often the oxidation of 3,5-dichlorotoluene (B1293413). The primary impurities to expect are:

  • Unreacted Starting Material: 3,5-Dichlorotoluene.

  • Over-oxidation Product: 3,5-Dichlorobenzoic acid.[1]

  • Other Isomeric Impurities: If the starting 3,5-dichlorotoluene is not pure, other dichlorotoluene and dichlorobenzaldehyde isomers may be present.

Commercial grades of this compound typically have a purity of 97-98%.[2][3]

Q2: My this compound sample is a yellowish solid, but the literature describes it as a white solid. What does this indicate?

A2: A yellowish tint in your this compound sample may indicate the presence of impurities.[1] While pure this compound is a white to off-white crystalline solid, trace impurities, possibly arising from the synthesis or degradation over time, can impart a yellow color. Further analysis is recommended to identify the nature of these impurities.

Q3: How can I qualitatively check the purity of my this compound sample in the lab?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary purity check. By running your sample alongside a pure standard (if available) on a TLC plate with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the main spot corresponding to this compound and any additional spots that indicate the presence of impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain the integrity of your this compound sample, it should be stored in a tightly sealed container in a cool, dry place, away from light and air.[1] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis

If you observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of this compound, this guide will help you troubleshoot the issue.

Troubleshooting Workflow

start Unexpected Peaks Observed check_retention Compare Retention Times with Known Impurities start->check_retention is_known Peak Matches Known Impurity? check_retention->is_known quantify Quantify Impurity is_known->quantify Yes unknown_peak Peak is Unknown is_known->unknown_peak No purify Proceed to Purification quantify->purify end Impurity Identified and Quantified purify->end run_gcms Perform GC-MS or LC-MS Analysis unknown_peak->run_gcms identify Identify Impurity Structure run_gcms->identify identify->quantify

Caption: Troubleshooting workflow for unexpected analytical peaks.

Potential Causes and Solutions:

  • Contamination: The unexpected peaks could originate from contaminated solvents, glassware, or the injection syringe.

    • Solution: Run a blank injection (injecting only the mobile phase or solvent used to dissolve the sample) to check for system contamination. Use high-purity solvents and thoroughly clean all glassware.

  • Presence of Synthesis-Related Impurities: As mentioned in the FAQs, the most likely impurities are 3,5-dichlorotoluene and 3,5-dichlorobenzoic acid.

    • Solution: If you have standards for these compounds, run them under the same analytical conditions to confirm if the retention times match the unexpected peaks.

  • Sample Degradation: this compound can oxidize to 3,5-dichlorobenzoic acid, especially if not stored properly.

    • Solution: Analyze a freshly opened or newly synthesized batch if possible. Review your storage conditions.

Issue 2: Poor Separation of Impurities During Purification

This guide addresses common issues encountered during the purification of this compound by recrystallization or column chromatography.

Troubleshooting Workflow

start Poor Separation of Impurities recrystallization Recrystallization Issues start->recrystallization chromatography Column Chromatography Issues start->chromatography oiling_out Compound 'Oils Out' recrystallization->oiling_out no_crystals No Crystals Form recrystallization->no_crystals low_yield Low Yield recrystallization->low_yield poor_resolution Poor Peak Resolution chromatography->poor_resolution adjust_cooling Adjust Cooling Rate oiling_out->adjust_cooling check_saturation Check Saturation no_crystals->check_saturation optimize_solvent Optimize Solvent System low_yield->optimize_solvent poor_resolution->optimize_solvent change_stationary_phase Change Stationary Phase poor_resolution->change_stationary_phase

Caption: Troubleshooting purification issues.

Recrystallization Troubleshooting:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent may be higher than the melting point of the impure compound, or the solution is too supersaturated.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Try adding a small amount of additional hot solvent to reduce saturation and allow for slower cooling.

  • Problem: No crystals form upon cooling.

    • Cause: The solution may not be saturated enough, or crystallization is slow to initiate.

    • Solution: Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Problem: The recovered product is still impure.

    • Cause: The cooling rate was too fast, trapping impurities within the crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Column Chromatography Troubleshooting:

  • Problem: Poor separation between this compound and an impurity.

    • Cause: The polarity of the eluent is not optimal.

    • Solution: Use TLC to screen for a better solvent system. A less polar solvent system will generally increase the separation of compounds on a normal-phase silica (B1680970) gel column. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.

Data Presentation

Table 1: Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₄Cl₂O175.0163.5 - 65.5235 - 240
3,5-DichlorotolueneC₇H₆Cl₂161.0325 - 26201
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01184 - 187[4]Decomposes

Table 2: Typical Analytical Conditions and Expected Results

Analytical MethodTypical ConditionsExpected Retention Time/Result
HPLC Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile (B52724) and water with 0.1% phosphoric acid (gradient or isocratic) Detection: UV at 254 nm3,5-Dichlorobenzoic acid will have a shorter retention time than this compound due to its higher polarity.
GC Column: DB-5 or similar non-polar capillary column Carrier Gas: Helium or Nitrogen Temperature Program: e.g., 100°C hold for 2 min, then ramp to 250°C at 10°C/min3,5-Dichlorotoluene will have a shorter retention time than this compound due to its lower boiling point and polarity.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a this compound sample and quantifying the common impurity, 3,5-dichlorobenzoic acid.

Experimental Workflow

prep_sample Prepare Sample and Standards inject_sample Inject Sample and Standards prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase setup_hplc Set Up HPLC System prep_mobile_phase->setup_hplc setup_hplc->inject_sample acquire_data Acquire Data inject_sample->acquire_data analyze_data Analyze Chromatograms acquire_data->analyze_data quantify Quantify Purity and Impurities analyze_data->quantify

Caption: Workflow for HPLC purity analysis.

Materials:

  • This compound sample

  • Reference standards for this compound and 3,5-Dichlorobenzoic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve reference standards of this compound and 3,5-Dichlorobenzoic acid in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.

    • Inject the calibration standards and the sample solution.

  • Data Analysis:

    • Identify the peaks for this compound and 3,5-Dichlorobenzoic acid based on their retention times from the standard injections.

    • Construct a calibration curve for 3,5-Dichlorobenzoic acid.

    • Calculate the percentage of 3,5-Dichlorobenzoic acid impurity in the sample. The purity of this compound can be determined by area percentage, assuming all components have a similar response factor at the chosen wavelength.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system of ethanol (B145695) and water.

Experimental Workflow

dissolve Dissolve Crude Product in Hot Ethanol add_water Add Hot Water until Cloudy dissolve->add_water redissolve Add Hot Ethanol to Clarify add_water->redissolve cool Cool to Room Temperature Slowly redissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry the Purified Crystals wash->dry

Caption: Workflow for recrystallization purification.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Saturation: While the solution is hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few more drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general procedure for purifying this compound from less polar impurities like 3,5-dichlorotoluene and more polar impurities like 3,5-dichlorobenzoic acid.

Experimental Workflow

pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

Caption: Workflow for column chromatography purification.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system, such as 95:5 hexane/ethyl acetate. The less polar 3,5-dichlorotoluene will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the this compound.

    • If 3,5-dichlorobenzoic acid is present, it will require a more polar solvent system to elute from the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

enhancing the reactivity of 3,5-Dichlorobenzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of 3,5-dichlorobenzaldehyde in various condensation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during condensation reactions involving this compound in a question-and-answer format.

Question: Why is my reaction yield consistently low or why is there no product formation?

Answer: Low or no yield in condensation reactions with this compound can stem from several factors. The two electron-withdrawing chlorine atoms activate the aldehyde group, but other conditions must be optimized for a successful reaction.[1]

Troubleshooting Steps:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. For Knoevenagel condensations, weak bases like piperidine (B6355638) or pyridine (B92270) are common.[2][3] For Claisen-Schmidt reactions, stronger bases like NaOH or KOH are typically required.[4][5] Consider screening different catalysts and optimizing their concentration.[6] Some reactions may benefit from Lewis acid catalysts or heterogeneous catalysts like hydroxyapatite.[7][8]

  • Suboptimal Solvent: The reaction medium significantly influences reactivity. Protic solvents like ethanol (B145695) are often used, but sometimes polar aprotic solvents or even solvent-free conditions can lead to better outcomes.[2][9] Toluene can be effective in reactions where water removal is necessary.[9]

  • Unfavorable Reaction Equilibrium: Many condensation reactions produce water, which can reverse the reaction and lower the yield.[2] Employing a Dean-Stark apparatus to remove water azeotropically or using microwave irradiation can drive the reaction forward.[2][7]

  • Insufficient Activation Energy: The reaction may require heat to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature while monitoring for side product formation is advisable.[2] Microwave-assisted synthesis is a highly effective method for accelerating reaction rates and improving yields, often reducing reaction times from hours to minutes.[10][11]

  • Purity of Reactants: Ensure that the this compound and the active methylene (B1212753) compound or ketone are of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.[2]

Question: I am observing the formation of multiple side products. How can I improve the selectivity?

Answer: The formation of side products is a common issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

Troubleshooting Steps:

  • Control Reaction Temperature: Elevated temperatures can sometimes promote side reactions.[2] Running the reaction at the lowest effective temperature can enhance selectivity.

  • Optimize Base Concentration: In base-catalyzed reactions, using an excessive amount of a strong base can promote self-condensation of the ketone or active methylene partner. Titrate the catalyst amount to find the optimal concentration.

  • Inert Atmosphere: The aldehyde functional group can be susceptible to oxidation, especially at higher temperatures in the presence of a base.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of the corresponding carboxylic acid.

  • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC).[3] Stopping the reaction as soon as the starting material is consumed can prevent the product from degrading or participating in subsequent reactions.

Question: My Wittig reaction with this compound is not working as expected. What are the common pitfalls?

Answer: The Wittig reaction is a powerful method for alkene synthesis, but its success depends on the ylide's reactivity and the reaction conditions.[12][13]

Troubleshooting Steps:

  • Ylide Generation: Ensure the complete formation of the phosphonium (B103445) ylide. This requires a strong base (like n-BuLi, NaH, or NaOMe) and anhydrous conditions, as the ylide is moisture-sensitive.[12]

  • Ylide Stability: The nature of the 'R' group on the ylide determines its stability and reactivity. Stabilized ylides (where R is an electron-withdrawing group) are less reactive and may require heating to react with the aldehyde.[12][13] They typically yield (E)-alkenes. Non-stabilized ylides are more reactive, react at lower temperatures, and usually favor the formation of (Z)-alkenes.[12]

  • Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically hindered ylide could slow down the reaction.[13]

  • Salt Effects: The presence of lithium salts can affect the stereochemical outcome of the reaction. Using sodium- or potassium-based bases can provide different selectivity.[14]

Frequently Asked Questions (FAQs)

  • How do the chlorine substituents on the benzaldehyde (B42025) ring affect its reactivity? The two chlorine atoms are electron-withdrawing groups. They increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. This generally enhances its reactivity in condensation reactions compared to unsubstituted benzaldehyde.[1]

  • What are the most common types of condensation reactions performed with this compound? The most common reactions include the Knoevenagel condensation (with active methylene compounds), Claisen-Schmidt condensation (with ketones or other enolizable carbonyls), and the Wittig reaction (with phosphonium ylides).[3][5][12]

  • Which catalysts are most effective for Knoevenagel condensations with this aldehyde? Weak organic bases such as piperidine and pyridine are frequently used as catalysts, often in solvents like ethanol or pyridine itself.[2][3] Heterogeneous catalysts and solvent-free systems under microwave irradiation have also proven highly effective.[7]

  • Is microwave irradiation a suitable heating method for these reactions? Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for these reactions. It often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[7][10][11]

  • How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product.

Data Presentation: Reaction Conditions

Table 1: Representative Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperatureTimeYieldReference
Malononitrile (B47326)PiperidineEthanolRoom Temp.3 hHigh[3]
4-HydroxycoumarinPiperidineEthanolRoom Temp.3 h57% (for similar aldehyde)[3]
MalononitrileHydroxyapatiteSolvent-free (MW)80 °C2 min~95% (for similar aldehydes)[7]
Active Methylene CmpdsTMDPS (5 mol%)Solvent-free (Ball Mill)Room Temp.30 minGood[3]

Table 2: Representative Conditions for Claisen-Schmidt Condensation

KetoneCatalystSolventTemperatureTimeYieldReference
Acetone (B3395972)NaOH (aq)None (MW)50 °C10-15 minGood-Excellent[10]
AcetoneNaOH (10%)95% EthanolRoom Temp.20 minGood[4]
Cyclic KetonesKOHDMSORoom Temp.2-3 h49-84%[5]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • Workup: Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove impurities and then dry them. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

Protocol 2: Microwave-Assisted Claisen-Schmidt Condensation with Acetone

  • Reactant Setup: In a 10 mL microwave reaction vessel, mix this compound (1.0 eq) and acetone (approx. 10-15 eq).

  • Catalyst Addition: Add an aqueous solution of NaOH.[10]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture with stirring at 40-50°C for 10-15 minutes.[10]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Add water to the reaction mixture to precipitate the crude product.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Optimize Catalyst (Type & Concentration) start->catalyst solvent Screen Solvents (Protic, Aprotic, None) start->solvent temp Adjust Temperature / Use Microwave start->temp water Remove Water (e.g., Dean-Stark) start->water purity Check Reactant Purity start->purity outcome Improved Yield catalyst->outcome solvent->outcome temp->outcome water->outcome purity->outcome

Caption: Troubleshooting workflow for low reaction yield.

Knoevenagel_Pathway cluster_reactants Reactants cluster_process Process Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition ActiveMethylene Active Methylene (e.g., Malononitrile) Base Weak Base Catalyst (e.g., Piperidine) ActiveMethylene->Base Deprotonation Carbanion Formation Base->Deprotonation Deprotonates Deprotonation->Addition Attacks Aldehyde Dehydration Water Elimination Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Key steps in the Knoevenagel condensation pathway.

References

Validation & Comparative

A Comparative Analysis of 3,5-Dichlorobenzaldehyde and Other Benzaldehydes for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and biological implications of 3,5-Dichlorobenzaldehyde in comparison to Benzaldehyde (B42025), 4-Chlorobenzaldehyde, and 2,4-Dichlorobenzaldehyde.

This guide offers a comparative analysis of this compound alongside unsubstituted Benzaldehyde and two other chlorinated analogues: 4-Chlorobenzaldehyde and 2,4-Dichlorobenzaldehyde. For researchers, scientists, and professionals in drug development, a thorough understanding of how substitutions on the benzaldehyde ring influence its chemical and biological characteristics is paramount for the rational design of novel therapeutics. This document provides a summary of key physicochemical properties, a comparative look at reactivity through established experimental protocols, and an overview of their biological significance, including their role in cellular signaling pathways.

Physicochemical Properties: A Tabulated Comparison

The substitution of chlorine atoms on the benzene (B151609) ring significantly alters the physicochemical properties of benzaldehyde. These modifications can impact solubility, melting and boiling points, and molecular weight, all of which are critical parameters in drug design and synthesis. The following table summarizes the key physicochemical properties of the four benzaldehydes.

PropertyBenzaldehyde4-Chlorobenzaldehyde2,4-DichlorobenzaldehydeThis compound
Molecular Formula C₇H₆OC₇H₅ClOC₇H₄Cl₂OC₇H₄Cl₂O
Molecular Weight ( g/mol ) 106.12140.57175.01175.01
Appearance Colorless liquidColorless to light yellow crystalline powderWhite to pale yellow crystalline solidWhite to light yellow crystalline solid
Melting Point (°C) -2647.564-6963.5-65.5
Boiling Point (°C) 179213.5233235-240
Water Solubility Slightly solubleInsolubleVery low solubilityInsoluble
Odor Almond-likePungentPungentStrong, pungent

Comparative Reactivity: Insights from Experimental Protocols

The electronic effects of substituents on the aromatic ring play a crucial role in the reactivity of the aldehyde functional group. Electron-withdrawing groups, such as chlorine, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The position of these substituents further modulates this effect.

Experimental Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following protocol, adapted from a catalyst-free method in water, provides a green and efficient way to compare the reactivity of the different benzaldehydes.

Materials:

  • Substituted Benzaldehyde (Benzaldehyde, 4-Chlorobenzaldehyde, 2,4-Dichlorobenzaldehyde, or this compound) (1.0 mmol)

  • Malononitrile (B47326) (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the selected benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 2 mL of deionized water to the vial.

  • Seal the vial and stir the mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and air dry.

  • Determine the yield of the product.

Expected Reactivity Trend: The presence of electron-withdrawing chlorine atoms is expected to increase the reaction rate. Therefore, the anticipated order of reactivity would be: this compound ≈ 2,4-Dichlorobenzaldehyde > 4-Chlorobenzaldehyde > Benzaldehyde.

Experimental Protocol 2: Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common and important transformation. The following protocol utilizes potassium permanganate (B83412) as a strong oxidizing agent.

Materials:

  • Substituted Benzaldehyde (Benzaldehyde, 4-Chlorobenzaldehyde, 2,4-Dichlorobenzaldehyde, or this compound) (10 mmol)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.5 g of sodium carbonate in 25 mL of water.

  • Add 10 mmol of the selected benzaldehyde to the flask.

  • Prepare a solution of 1.6 g of potassium permanganate in 50 mL of water.

  • Heat the benzaldehyde solution to reflux and add the potassium permanganate solution dropwise over 30 minutes.

  • Continue refluxing for an additional 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and test for the presence of unreacted permanganate (a purple spot on filter paper). If present, add a small amount of sodium bisulfite to quench it.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl until the precipitation of the carboxylic acid is complete.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the product with cold water and allow it to air dry.

  • Determine the yield of the corresponding benzoic acid.

Biological Activity and Signaling Pathways

Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antitumor and anti-inflammatory effects. The presence and position of chlorine atoms can significantly modulate this activity. For instance, some chlorinated benzaldehydes are key intermediates in the synthesis of fungicides and pharmaceuticals.

Recent studies have suggested that benzaldehyde derivatives may exert their anti-inflammatory effects by modulating key cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes like inflammation, proliferation, and apoptosis.

MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Different extracellular stimuli, such as stress or cytokines, can activate this pathway, leading to the phosphorylation of downstream targets, including transcription factors that regulate gene expression. Benzaldehyde derivatives have been shown to potentially inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38, thereby suppressing the inflammatory response.

MAPK_Signaling_Pathway stimuli Stress / Cytokines receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK (e.g., MEKK, TAK1) receptor->mapkkk mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation benzaldehydes Benzaldehyde Derivatives benzaldehydes->mapk Inhibition

Caption: Simplified MAPK signaling pathway and the potential inhibitory role of benzaldehyde derivatives.

Experimental Workflow for Comparative Analysis

To systematically evaluate and compare the chemical and biological properties of this compound and its analogues, a structured experimental workflow is essential. This workflow ensures that data is collected under consistent conditions, allowing for a robust and objective comparison.

Experimental_Workflow start Select Benzaldehydes: - Benzaldehyde - 4-Chlorobenzaldehyde - 2,4-Dichlorobenzaldehyde - this compound physicochem Physicochemical Characterization (MP, BP, Solubility) start->physicochem reactivity Reactivity Analysis start->reactivity biological Biological Activity Evaluation start->biological data Data Analysis and Comparative Assessment physicochem->data knoevenagel Knoevenagel Condensation (Yield, Reaction Rate) reactivity->knoevenagel oxidation Oxidation Reaction (Yield, Reaction Rate) reactivity->oxidation knoevenagel->data oxidation->data cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 values biological->cytotoxicity pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK) biological->pathway cytotoxicity->data pathway->data end Publish Comparison Guide data->end

Caption: A logical workflow for the comparative analysis of substituted benzaldehydes.

Conclusion

The introduction of chlorine atoms to the benzaldehyde scaffold profoundly influences its physicochemical properties, reactivity, and biological activity. This compound, with its two meta-directing electron-withdrawing groups, presents a unique electronic profile compared to its isomers and the parent compound. While this guide provides a foundational comparison, further experimental investigation using standardized protocols is necessary to fully elucidate the structure-activity relationships within this class of compounds. The provided experimental workflows and signaling pathway diagrams serve as a valuable resource for researchers aiming to conduct a comprehensive comparative analysis and to leverage these findings in the design of novel and effective therapeutic agents.

A Comparative Guide to Validated Analytical Methods for 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,5-Dichlorobenzaldehyde. The selection of a robust and validated analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in pharmaceutical and chemical research.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and its analogues. The selection of an analytical method will depend on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) >0.999>0.998
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.05 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/mL0.15 - 3.0 µg/mL
Accuracy (Recovery %) 90 - 110%85 - 115%
Precision (RSD %) < 5%< 10%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used and robust technique for the analysis of non-volatile and thermally labile compounds like this compound.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient would start at a lower percentage of Solvent B and gradually increase to elute the analyte. For example, start with 30% B, increase to 80% B over 20 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common starting point for benzaldehydes is around 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution. Further dilutions are made to create calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-300.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in a suitable volatile solvent. If the sample matrix is complex, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in the HPLC and GC-MS analytical methods for this compound.

G start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report & Documentation stability->documentation

Caption: General workflow for analytical method validation.

G cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_prep Sample Dissolution (Mobile Phase) hplc_filter Filtration (0.45 µm) hplc_prep->hplc_filter hplc_inject Liquid Injection hplc_filter->hplc_inject hplc_sep Reversed-Phase Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_prep Sample Dissolution (Volatile Solvent) gcms_inject Vaporization Injection gcms_prep->gcms_inject gcms_sep Gas Phase Separation gcms_inject->gcms_sep gcms_ion Electron Ionization gcms_sep->gcms_ion gcms_detect Mass Detection gcms_ion->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant

References

comparing the efficacy of different catalysts for 3,5-Dichlorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient and selective production of 3,5-Dichlorobenzaldehyde is a critical step for the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary catalytic routes for its synthesis: the oxidation of 3,5-dichlorotoluene (B1293413) and the reduction of 3,5-dichlorobenzoyl chloride.

This document outlines the performance of different catalytic systems for each pathway, supported by available experimental data. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods.

Catalytic Oxidation of 3,5-Dichlorotoluene

The direct oxidation of the methyl group of 3,5-dichlorotoluene to an aldehyde offers an atom-economical route to this compound. A notable catalytic system for this transformation involves a multi-metal complex.

Catalyst System: Cobalt, Molybdenum, and Bromine (Co-Mo-Br) Complex

A continuous oxidation process utilizing a catalyst composed of cobalt, molybdenum, and bromine ions in the presence of hydrogen peroxide as an oxidant has been developed. This method demonstrates the conversion of 3,5-dichlorotoluene under relatively mild conditions.

Data Presentation: Performance of Co-Mo-Br Catalyst System

Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)Residence Time (s)Conversion of 3,5-dichlorotoluene (%)Yield of this compound (%)
Co-Mo-Br complex3,5-dichlorotolueneH₂O₂Acetic Acid506054.336.1[1]
Co-Mo-Br complex3,5-dichlorotolueneH₂O₂Acetic Acid9530055.038.7[1]
Co-Mo-Br complex3,5-dichlorotolueneH₂O₂Acetic Acid10560060.839.2[1]
Co-Mo-Br complex3,5-dichlorotolueneH₂O₂Acetic Acid130180031.937.1[1]

Experimental Protocol: Continuous Oxidation of 3,5-dichlorotoluene

This protocol is based on the continuous flow process described in patent CN106588606A.

Materials:

Equipment:

  • Microchannel or tubular reactor

  • High-pressure pumps

  • Back-pressure regulator

  • Heat exchanger/cooling system

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Solution Preparation: Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 3,5-dichlorotoluene and acetic acid. Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide.

  • Reaction Setup: The two solutions are pumped at controlled flow rates into a microchannel or tubular reactor. The reactor temperature is maintained using a heating system.

  • Reaction Execution: The reaction mixture is passed through the reactor for a specific residence time, determined by the flow rates and reactor volume.

  • Work-up and Analysis: The reactor output is cooled, and the reaction is quenched with dichloromethane. The conversion of 3,5-dichlorotoluene and the yield of this compound are determined by GC analysis.

Logical Relationship of the Oxidation Process

G cluster_reactants Reactants cluster_process Process cluster_products Products 3,5-Dichlorotoluene 3,5-Dichlorotoluene Continuous Flow Reactor Continuous Flow Reactor 3,5-Dichlorotoluene->Continuous Flow Reactor H2O2 H2O2 H2O2->Continuous Flow Reactor Co-Mo-Br Catalyst Co-Mo-Br Catalyst Co-Mo-Br Catalyst->Continuous Flow Reactor This compound This compound Continuous Flow Reactor->this compound Byproducts Byproducts Continuous Flow Reactor->Byproducts

Caption: Workflow for the catalytic oxidation of 3,5-dichlorotoluene.

Catalytic Reduction of 3,5-Dichlorobenzoyl Chloride

The partial reduction of 3,5-dichlorobenzoyl chloride represents an alternative pathway to synthesize this compound. This method requires a catalyst that can selectively reduce the acid chloride to the aldehyde without further reduction to the corresponding alcohol.

Potential Catalyst Systems
  • Rosenmund Catalyst (Palladium on Barium Sulfate): This is a classic method for the hydrogenation of acyl chlorides to aldehydes.[2][3][4] The catalyst is often "poisoned" with a sulfur-containing compound to prevent over-reduction of the aldehyde.[2]

  • Lithium Tri(t-butoxy)aluminum Hydride (LiAlH(Ot-Bu)₃): This bulky and less reactive hydride reagent can selectively reduce acid chlorides to aldehydes.[5][6][7]

  • Palladium-catalyzed Hydrosilylation: A mixture of a palladium catalyst and a hydrosilane can efficiently reduce acid chlorides to aldehydes under mild conditions.[8]

Due to the lack of directly comparable, peer-reviewed data for the catalytic reduction of 3,5-dichlorobenzoyl chloride to this compound, a quantitative comparison table is not provided at this time. However, a general experimental protocol for the Rosenmund reduction is outlined below.

Experimental Protocol: Rosenmund Reduction of 3,5-Dichlorobenzoyl Chloride (General Procedure)

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • Palladium on barium sulfate (B86663) (5% Pd)

  • Catalyst poison (e.g., quinoline-sulfur)

  • Anhydrous toluene (B28343) or xylene

  • Hydrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: A solution of 3,5-dichlorobenzoyl chloride in anhydrous toluene is placed in the reaction flask. The palladium on barium sulfate catalyst and a catalyst poison are added.

  • Reaction Execution: The mixture is heated to reflux, and a steady stream of hydrogen gas is bubbled through the solution with vigorous stirring. The reaction progress is monitored by TLC or GC.

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation or recrystallization.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reactants Reactants ReactionVessel Reaction Vessel Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Purification Chromatography / Distillation Workup->Purification Characterization GC-MS, NMR, IR Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General experimental workflow for synthesis and analysis.

Conclusion

Both the catalytic oxidation of 3,5-dichlorotoluene and the catalytic reduction of 3,5-dichlorobenzoyl chloride are viable methods for the synthesis of this compound. The Co-Mo-Br catalyzed oxidation offers a continuous process with moderate to good yields. While several effective catalyst systems exist for the partial reduction of acid chlorides, further research is needed to provide a direct quantitative comparison of their efficacy specifically for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific equipment available.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 3,5-Dichlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is indispensable for the unambiguous structural confirmation of newly synthesized compounds. This guide provides a comparative overview of the spectroscopic data for 3,5-Dichlorobenzaldehyde and its derivatives, offering researchers, scientists, and drug development professionals a foundational dataset for structural elucidation. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can confidently discern the structural modifications from the parent aldehyde to its derivatives.

This guide presents a summary of key spectroscopic data in tabular format for easy comparison, outlines detailed experimental protocols for acquiring this data, and includes a visual workflow for the spectroscopic analysis process.

Comparative Spectroscopic Data

The transformation of the aldehyde functional group in this compound into various derivatives, such as oximes, hydrazones, and thiosemicarbazones, induces characteristic changes in their respective spectra. The following tables summarize the key spectroscopic data for this compound and selected derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound 9.93 (s, 1H, -CHO), 7.75 (d, J=1.9 Hz, 2H, Ar-H), 7.60 (t, J=1.9 Hz, 1H, Ar-H)[1]~190 (C=O), ~138 (Ar C-Cl), ~135 (Ar C-CHO), ~130 (Ar C-H), ~128 (Ar C-H)
This compound Oxime ~8.10 (s, 1H, -CH=N), ~7.50-7.70 (m, 3H, Ar-H), ~11.0 (s, 1H, N-OH)~150 (-CH=N), ~135 (Ar C-Cl), ~130 (Ar C-H), ~127 (Ar C-H)
This compound 2,4-Dinitrophenylhydrazone ~11.5 (s, 1H, -NH), ~9.1 (d, 1H, Ar-H of DNPH), ~8.4 (dd, 1H, Ar-H of DNPH), ~8.2 (s, 1H, -CH=N), ~7.8-8.0 (m, 3H, Ar-H of dichlorophenyl)~162 (-CH=N), ~145 (Ar C-NO₂), ~138 (Ar C-Cl), ~130-135 (Ar-C), ~117-129 (Ar-C)
This compound Thiosemicarbazone ~11.5 (s, 1H, -NH), ~8.2 (s, 2H, -NH₂), ~8.0 (s, 1H, -CH=N), ~7.6-7.8 (m, 3H, Ar-H)~178 (C=S), ~142 (-CH=N), ~135 (Ar C-Cl), ~128-130 (Ar C-H)

Note: Approximate chemical shifts for derivatives are based on typical values for similar structures and may vary.

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Key Mass Spectrometry (m/z) Fragments
This compound ~2850 & ~2750 (C-H stretch of CHO), 1705 (C=O stretch)[2], 1570 (C=C stretch), 850 (C-Cl stretch)174/176/178 (M⁺, isotopic pattern for 2 Cl), 173/175/177 (M-H)⁺, 145/147/149 (M-CHO)⁺, 111 (C₆H₃Cl)⁺
This compound Oxime ~3300 (O-H stretch), ~1650 (C=N stretch), 940 (N-O stretch)189/191/193 (M⁺), 172/174/176 (M-OH)⁺, 156/158/160 (M-O-H)⁺
This compound 2,4-Dinitrophenylhydrazone ~3300 (N-H stretch), ~1620 (C=N stretch)[3], 1590 & 1330 (NO₂ stretch)354/356/358 (M⁺), fragments corresponding to the loss of NO₂, and cleavage of the hydrazone bond.
This compound Thiosemicarbazone ~3400 & ~3300 (N-H stretch), ~1600 (C=N stretch), ~1100 (C=S stretch)247/249/251 (M⁺), fragments showing loss of NH₃, CSNH₂, and the dichlorophenyl moiety.

Note: Fragmentation patterns are predicted based on common fragmentation pathways and will show characteristic isotopic patterns due to the two chlorine atoms.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are detailed methodologies for the key experiments cited.

Synthesis of this compound Derivatives (General Procedure)

Derivatives such as oximes, hydrazones, and thiosemicarbazones are typically synthesized through a condensation reaction between this compound and the corresponding amine derivative (e.g., hydroxylamine (B1172632) hydrochloride, 2,4-dinitrophenylhydrazine, or thiosemicarbazide).

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Addition of Amine: Add a solution of the amine derivative (1-1.2 equivalents) in the same solvent to the aldehyde solution. For reactions involving hydrochloride salts (e.g., hydroxylamine hydrochloride), a base such as sodium acetate (B1210297) or pyridine (B92270) is added to neutralize the acid.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to a few hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution pattern for chlorine-containing fragments.

Visualizing the Workflow

The process of spectroscopic analysis to confirm the structure of a newly synthesized derivative of this compound can be visualized as a logical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start This compound Synthesis Condensation Reaction Start->Synthesis Reactant Amine Derivative (e.g., H₂NOH, Hydrazine) Reactant->Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently verify the successful synthesis and structural integrity of their this compound derivatives. This systematic approach is fundamental to ensuring the quality and reliability of chemical research and development.

References

Navigating the Bioactive Landscape of 3,5-Dichlorobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, 3,5-dichlorobenzaldehyde serves as a versatile scaffold for the synthesis of a diverse array of compounds with promising biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of key compound classes derived from this starting material, supported by experimental data and detailed protocols.

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated significant potential in preclinical studies. The strategic placement of the chloro substituents on the phenyl ring often enhances the lipophilicity and electrophilicity of the resulting molecules, contributing to their biological efficacy. This guide synthesizes findings from various studies to offer a clear comparison of their performance.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative compounds synthesized from substituted benzaldehydes, including those with dichloro substitutions, providing a basis for comparison.

Table 1: Anticancer Activity (IC₅₀ values in µM)
Compound ClassDerivative/SubstituentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference Compound
Chalcone (B49325) 2'-hydroxy-3,4-dichloro----
Schiff Base Thiazole derivative4.53--Doxorubicin (IC₅₀ ~1.12)
Heterocycle Thiazoline-tetralin>10095.2-Doxorubicin (IC₅₀ ~1.12)
Heterocycle 2,5-Diketopiperazine-1.20.7-
Benzimidazole 1-phenyl-3-(2-hydroxyethyl)-15.68 µg/mL-Cisplatin

Note: Data is compiled from various sources and direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: Antimicrobial and Antifungal Activity
Compound ClassOrganismZone of Inhibition (mm)MIC (µg/mL)Reference Compound
Schiff Base S. aureus16-Kanamycin (30 µ g/disc )
Schiff Base E. coli--Kanamycin (30 µ g/disc )
Schiff Base C. albicans-62.5Nystatin (100 µ g/disc )
Tellurium Complex of Schiff Base S. aureus---
Tellurium Complex of Schiff Base A. niger---

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity
Compound ClassAssayIC₅₀ (µM)Reference Compound
Chalcone NO Inhibition (LPS-stimulated RAW 246.7 cells)7.1Indomethacin
Chalcone β-glucuronidase release inhibition1.6-
Chalcone Lysozyme release inhibition1.4-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for the synthesis of key compound classes and a standard biological assay.

Synthesis of Schiff Bases

Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde.[1]

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted aniline)

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.[1]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis of Chalcones (Claisen-Schmidt Condensation)

Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503).[3][4]

Materials:

  • This compound

  • A substituted or unsubstituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (10-20%)

Procedure:

  • Dissolve the acetophenone in ethanol in a flask equipped with a magnetic stirrer.

  • Slowly add the aqueous NaOH solution to the flask and stir for 15-20 minutes at room temperature.

  • Add this compound to the mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until the washings are neutral, and dried.

  • Purify the crude product by recrystallization from ethanol.[4]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G General Synthesis of Schiff Bases and Chalcones cluster_0 Schiff Base Synthesis cluster_1 Chalcone Synthesis (Claisen-Schmidt) 3,5-Dichlorobenzaldehyde_S This compound Condensation Condensation (Ethanol, cat. Acetic Acid) 3,5-Dichlorobenzaldehyde_S->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base 3,5-Dichlorobenzaldehyde_C This compound Aldol_Condensation Aldol Condensation (Ethanol, NaOH) 3,5-Dichlorobenzaldehyde_C->Aldol_Condensation Acetophenone Acetophenone Acetophenone->Aldol_Condensation Chalcone Chalcone Aldol_Condensation->Chalcone

Caption: Synthetic routes to Schiff bases and chalcones.

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (Cell attachment) A->B C 3. Treat cells with test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

NFkB_Pathway Simplified NF-κB Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB_Phosphorylation Phosphorylation of IκBα IKK_Complex->IkB_Phosphorylation IkB_Degradation Degradation of IκBα IkB_Phosphorylation->IkB_Degradation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Degradation->NFkB_Dimer releases Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) Nuclear_Translocation->Gene_Transcription

Caption: Key steps in the NF-κB-mediated inflammatory response.

References

A Comparative Guide to the Reaction Kinetics of 3,5-Dichlorobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3,5-Dichlorobenzaldehyde and its isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-Dichlorobenzaldehyde. Understanding the relative reactivity of these isomers is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and elucidating reaction mechanisms. This document summarizes key kinetic parameters, details relevant experimental protocols, and visualizes a typical workflow for kinetic analysis.

Introduction to Dichlorobenzaldehyde Isomers and Reactivity

The reactivity of benzaldehyde (B42025) and its derivatives is primarily governed by the electrophilicity of the carbonyl carbon. The position of the two chlorine atoms on the benzene (B151609) ring in dichlorobenzaldehyde isomers significantly influences this reactivity through a combination of electronic and steric effects.

Electronic Effects: Chlorine is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and generally accelerates the rate of nucleophilic attack. The magnitude of this effect depends on the position of the chlorine atoms relative to the aldehyde group and can be quantified using Hammett substituent constants (σ). Positive ρ values in Hammett plots indicate that electron-withdrawing groups enhance the reaction rate.[1]

Steric Effects: Chlorine atoms in the ortho position (2- and 6-positions) can sterically hinder the approach of a nucleophile to the carbonyl group, thereby decreasing the reaction rate.[2][3] This steric hindrance can sometimes outweigh the electronic activating effects.

Comparative Kinetic Data

Direct comparative kinetic data for all six dichlorobenzaldehyde isomers under identical reaction conditions is not extensively available in the published literature. However, by combining data from studies on various substituted benzaldehydes, we can construct a comparative overview. The following table summarizes the expected relative reactivities and any available quantitative data for a representative reaction, such as oxidation.

IsomerStructureExpected Relative Reactivity (Oxidation)Rate Constant, k (s⁻¹) [Reference]Activation Energy, Ea (kJ/mol) [Reference]
This compound meta, meta-substitutionHighData not availableData not available
2,3-Dichlorobenzaldehyde ortho, meta-substitutionModerate to HighData not availableData not available
2,4-Dichlorobenzaldehyde ortho, para-substitutionModerate to HighData not availableData not available
2,5-Dichlorobenzaldehyde ortho, meta-substitutionModerate to HighData not availableData not available
2,6-Dichlorobenzaldehyde ortho, ortho-substitutionLowData not availableData not available
3,4-Dichlorobenzaldehyde meta, para-substitutionHighData not availableData not available

Note: The expected relative reactivities are based on the principles of electronic and steric effects. Isomers with ortho substituents, particularly 2,6-dichlorobenzaldehyde, are expected to have the lowest reaction rates due to significant steric hindrance.[3][4] Isomers without ortho substituents are expected to have higher reaction rates due to the electron-withdrawing nature of the chlorine atoms.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the reaction kinetics of dichlorobenzaldehyde isomers.

Protocol 1: Kinetic Analysis of Dichlorobenzaldehyde Oxidation using UV-Vis Spectrophotometry

This protocol describes a general method for determining the rate of oxidation of a dichlorobenzaldehyde isomer by monitoring the change in absorbance of an oxidizing agent over time.

Materials:

  • Dichlorobenzaldehyde isomer

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Solvent (e.g., acetic acid, water)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the dichlorobenzaldehyde isomer of known concentration in the chosen solvent.

    • Prepare a stock solution of the oxidizing agent of known concentration in the same solvent. The concentration should be chosen such that the initial absorbance at the wavelength of maximum absorbance (λ_max) of the oxidant is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Determination of λ_max:

    • Record the UV-Vis spectrum of the oxidizing agent solution to determine its λ_max.

  • Kinetic Run:

    • Equilibrate both reactant solutions to the desired reaction temperature in a water bath.

    • In a quartz cuvette, rapidly mix known volumes of the pre-heated dichlorobenzaldehyde and oxidizing agent solutions. To ensure pseudo-first-order conditions, the concentration of the benzaldehyde should be in large excess (at least 10-fold) compared to the oxidizing agent.[5]

    • Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer.

    • Monitor the decrease in absorbance of the oxidizing agent at its λ_max as a function of time. Record data at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • For a pseudo-first-order reaction, the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the dichlorobenzaldehyde isomer.

Protocol 2: Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are too fast to be monitored by conventional UV-Vis spectrophotometry, a stopped-flow apparatus can be used.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Solutions of dichlorobenzaldehyde isomer and the other reactant prepared as in Protocol 1.

Procedure:

  • Instrument Setup:

    • Flush the stopped-flow instrument with the reaction solvent to clean the system.

    • Load the two reactant solutions into separate syringes.

  • Kinetic Measurement:

    • The instrument rapidly injects and mixes the two solutions in a mixing chamber.

    • The mixed solution flows into an observation cell, and the flow is abruptly stopped.

    • The change in absorbance or fluorescence of the reacting mixture is monitored at a specific wavelength as a function of time, typically on the millisecond timescale.

  • Data Analysis:

    • The kinetic data is analyzed using the software provided with the stopped-flow instrument to determine the rate constants, similar to the analysis in Protocol 1.

Visualizations

The following diagrams illustrate the generalized workflow for kinetic analysis and the conceptual relationship between substituent effects and reactivity.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions (Dichlorobenzaldehyde & Oxidant) Set_Temp Equilibrate Solutions to Reaction Temperature Prep_Solutions->Set_Temp Mix_Reactants Rapidly Mix Reactants in Cuvette Set_Temp->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change over Time (UV-Vis) Mix_Reactants->Monitor_Absorbance Plot_Data Plot ln(Absorbance) vs. Time Monitor_Absorbance->Plot_Data Calculate_k Calculate Rate Constant (k) from Slope Plot_Data->Calculate_k Result Kinetic Parameters Calculate_k->Result

Caption: A generalized workflow for the kinetic analysis of dichlorobenzaldehyde reactions using UV-Vis spectrophotometry.

Hammett_Relationship cluster_factors Substituent Effects Electronic Electronic Effects (Inductive & Resonance) Reactivity Reaction Rate (Kinetics) Electronic->Reactivity Influences Steric Steric Hindrance (Ortho-substituents) Steric->Reactivity Influences

Caption: Conceptual diagram illustrating the influence of electronic and steric effects on the reaction kinetics of substituted benzaldehydes.

Conclusion

The reaction kinetics of this compound and its isomers are a complex interplay of electronic and steric factors. While the electron-withdrawing nature of chlorine atoms generally enhances reactivity, steric hindrance from ortho-substituents can significantly retard reaction rates. The 2,6-dichloro isomer is predicted to be the least reactive due to the presence of two ortho groups. For a definitive quantitative comparison, further experimental studies under standardized conditions are required. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers undertaking such investigations in the fields of organic synthesis, medicinal chemistry, and drug development.

References

A Comparative Guide to Purity Assessment of 3,5-Dichlorobenzaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final product. 3,5-Dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity and resolution.

Logical Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of this compound using either HPLC or GC.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_reporting Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC) Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject into HPLC system GC GC Analysis Dissolution->GC Inject into GC system Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition GC->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Report Generate Certificate of Analysis / Report Purity_Calculation->Report

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the separation of non-volatile or thermally labile impurities. A reverse-phase method is generally effective for this compound.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[2]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and Water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[2] A typical gradient could be:

    • Start with 40% MeCN / 60% Water (0.1% Phosphoric Acid).

    • Linearly increase to 90% MeCN over 15 minutes.

    • Hold at 90% MeCN for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile.

Gas Chromatography (GC) Protocol

Given that this compound is a volatile compound, GC is a highly suitable technique for its purity analysis. This method is particularly effective for separating volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent like Dichloromethane or Acetone.

Data Presentation: Method Comparison

The following table summarizes the key performance characteristics of HPLC and GC for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Typical Impurities Detected Non-volatile starting materials (e.g., 3,5-dichlorobenzoyl chloride), over-oxidized products (e.g., 3,5-dichlorobenzoic acid), and other polar impurities.Volatile starting materials (e.g., 3,5-dichlorotoluene), residual solvents, and other volatile by-products.
Selectivity Excellent for separating compounds with different polarities.High resolution for separating compounds with different boiling points.
Sensitivity Dependent on the detector (UV, MS); typically in the ppm to ppb range.Highly sensitive, especially with FID and MS detectors, often reaching ppb levels.
Analysis Time Typically longer run times due to column equilibration.Generally faster analysis times for volatile compounds.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the purity assessment of a batch of this compound using both HPLC and GC. The data illustrates the types of impurities that might be detected by each technique.

Compound Retention Time (HPLC) Area % (HPLC) Retention Time (GC) Area % (GC)
3,5-Dichlorotoluene--8.5 min0.15
This compound 12.2 min 99.50 10.8 min 99.65
3,5-Dichlorobenzyl alcohol10.5 min0.2011.5 min0.10
3,5-Dichlorobenzoic acid9.8 min0.30--
Total Purity 99.50% 99.65%

Note: The data presented is for illustrative purposes and actual results may vary depending on the specific sample and analytical conditions.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical requirements and the likely impurity profile of the sample.

  • HPLC is recommended for routine quality control, especially when non-volatile or polar impurities, such as the corresponding carboxylic acid, are of concern. Its ability to analyze the compound directly without derivatization simplifies sample preparation.

  • GC , particularly when coupled with a mass spectrometer (GC-MS), is the superior technique for identifying and quantifying volatile impurities, such as residual starting materials or solvents. Its high resolution and sensitivity are advantageous for trace impurity analysis.

For comprehensive purity profiling and in-depth analysis, especially during process development and for regulatory submissions, the complementary use of both HPLC and GC is highly recommended to provide a complete picture of the sample's purity.

References

Comparative Analysis of Cross-Reactivity for 3,5-Dichlorobenzaldehyde-Based Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential cross-reactivity for compounds based on a 3,5-Dichlorobenzaldehyde scaffold. Due to a lack of specific published cross-reactivity studies on this compound derivatives, this document presents a comparative analysis using data from structurally similar compounds, namely analogues of 2,6-Dichlorobenzamide (BAM). This approach allows for an informed estimation of the selectivity of immunoassays for compounds containing the dichlorophenyl moiety.

Data Summary: Cross-Reactivity of Dichlorobenzamide Analogues

The following table summarizes the cross-reactivity of various compounds in a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) developed for the detection of 2,6-Dichlorobenzamide (BAM). The data is adapted from a study on BAM analogues and provides a framework for understanding how structural modifications can influence antibody recognition.[1] Cross-reactivity is expressed as a percentage relative to the target analyte (BAM), calculated from the IC50 values.

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
2,6-Dichlorobenzamide (BAM)2,6-Dichlorobenzamide structure0.2100
2,6-Dichlorobenzoic acid2,6-Dichlorobenzoic acid structure>1000<0.02
2,6-Dichlorobenzonitrile2,6-Dichlorobenzonitrile structure>1000<0.02
BenzamideBenzamide structure>1000<0.02
Benzoic acidBenzoic acid structure>1000<0.02
3,5-Dichlorobenzoic acid 3,5-Dichlorobenzoic acid structure >1000 <0.02
2-Chloro-6-fluorobenzamideStructure not readily available>1000<0.02

Note: The data presented is based on findings from a specific enzyme-linked immunoassay for 2,6-Dichlorobenzamide.[1] Cross-reactivity percentages for compounds with IC50 values greater than 1000 µg/L are presented as less than 0.02%, indicating negligible interaction.

The negligible cross-reactivity of 3,5-Dichlorobenzoic acid in an assay for 2,6-Dichlorobenzamide suggests that the position of the chlorine atoms on the benzene (B151609) ring is a critical determinant for antibody recognition. This highlights the high specificity that can be achieved in immunoassays for small molecules.

Experimental Protocols

A detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) is provided below. This method is a standard approach for determining the cross-reactivity of small molecules like this compound-based compounds.

Competitive Indirect ELISA (ciELISA) Protocol

1. Reagent Preparation:

  • Coating Antigen: A conjugate of the target compound (e.g., a this compound derivative) with a carrier protein (e.g., BSA or ovalbumin).

  • Primary Antibody: A monoclonal or polyclonal antibody raised against the target compound.

  • Secondary Antibody: An enzyme-conjugated antibody (e.g., Goat Anti-Mouse IgG-HRP) that specifically binds to the primary antibody.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Washing Buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Assay Buffer (e.g., PBS).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Standard and Sample Solutions: Prepare a series of standard solutions of the target analyte and the compounds to be tested for cross-reactivity.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Washing Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Washing Buffer.

  • Competitive Reaction: Add a mixture of the primary antibody and either the standard or the test compound to the wells. Incubate for 1-2 hours at 37°C. During this step, the free analyte (in the standard or sample) competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate three times with Washing Buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in Assay Buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Washing Buffer.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding the Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values against the logarithm of the standard concentrations. Fit the data using a four-parameter logistic function to generate a standard curve.

  • IC50 Determination: The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from the standard curve for the target analyte and for each of the tested compounds.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Coating Antigen, Antibodies, Buffers) plate_coating Microtiter Plate Coating with Coating Antigen reagent_prep->plate_coating blocking Blocking of Unbound Sites plate_coating->blocking competition Competitive Binding (Primary Antibody + Standard/Sample) blocking->competition secondary_ab Secondary Antibody Incubation competition->secondary_ab substrate_add Substrate Addition & Incubation secondary_ab->substrate_add stop_reaction Stopping the Reaction substrate_add->stop_reaction readout Absorbance Measurement (450 nm) stop_reaction->readout std_curve Standard Curve Generation readout->std_curve ic50_calc IC50 Calculation std_curve->ic50_calc cross_react_calc Cross-Reactivity Calculation ic50_calc->cross_react_calc

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Signaling Pathway Modulation by Small Molecules

While specific signaling pathway interactions for this compound are not well-documented, small molecules, in general, can modulate cellular signaling through various mechanisms. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a small molecule inhibitor.

G cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound -based Inhibitor inhibitor->kinase2 Inhibition

Caption: A hypothetical signaling pathway inhibited by a small molecule.

References

The Versatility of 3,5-Dichlorobenzaldehyde in Organic Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3,5-Dichlorobenzaldehyde stands as a pivotal intermediate in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern offers a scaffold for developing novel therapeutic agents, particularly in the realms of antifungal and anticancer research. This guide provides a comprehensive comparison of its applications, performance against alternative starting materials, and detailed experimental protocols for key synthetic transformations.

This compound (3,5-DCB) is an aromatic aldehyde featuring two chlorine substituents on the benzene (B151609) ring.[1] This structural characteristic significantly influences its reactivity and the properties of its derivatives, making it a valuable building block in medicinal chemistry and materials science.[2] Its primary applications lie in the synthesis of Schiff bases, heterocyclic compounds, and other intermediates for pharmaceuticals, dyes, and agrochemicals.[3]

Comparative Analysis of Key Applications

This review focuses on the utility of this compound in four principal areas: the synthesis of Schiff bases, antifungal agents, anticancer compounds, and β-aryl-β-amino acids. For each application, we will compare its performance with relevant alternatives, supported by experimental data.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine.[2] These compounds are known for their broad spectrum of biological activities.[4]

Performance of this compound:

The electron-withdrawing nature of the two chlorine atoms in 3,5-DCB enhances the electrophilicity of the carbonyl carbon, often facilitating a high-yielding and rapid condensation reaction.

Comparison with Alternative Aldehydes:

The choice of aldehyde significantly impacts the yield and reaction time of Schiff base synthesis. While a direct comparative study under identical conditions is often lacking in the literature, we can infer performance from various reports. Generally, aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.

AldehydeAmineSolventCatalystTime (h)Yield (%)Reference
This compound 3,5-DichloroanilineEthanol (B145695)Acetic Acid2High (not specified)[5] (Implied)
SalicylaldehydeEthylene diamineWaterNone275-90[6]
Benzaldehydem-NitroanilineEthanolAcetic Acid-High (not specified)[5]
4-HydroxybenzaldehydeEthylene diamineWaterNone-75-90[6]
3-NitrobenzaldehydeEthylene diamineWaterNone-75-90[6]

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes the general synthesis of a Schiff base from this compound and a substituted aniline (B41778).

Materials:

  • This compound (1 mmol)

  • Substituted Aniline (1 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the substituted aniline in 10 mL of ethanol.

  • Add the aniline solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a vacuum oven.

Workflow for Schiff Base Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 3_5_DCB This compound Solvent Ethanol 3_5_DCB->Solvent Amine Primary Amine Amine->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (2-4h) Catalyst->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying Product Schiff Base Product Drying->Product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Antifungal Agents

Derivatives of this compound have shown significant promise as antifungal agents. The chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes. A notable application is in the synthesis of succinate (B1194679) dehydrogenase (SDH) inhibitors, a class of fungicides.[7]

Performance of this compound Derivatives:

A study on 3,5-dichlorobenzyl ester derivatives, synthesized from the corresponding alcohol (which can be obtained by reduction of this compound), demonstrated remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani.[7]

Comparison with a Commercial Fungicide:

CompoundTarget FungusEC50 (mg/L)Reference
Compound 5 (from 3,5-dichlorobenzyl alcohol) Botrytis cinerea6.60[7]
Compound 5 (from 3,5-dichlorobenzyl alcohol) Rhizoctonia solani1.61[7]
Boscalid (Commercial Fungicide)Botrytis cinerea1.24[7]
Boscalid (Commercial Fungicide)Rhizoctonia solani1.01[7]

Mechanism of Action: SDH Inhibition

Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

3_5_DCB_Derivative This compound Derivative SDH Succinate Dehydrogenase (SDH) 3_5_DCB_Derivative->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Component of ATP_Production ATP Production ETC->ATP_Production Leads to TCA->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Simplified signaling pathway of SDH inhibition by this compound derivatives.

Anticancer Agents

Schiff bases and other derivatives of this compound have been investigated for their anticancer properties. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.

Performance of Dichloro-Substituted Schiff Bases:

A study on various chloro-substituted Schiff bases demonstrated their cytotoxic activity against HeLa and MCF-7 cancer cell lines. While this study did not use this compound specifically, it highlights the potential of chloro-substituted aromatic aldehydes in synthesizing anticancer compounds.[8]

CompoundCancer Cell LineIC50 (µM)Reference
2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenolHeLaNot specified[8]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenolHeLaNot specified[8]
Carboplatin (Standard Drug)HeLa / MCF-7Micromolar range[8]

Mechanism of Action: Induction of Apoptosis

Anticancer agents derived from substituted benzaldehydes can trigger apoptosis through intrinsic and extrinsic pathways.[9] This often involves the activation of caspases, a family of proteases that execute cell death.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Anticancer_Agent Anticancer Agent (3,5-DCB Derivative) Mitochondria Mitochondria Anticancer_Agent->Mitochondria Induces stress Death_Receptors Death Receptors Anticancer_Agent->Death_Receptors Activates Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Activates Caspase_8->Caspase_3 Activates

Caption: Generalized apoptotic signaling pathways activated by anticancer agents.

Synthesis of β-Aryl-β-Amino Acids

β-amino acids are crucial components of many biologically active molecules and are used in the development of peptidomimetics.[10] The synthesis of β-aryl-β-amino acids can be achieved through various methods, with the choice of starting materials influencing the efficiency of the reaction.

Experimental Protocol: Synthesis of β-Aryl-β-Amino Acids

While a detailed, specific protocol for the synthesis of β-aryl-β-amino acids directly from this compound was not found in the initial literature search, a general approach involves the reaction of an aldehyde with a suitable nitrogen source and a two-carbon component, often through a Mannich-type reaction or a variation thereof.

General Synthetic Approach: A plausible synthetic route would involve the condensation of this compound with an amine and a ketone enolate or its equivalent.

Logical Relationship for Synthesis:

3_5_DCB This compound Mannich_Reaction Mannich-type Reaction 3_5_DCB->Mannich_Reaction Amine Amine Amine->Mannich_Reaction Enolate Ketone Enolate Enolate->Mannich_Reaction Beta_Amino_Ketone β-Amino Ketone Intermediate Mannich_Reaction->Beta_Amino_Ketone Further_Modification Further Modifications Beta_Amino_Ketone->Further_Modification Final_Product β-Aryl-β-Amino Acid Further_Modification->Final_Product

Caption: Logical pathway for the synthesis of β-aryl-β-amino acids.

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in the synthesis of compounds with potential therapeutic value. Its electron-deficient aromatic ring facilitates key synthetic transformations, leading to high yields in the preparation of Schiff bases and other heterocyclic structures. The resulting derivatives have demonstrated promising antifungal and anticancer activities, often through mechanisms involving enzyme inhibition or the induction of apoptosis. While direct comparative data with other aldehydes is not always available, the existing literature strongly supports the utility of this compound as a valuable tool for researchers in drug discovery and development. Further exploration of its synthetic potential and the biological activities of its derivatives is warranted.

References

Lack of Comparative Studies Hinders Evaluation of 3,5-Dichlorobenzaldehyde Derivatives as Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to explore this specific class of compounds for novel insecticide development, this lack of data presents a considerable challenge. Typically, a comparative study would involve the synthesis of a series of related derivatives and the subsequent evaluation of their insecticidal activity through standardized bioassays. This allows for the establishment of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of lead compounds.

While broader research into benzaldehyde (B42025) derivatives, such as Schiff bases and thiosemicarbazones, has shown promise in the development of compounds with a range of biological activities, including insecticidal effects, these studies do not specifically focus on derivatives of 3,5-Dichlorobenzaldehyde. The unique substitution pattern of the dichloro-groups on the benzene (B151609) ring is expected to influence the biological activity of the resulting derivatives, making dedicated studies essential.

The absence of such focused research means that critical data, including median lethal concentrations (LC50) or median lethal doses (LD50) against various insect species, is unavailable. Furthermore, detailed experimental protocols for the synthesis of these specific derivatives and the methodologies for insecticidal bioassays have not been published.

This information gap highlights a potential area for future research. A systematic investigation into the synthesis and insecticidal properties of this compound derivatives could uncover novel and effective pest control agents. Such studies would need to include:

  • Synthesis of a diverse library of this compound derivatives.

  • Screening of these derivatives against a panel of economically important insect pests.

  • Determination of quantitative measures of insecticidal activity.

  • Elucidation of the mode of action of any active compounds.

Until such research is conducted and published, a comprehensive and objective comparison of the insecticidal properties of this compound derivatives remains unfeasible. Researchers interested in this area are encouraged to initiate foundational studies to build the necessary dataset for future comparative analysis and guide the development of new insecticidal solutions.

Safety Operating Guide

Proper Disposal of 3,5-Dichlorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,5-Dichlorobenzaldehyde is a hazardous chemical requiring careful handling and disposal in accordance with federal, state, and local regulations. It is classified as a substance that causes severe skin burns and eye damage.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety Precautions and Spill Response

Prior to handling this compound, ensure that a proper spill kit is readily available. In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][4] Avoid creating dust.[1][2][4]

For containment and cleanup:

  • Wear appropriate personal protective equipment (PPE) as outlined in the table below.

  • Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][2][4]

  • Do not let the product enter drains.[2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or apron to prevent skin contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[5] The primary method of disposal is through a licensed professional waste disposal service.

Step 1: Waste Identification and Segregation

  • Identify the waste as hazardous.

  • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]

Step 2: Containerization and Labeling

  • Place the waste in a suitable, closed, and properly labeled container.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

Step 3: Storage

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat and sources of ignition.[1]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

  • Some sources suggest that the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.

Regulatory Framework

Hazardous waste management is governed by a "cradle-to-grave" approach established by the RCRA.[5] This means that the generator of the waste is responsible for its safe handling from generation to final disposal. Both federal (EPA) and state-level regulations apply, and it is crucial to be aware of your specific state's requirements.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound as Hazardous Waste B Segregate from Incompatible Materials A->B C Package in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Licensed Disposal D->E F Transport to Approved TSDF E->F G Final Disposal (e.g., Incineration) F->G H Treatment, Storage, and Disposal Facility

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dichlorobenzaldehyde

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Chemical Profile and Hazards

This compound (CAS No. 10203-08-4) is a solid, white to light yellow crystalline substance.[1] It is classified as a hazardous chemical that can cause severe skin burns and eye damage.[2][3] Inhalation may lead to respiratory irritation.[3]

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1B/1CDangerH314: Causes severe skin burns and eye damage[2][3][4]
Serious Eye Damage/IrritationCategory 1DangerH314: Causes severe skin burns and eye damage[2][3][4]
Specific target organ toxicity — single exposureMay cause respiratory irritationWarningH335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield is also recommended.[3][5]To protect against splashes and dust that can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber with a minimum thickness of 0.11 mm). Gloves must be inspected before use and disposed of properly after.[3][5]To prevent skin contact which can cause severe burns.[2][3]
Body Protection A lab coat, impervious clothing, or a chemical-resistant suit.[3][5]To protect the skin from accidental splashes or spills.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is necessary.[2][3]To prevent inhalation of dust which may cause respiratory irritation.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain its integrity and prevent accidental exposure.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Inspect and Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Ensure Fume Hood is Operational prep_ppe->prep_workspace handle_weigh Weigh Solid in a Ventilated Enclosure prep_workspace->handle_weigh Proceed when safe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer storage_conditions Store in a Tightly Closed Container handle_transfer->storage_conditions If storing cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate After use storage_location Keep in a Cool, Dry, and Well-Ventilated Area storage_conditions->storage_location storage_inert Store Under an Inert Gas (e.g., Nitrogen) storage_location->storage_inert cleanup_ppe Properly Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling and storage of this compound.
Handling Procedures

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[6] Ensure that a safety shower and eyewash station are readily accessible.[2] Work should be conducted in a well-ventilated chemical fume hood.[7]

  • Weighing and Transfer : Avoid generating dust when handling the solid material.[3] Use appropriate tools and techniques to weigh and transfer the chemical.

  • Solution Preparation : When dissolving, add the solid to the solvent slowly to avoid splashing.

Storage Procedures

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] It is also recommended to store it under an inert atmosphere, such as nitrogen, as it is air-sensitive.[2]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. A clear and practiced disposal plan is necessary for environmental and personal safety.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Spill and Disposal Procedures

Spill and Disposal Workflow cluster_spill Spill Response cluster_disposal Waste Disposal spill_evacuate Evacuate Non-Essential Personnel spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_contain Contain the Spill with Inert Material spill_ventilate->spill_contain spill_collect Collect Material into a Labeled Container spill_contain->spill_collect disp_container Keep Waste in a Suitable, Closed Container spill_collect->disp_container For Disposal disp_label Label Waste Container Clearly disp_container->disp_label disp_professional Contact a Licensed Professional Waste Disposal Service disp_label->disp_professional disp_regulations Follow Local, State, and Federal Regulations disp_professional->disp_regulations

Caption: A procedural diagram for responding to spills and disposing of this compound waste.

In the event of a spill, evacuate the area and ensure it is well-ventilated.[3] Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or earth and transfer it to a sealed container for disposal.[3] Do not allow the chemical to enter drains.[3]

Waste disposal should be conducted by a licensed professional waste disposal service.[3][5] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] All disposal methods must be in accordance with local, state, and federal regulations.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.